molecular formula C4H9ClO B1620176 3-Chloro-2-butanol CAS No. 563-84-8

3-Chloro-2-butanol

Katalognummer: B1620176
CAS-Nummer: 563-84-8
Molekulargewicht: 108.57 g/mol
InChI-Schlüssel: XKEHIUIIEXXHJX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Chloro-2-butanol is a useful research compound. Its molecular formula is C4H9ClO and its molecular weight is 108.57 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.61 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 239709. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-chlorobutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9ClO/c1-3(5)4(2)6/h3-4,6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKEHIUIIEXXHJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2021527
Record name 3-Chloro-2-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2021527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

563-84-8
Record name 3-Chloro-2-butanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000563848
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butanol, 3-chloro-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=239709
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Chloro-2-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2021527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chlorobutan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Chemical Properties of 3-Chloro-2-butanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-butanol is a vicinal chlorohydrin, a class of organic compounds characterized by a chlorine atom and a hydroxyl group on adjacent carbon atoms. Its structure, featuring two chiral centers, gives rise to four distinct stereoisomers, each with unique physical and chemical properties. This technical guide provides a comprehensive overview of the fundamental chemical properties of this compound, with a focus on its stereoisomers. The information presented herein is intended to be a valuable resource for researchers and professionals involved in chemical synthesis, analysis, and drug development.

Chemical Structure and Stereoisomerism

This compound possesses two chiral centers at the C2 and C3 positions, resulting in a total of four possible stereoisomers.[1][2][3] These stereoisomers exist as two pairs of enantiomers: the threo pair ((2R,3R) and (2S,3S)) and the erythro pair ((2R,3S) and (2S,3R)).

The stereochemical relationship between these isomers is crucial in determining their biological activity and chemical reactivity. The Fischer projections and three-dimensional representations of the four stereoisomers are depicted below.

Figure 1: Stereoisomers of this compound.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below. It is important to note that experimentally determined data for each individual stereoisomer is limited in the publicly available literature. Much of the data for the pure stereoisomers are computed properties.

Table 1: General Properties of this compound

PropertyValueReference
Molecular FormulaC₄H₉ClO[4]
Molecular Weight108.57 g/mol [4]
CAS Number563-84-8 (for mixture)[4]

Table 2: Physical Properties of this compound (Mixture of Isomers)

PropertyValueReference
Boiling Point139 °C at 760 mmHg
Density1.041 g/cm³
Refractive Index1.429
Flash Point61 °C

Table 3: Computed and Experimental Physical Properties of this compound Stereoisomers

StereoisomerIUPAC NameCAS NumberBoiling Point (°C)XLogP3-AATopological Polar Surface Area (Ų)
threo pair(2R,3R)- and (2S,3S)-10325-40-341 @ 21 mmHg[5]1.120.2
(2S,3S)-(2S,3S)-3-chlorobutan-2-ol70041-20-2-1.120.2
erythro pair(2R,3S)- and (2S,3R)-10325-41-447 @ 22 mmHg[5]1.120.2
(2S,3R)-(2S,3R)-3-chlorobutan-2-ol--1.120.2

Experimental Protocols

Synthesis of threo- and erythro-3-Chloro-2-butanol

A common method for the stereospecific synthesis of threo- and erythro-3-chloro-2-butanol involves the ring-opening of the corresponding cis- and trans-2-butene oxides with concentrated hydrochloric acid.[5] This reaction proceeds via an Sₙ2 mechanism, resulting in an inversion of configuration at the carbon atom undergoing nucleophilic attack.

Materials:

  • cis- or trans-2-butene oxide

  • Concentrated hydrochloric acid

  • Tetrahydrofuran (THF)

  • Water

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

  • Sodium carbonate (solid)

  • Potassium carbonate (anhydrous)

  • Sodium sulfate (anhydrous)

Protocol for threo-3-Chloro-2-butanol (from cis-2-butene oxide): [5]

  • To a solution of 1.0 g (0.014 mole) of cis-2-butene oxide in 10 mL of tetrahydrofuran, maintained at 0-5 °C, is slowly added 0.014 mole of monochloroborane in tetrahydrofuran.

  • The reaction mixture is allowed to stand at room temperature for 3 hours.

  • The reaction is then hydrolyzed by the addition of 50 mL of water.

  • The hydrolyzed mixture is extracted three times with 150-mL portions of diethyl ether.

  • The combined ether extracts are washed with water and dried over anhydrous magnesium sulfate.

  • The solvent is carefully removed by distillation.

  • Alternatively, to 10 mL of concentrated hydrochloric acid maintained at 0 °C, slowly add 2 g of cis-2-butene oxide, keeping the temperature near 0 °C.

  • The reaction mixture is then stirred for 1 hour and carefully neutralized by the slow addition of solid sodium carbonate.

  • The resulting system is extracted repeatedly with diethyl ether.

  • The combined extracts are dried over anhydrous potassium carbonate and finally anhydrous sodium sulfate.

  • The solvent is removed by distillation at atmospheric pressure, and the threo-3-chloro-2-butanol is distilled at 41 °C (21 mmHg).[5]

Protocol for erythro-3-Chloro-2-butanol (from trans-2-butene oxide): [5]

  • The procedure is identical to that for the threo isomer, but starting with trans-2-butene oxide.

  • The final product, erythro-3-chloro-2-butanol, is distilled at 47 °C (22 mmHg).[5]

G Synthesis of threo- and erythro-3-Chloro-2-butanol start Start cis_epoxide cis-2-Butene Oxide start->cis_epoxide trans_epoxide trans-2-Butene Oxide start->trans_epoxide hcl Conc. HCl, 0°C cis_epoxide->hcl trans_epoxide->hcl neutralize Neutralize (Na2CO3) hcl->neutralize extract Extract (Ether) neutralize->extract dry Dry (K2CO3, Na2SO4) extract->dry distill_threo Distill (41°C @ 21 mmHg) dry->distill_threo from cis-epoxide distill_erythro Distill (47°C @ 22 mmHg) dry->distill_erythro from trans-epoxide threo_product threo-3-Chloro-2-butanol distill_threo->threo_product erythro_product erythro-3-Chloro-2-butanol distill_erythro->erythro_product

Figure 2: Experimental workflow for the synthesis of this compound stereoisomers.

Spectroscopic Data

Table 4: Predicted ¹H NMR Data for this compound

ProtonsChemical Shift (ppm, predicted)Multiplicity
-OH1.5 - 4.0broad singlet
H-23.6 - 4.0multiplet
H-34.0 - 4.4multiplet
-CH₃ (on C2)~1.2doublet
-CH₃ (on C3)~1.5doublet

Table 5: Predicted ¹³C NMR Data for this compound

CarbonChemical Shift (ppm, predicted)
C-1~20
C-2~70
C-3~65
C-4~22

Table 6: Key IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
O-H stretch3600 - 3200Strong, broad
C-H stretch (sp³)3000 - 2850Medium to strong
C-O stretch1150 - 1050Strong
C-Cl stretch800 - 600Medium to strong

Mass Spectrometry: The mass spectrum of this compound is available in the NIST Mass Spectrometry Data Center. Key fragmentation patterns would likely involve the loss of a chlorine atom, a water molecule, and cleavage adjacent to the hydroxyl group.

Chemical Reactivity

The reactivity of this compound is primarily dictated by the presence of the hydroxyl and chloro functional groups.

  • Reaction with Bases: Treatment of this compound with a base, such as sodium hydroxide, results in an intramolecular Sₙ2 reaction to form the corresponding 2,3-epoxybutane. This reaction is stereospecific, with the configuration of the starting chlorohydrin determining the stereochemistry of the resulting epoxide. For instance, optically active (2R,3S)-3-chloro-2-butanol reacts with sodium hydroxide in ethanol to yield an optically active oxirane.

  • Oxidation: The secondary alcohol group can be oxidized to a ketone, 3-chloro-2-butanone, using standard oxidizing agents.

  • Substitution and Elimination: The chlorine atom can undergo nucleophilic substitution reactions, although the adjacent hydroxyl group can influence the reaction pathway. Elimination reactions to form butenols or butadiene derivatives are also possible under appropriate conditions.

Safety and Handling

This compound is a flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation.[4] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide has provided a detailed overview of the fundamental chemical properties of this compound. The presence of two chiral centers leads to a rich stereochemistry that significantly influences its physical properties and chemical reactivity. While some experimental data is available, particularly for the synthesis of the threo and erythro diastereomers, a comprehensive experimental characterization of all four individual stereoisomers, including their specific optical rotations and detailed spectroscopic data, remains an area for further investigation. The information compiled here serves as a solid foundation for researchers and professionals working with this versatile chlorohydrin.

References

An In-depth Technical Guide to the Synthesis and Discovery of 3-Chloro-2-butanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and characterization of 3-Chloro-2-butanol (CAS No: 563-84-8), a significant chemical intermediate. The document details stereoselective synthetic routes, experimental protocols, and key analytical data to support research and development activities.

Introduction

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of this compound are essential for its identification and characterization in a laboratory setting. The following tables summarize key quantitative data for the racemic mixture and its stereoisomers.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₄H₉ClO
Molecular Weight108.57 g/mol [1]
CAS Number563-84-8 (for the mixture of stereoisomers)[1]
Boiling Point41 °C at 21 mmHg (threo isomer)[2]
47 °C at 22 mmHg (erythro isomer)[2]
AppearanceColorless liquid

Table 2: Spectroscopic Data for this compound

Spectrum TypeKey Features
Mass Spectrometry (GC-MS)Available through the NIST Mass Spectrometry Data Center.[1]
Infrared (IR) SpectroscopyVapor phase IR spectra are available through SpectraBase.[1]
¹H Nuclear Magnetic Resonance (NMR)Data not readily available in public databases.
¹³C Nuclear Magnetic Resonance (NMR)Data not readily available in public databases.

Stereoselective Synthesis of this compound

A reliable and stereoselective method for the synthesis of the diastereomers of this compound involves the acid-catalyzed ring-opening of cis- and trans-2-butene oxides. This reaction proceeds with inversion of configuration at one of the epoxide carbons, allowing for the specific synthesis of the threo- and erythro- isomers, respectively.[2]

Synthesis of threo-3-Chloro-2-butanol from cis-2-Butene Oxide

The reaction of cis-2-butene oxide with concentrated hydrochloric acid yields threo-3-Chloro-2-butanol.[2]

Synthesis of erythro-3-Chloro-2-butanol from trans-2-Butene Oxide

Similarly, the reaction of trans-2-butene oxide with concentrated hydrochloric acid produces erythro-3-Chloro-2-butanol.[2]

Experimental Protocols

The following protocols are based on the literature description for the synthesis of threo- and erythro-3-Chloro-2-butanol.[2]

General Procedure for the Synthesis of this compound Diastereomers

Materials:

  • cis- or trans-2-butene oxide

  • Concentrated hydrochloric acid

  • Solid sodium carbonate

  • Diethyl ether

  • Potassium carbonate

  • Sodium sulfate

  • Ice bath

Procedure:

  • To 10 mL of concentrated hydrochloric acid maintained at 0 °C in an ice bath, slowly add 2 g of the respective 2-butene oxide (cis- or trans-) while ensuring the temperature remains near 0 °C.[2]

  • Stir the reaction mixture for 1 hour at 0 °C.[2]

  • Carefully neutralize the mixture by the slow addition of solid sodium carbonate until effervescence ceases.

  • Extract the resulting aqueous solution three times with 150-mL portions of diethyl ether.[2]

  • Combine the ether extracts and dry them over potassium carbonate, followed by final drying over sodium sulfate.[2]

  • Remove the diethyl ether by distillation at atmospheric pressure.

  • Purify the crude product by distillation under reduced pressure. The threo-isomer distills at 41 °C (21 mmHg), and the erythro-isomer distills at 47 °C (22 mmHg).[2]

Note: The purity of the diastereomers can be assessed by gas-liquid partition chromatography (glpc). On a 5-ft Carbowax 20 M on Chromosorb W column at 75 °C, threo-3-Chloro-2-butanol has a retention time of 7.22 minutes, while the erythro-isomer has a retention time of 9.00 minutes.[2]

Visualized Synthesis Workflow

The following diagrams illustrate the stereospecific synthesis of the threo and erythro diastereomers of this compound from the corresponding 2-butene oxides.

threo_synthesis cis_epoxide cis-2-Butene Oxide hcl Conc. HCl, 0 °C cis_epoxide->hcl threo_product threo-3-Chloro-2-butanol hcl->threo_product Inversion of Stereochemistry

Caption: Synthesis of threo-3-Chloro-2-butanol.

erythro_synthesis trans_epoxide trans-2-Butene Oxide hcl Conc. HCl, 0 °C trans_epoxide->hcl erythro_product erythro-3-Chloro-2-butanol hcl->erythro_product Inversion of Stereochemistry

Caption: Synthesis of erythro-3-Chloro-2-butanol.

References

An In-depth Technical Guide to the Stereoisomers of 3-Chloro-2-butanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stereoisomers of 3-chloro-2-butanol, detailing their structure, physicochemical properties, synthesis, separation, and spectroscopic analysis. The information is tailored for professionals in chemical research and pharmaceutical development.

Introduction to Stereoisomerism in this compound

This compound is a chiral molecule containing two stereogenic centers at carbons C2 and C3. The presence of these two distinct chiral centers means the molecule can exist as 2² = 4 unique stereoisomers.[1] These isomers are all optically active as the molecule does not possess an internal plane of symmetry that would lead to an achiral meso form.[1]

The stereoisomers exist as two pairs of enantiomers. The relationship between any two stereoisomers that are not mirror images of each other is diastereomeric. Understanding the distinct properties and spatial arrangements of these isomers is critical for applications in stereoselective synthesis and pharmaceutical development, where molecular chirality dictates biological activity.

Structure and Nomenclature

The four stereoisomers are designated using the Cahn-Ingold-Prelog (R/S) nomenclature system. They are:

  • (2R, 3R)-3-chloro-2-butanol

  • (2S, 3S)-3-chloro-2-butanol

  • (2R, 3S)-3-chloro-2-butanol

  • (2S, 3R)-3-chloro-2-butanol

Enantiomeric Pairs:

  • (2R, 3R) and (2S, 3S) are enantiomers.

  • (2R, 3S) and (2S, 3R) are enantiomers.

Diastereomeric Pairs: Any other combination of the above isomers constitutes a pair of diastereomers (e.g., (2R, 3R) and (2R, 3S)).

An older, but still common, nomenclature uses the prefixes erythro and threo to describe the relative configuration of diastereomers.

  • Erythro Isomers : The enantiomeric pair where the analogous substituents (in a Fischer projection) are on the same side. This corresponds to the (2R, 3S) and (2S, 3R) pair.[2][3]

  • Threo Isomers : The enantiomeric pair where the analogous substituents are on opposite sides. This corresponds to the (2R, 3R) and (2S, 3S) pair.[3][4]

Figure 1: Stereochemical relationships of this compound isomers.

Physicochemical Properties

The physical properties of diastereomers, such as boiling point and density, differ, allowing for their separation by methods like distillation or chromatography. Enantiomers share identical physical properties except for their interaction with plane-polarized light (optical activity). A summary of available data is presented below.

PropertyValueIsomer FormSource
Molecular Formula C₄H₉ClOAll Isomers[2][4][5]
Molecular Weight 108.57 g/mol All Isomers[2][4][5][6][7]
Boiling Point 139 °C (at 760 mmHg)Mixture of isomers[8]
Density 1.041 g/cm³Mixture of isomers[8]
Refractive Index 1.429Mixture of isomers[8]
Topological Polar Surface Area 20.2 ŲAll Isomers[2][4][9]
Complexity 38.5All Isomers[2][4][9]

Experimental Protocols: Synthesis and Separation

Stereoselective Synthesis

A common method for the stereoselective synthesis of halohydrins like this compound is the ring-opening of an epoxide. The stereochemistry of the starting epoxide dictates the stereochemistry of the product.

Protocol: Synthesis of threo-3-Chloro-2-butanol from trans-2,3-Epoxybutane

This protocol describes the acid-catalyzed ring-opening of a trans-epoxide, which proceeds via an Sₙ2 mechanism with inversion of configuration at one of the carbon centers, yielding the threo product.

  • Materials: trans-2,3-Epoxybutane, concentrated hydrochloric acid (HCl), diethyl ether, anhydrous magnesium sulfate (MgSO₄), saturated sodium bicarbonate (NaHCO₃) solution.

  • Procedure: a. Dissolve trans-2,3-epoxybutane (1.0 eq) in diethyl ether in a round-bottom flask cooled in an ice bath (0 °C). b. Add a stoichiometric amount of concentrated HCl (1.0 eq) dropwise to the stirred solution. The reaction is exothermic and should be controlled. c. Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring progress by Thin Layer Chromatography (TLC). d. Upon completion, carefully neutralize the reaction mixture by washing with saturated NaHCO₃ solution in a separatory funnel. e. Extract the aqueous layer twice with diethyl ether. f. Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude threo-3-chloro-2-butanol. g. Purify the product via fractional distillation.

A similar procedure starting with cis-2,3-epoxybutane would yield the erythro diastereomers.

Resolution of Enantiomers

Since diastereomers can be separated, a common strategy to resolve a racemic mixture (e.g., the (±)-threo pair) is to convert the enantiomers into diastereomers by reacting them with a chiral resolving agent.[10] After separation, the chiral auxiliary is cleaved to yield the pure enantiomers.

General Protocol: Chiral Resolution via Diastereomeric Ester Formation

  • Esterification: a. Materials: Racemic alcohol (e.g., (±)-threo-3-chloro-2-butanol), an enantiomerically pure chiral carboxylic acid (e.g., (R)-(-)-Mandelic acid) or its acyl chloride, a coupling agent (like DCC) or a base (like pyridine), and an appropriate solvent (e.g., dichloromethane). b. Procedure: React the racemic alcohol (1.0 eq) with the chiral acid (1.0 eq) and coupling agent, or with the chiral acyl chloride (1.0 eq) in the presence of a base. This reaction forms a mixture of two diastereomeric esters: (R,R,R)-ester and (S,S,R)-ester.[11]

  • Separation: a. Method: Separate the diastereomeric esters using standard column chromatography on silica gel or by fractional crystallization.[11] The different physical properties of the diastereomers allow for their separation.[10] b. Monitoring: Monitor the separation using TLC or HPLC to identify fractions containing each pure diastereomer.

  • Hydrolysis: a. Procedure: Hydrolyze each separated diastereomeric ester individually under basic conditions (e.g., with aqueous NaOH in methanol/water) to cleave the ester bond.[10] b. Work-up: After hydrolysis, neutralize the mixture and extract the product. This will yield the enantiomerically pure alcohol (e.g., (2R,3R)-3-chloro-2-butanol and (2S,3S)-3-chloro-2-butanol) and the salt of the chiral acid. The chiral auxiliary can often be recovered.[10]

workflow cluster_0 Step 1: Derivatization cluster_1 Step 2: Separation cluster_2 Step 3: Cleavage racemate Racemic Mixture (e.g., threo-isomers) diastereomers Mixture of Diastereomeric Esters racemate->diastereomers Esterification reagent Chiral Resolving Agent (e.g., (R)-Mandelic Acid) reagent->diastereomers separation Chromatography or Crystallization diastereomers->separation ester1 Diastereomer 1 (e.g., R,R,R) separation->ester1 ester2 Diastereomer 2 (e.g., S,S,R) separation->ester2 hydrolysis1 Hydrolysis ester1->hydrolysis1 hydrolysis2 Hydrolysis ester2->hydrolysis2 enantiomer1 Pure Enantiomer 1 ((2R,3R)-isomer) hydrolysis1->enantiomer1 enantiomer2 Pure Enantiomer 2 ((2S,3S)-isomer) hydrolysis2->enantiomer2

Figure 2: General workflow for the chiral resolution of alcohols.

Spectroscopic Analysis

While complete spectral data for all individual isomers is scarce in the literature, key differences can be predicted, particularly in ¹H NMR spectroscopy.

¹H NMR Spectroscopy

The primary distinguishing feature between the erythro and threo diastereomers in ¹H NMR is the vicinal coupling constant (³J) between the protons on C2 (H-C-OH) and C3 (H-C-Cl). According to the Karplus relationship, the magnitude of this coupling constant depends on the dihedral angle between the two protons.

  • In acyclic systems, different staggered conformations are populated. The erythro and threo isomers will have different populations of gauche and anti conformers, leading to a difference in the time-averaged, observed coupling constant.

  • Empirical Rule: For many acyclic vicinal diols and related structures, a larger coupling constant (typically > 6.0 Hz) is associated with the threo configuration, while a smaller coupling constant (< 5.0 Hz) suggests the erythro configuration.[12] This is because the most stable conformer of the threo isomer often places the vicinal protons in an anti orientation (dihedral angle ~180°), which corresponds to a large J-value. Conversely, the erythro isomer often prefers a gauche relationship (dihedral angle ~60°), resulting in a smaller J-value.

Enantiomers are spectroscopically identical in achiral solvents. To distinguish them, a chiral solvating agent or derivatizing agent must be used to induce a diastereomeric environment, leading to separable signals.

Conclusion

The four stereoisomers of this compound provide a classic model for understanding the relationships between enantiomers and diastereomers. Their synthesis can be controlled through stereoselective reactions, and their separation relies on the differing physical properties of diastereomeric intermediates. Spectroscopic methods, particularly ¹H NMR, offer powerful tools for distinguishing between the erythro and threo diastereomeric pairs based on vicinal coupling constants. This detailed understanding is fundamental for any research or development involving this and similar chiral molecules.

References

Spectroscopic Profile of 3-Chloro-2-butanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the chemical compound 3-Chloro-2-butanol. The information presented herein is intended to support research and development activities by providing detailed spectroscopic characterization, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside relevant experimental protocols.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the limited availability of experimental NMR spectra in public databases, the following tables present predicted ¹H and ¹³C NMR data. These predictions are based on computational models and provide a reliable estimation of the expected chemical shifts.

Table 1: Predicted ¹H NMR Spectral Data of this compound

Chemical Shift (ppm)MultiplicityAssignment
~4.15QuintetH-3 (CH-Cl)
~3.90QuintetH-2 (CH-OH)
~2.50Broad SingletOH
~1.50DoubletH-4 (CH₃-CHCl)
~1.25DoubletH-1 (CH₃-CHOH)

Table 2: Predicted ¹³C NMR Spectral Data of this compound

Chemical Shift (ppm)Carbon Atom Assignment
~70.5C-2 (CH-OH)
~65.0C-3 (CH-Cl)
~22.0C-4 (CH₃-CHCl)
~19.5C-1 (CH₃-CHOH)
Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the presence of a strong, broad absorption band corresponding to the O-H stretch of the alcohol functional group, and a C-Cl stretching vibration.

Table 3: Infrared (IR) Spectral Data of this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3400Strong, BroadO-H stretch
~2980MediumC-H stretch (sp³)
~1100StrongC-O stretch (secondary alcohol)
~750MediumC-Cl stretch
Mass Spectrometry (MS)

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern upon ionization.

Table 4: Mass Spectrometry (MS) Data of this compound

m/zRelative IntensityAssignment
108Low[M]⁺ (Molecular ion, ³⁵Cl isotope)
110Low[M+2]⁺ (Molecular ion, ³⁷Cl isotope)
93Moderate[M - CH₃]⁺
73High[M - Cl]⁺
45High[CH₃CHOH]⁺ (Base Peak)

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound for structural elucidation.

Materials:

  • This compound

  • Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)

  • 5 mm NMR tubes

  • Volumetric flask

  • Pipettes

Instrumentation:

  • 400 MHz (or higher) NMR spectrometer

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

    • Dissolve the sample in approximately 0.6 mL of CDCl₃ containing TMS.

    • Transfer the solution into a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition:

    • Following ¹H NMR acquisition, switch the probe to the ¹³C channel.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse program. Typical parameters include a spectral width of 220 ppm, a relaxation delay of 2-5 seconds, and 1024-4096 scans.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integrate the signals in the ¹H spectrum and pick the peaks in both spectra.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of this compound to identify its functional groups.

Materials:

  • This compound

  • Isopropanol or acetone for cleaning

Instrumentation:

  • Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol or acetone.

    • Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small drop of this compound onto the center of the ATR crystal.

    • Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing:

    • The software will automatically subtract the background spectrum from the sample spectrum.

    • Identify and label the characteristic absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

  • This compound

  • Dichloromethane or methanol (HPLC grade)

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 100 ppm) in a suitable volatile solvent like dichloromethane or methanol.

  • GC-MS Analysis:

    • Inject 1 µL of the prepared solution into the GC-MS system.

    • GC Conditions (Typical):

      • Injector Temperature: 250 °C

      • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

      • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Conditions (Typical):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230 °C.

      • Mass Range: m/z 35-200.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram.

    • Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.

Visualizations

The following diagrams illustrate the logical relationships in the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Output This compound This compound NMR NMR This compound->NMR Dissolution in CDCl3 IR IR This compound->IR Neat Liquid on ATR MS MS This compound->MS Dilution & Injection Structure Structural Information (Connectivity, Functional Groups) NMR->Structure IR->Structure MolWeight Molecular Weight & Fragmentation MS->MolWeight Mass_Spec_Fragmentation M [C4H9ClO]+• m/z = 108/110 F1 [C3H6ClO]+ m/z = 93/95 M->F1 - •CH3 F2 [C4H9O]+ m/z = 73 M->F2 - •Cl F3 [C2H5O]+ m/z = 45 M->F3 - •CH(Cl)CH3

A Technical Guide to the Physical Properties of Erythro and Threo-3-Chloro-2-butanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of the diastereomers of 3-chloro-2-butanol: erythro-3-chloro-2-butanol and threo-3-chloro-2-butanol. Differentiating between these stereoisomers is critical in various chemical and pharmaceutical applications where stereochemistry can significantly influence biological activity and reaction outcomes. This document compiles available data on their physical properties, outlines experimental protocols for their synthesis and characterization, and presents logical workflows for their differentiation.

Core Physical Properties

While specific experimental values for the individual diastereomers of this compound are not widely reported in readily available literature, general properties for the compound (a mixture of diastereomers) are documented. It is important to note that diastereomers possess distinct physical properties.

Table 1: Physical Properties of this compound (Diastereomeric Mixture)

Physical PropertyValueReference
Boiling Point 139 °C (at 760 mmHg)[1]
Density 1.041 g/cm³[1]
Refractive Index 1.429[1]
Molecular Weight 108.57 g/mol [2][3][4]
Molecular Formula C₄H₉ClO[1][2][3]

The National Institute of Standards and Technology (NIST) maintains a comprehensive database of thermophysical property data for L(+)-erythro-3-chloro-2-butanol, although access to specific values may require a subscription.[1] This extensive dataset underscores the importance of this specific stereoisomer in research and industry.

Experimental Protocols

A common synthetic route to a mixture of erythro and threo-3-chloro-2-butanol involves the reduction of the corresponding ketone, 3-chloro-2-butanone. The subsequent separation and characterization of the diastereomers are crucial steps for obtaining stereochemically pure compounds.

Synthesis of 3-Chloro-2-butanone (Precursor)

A potential laboratory-scale synthesis of 3-chloro-2-butanone can be adapted from known procedures for the chlorination of ketones. A general method involves the reaction of 2-butanone with a chlorinating agent.

Diagram 1: Synthesis of 3-Chloro-2-butanone

G Synthesis of 3-Chloro-2-butanone butanone 2-Butanone reaction Reaction butanone->reaction chlorinating_agent Chlorinating Agent (e.g., SO₂Cl₂ or HCl/H₂O₂/CuCl₂) chlorinating_agent->reaction product 3-Chloro-2-butanone reaction->product

Caption: A simplified workflow for the synthesis of the precursor, 3-chloro-2-butanone.

Reduction of 3-Chloro-2-butanone to Erythro and Threo-3-Chloro-2-butanol

The reduction of the prochiral ketone, 3-chloro-2-butanone, with a reducing agent such as sodium borohydride (NaBH₄) will typically yield a mixture of the erythro and threo diastereomers. The ratio of the diastereomers can be influenced by the reaction conditions and the specific reducing agent used.

Diagram 2: Reduction to Diastereomeric Mixture

G Reduction to Diastereomeric Mixture start 3-Chloro-2-butanone reduction Reduction (e.g., NaBH₄ in Methanol) start->reduction mixture Mixture of Erythro and Threo-3-Chloro-2-butanol reduction->mixture G Separation and Characterization Workflow cluster_separation Separation cluster_characterization Characterization mixture Diastereomeric Mixture separation Separation Technique (e.g., Fractional Distillation or Column Chromatography) mixture->separation erythro Erythro Isomer separation->erythro threo Threo Isomer separation->threo nmr_e NMR Spectroscopy erythro->nmr_e Structural Confirmation gcms_e GC-MS Analysis erythro->gcms_e Purity and Mass Analysis polarimetry_e Polarimetry erythro->polarimetry_e Optical Rotation nmr_t NMR Spectroscopy threo->nmr_t gcms_t GC-MS Analysis threo->gcms_t polarimetry_t Polarimetry threo->polarimetry_t

References

An In-Depth Technical Guide to 3-Chloro-2-butanol: CAS Numbers, Molecular Structure, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-butanol is a chiral halogenated alcohol of significant interest in organic synthesis and as a building block for more complex molecules, including pharmaceutical intermediates. Its structure contains two adjacent chiral centers, giving rise to four possible stereoisomers. Understanding the distinct properties and synthesis of each stereoisomer is crucial for its application in stereospecific reactions. This guide provides a comprehensive overview of this compound, focusing on its Chemical Abstracts Service (CAS) numbers, molecular structure, stereoisomeric forms, and detailed experimental protocols for its synthesis.

Molecular Structure and Stereoisomerism

The molecular formula for this compound is C₄H₉ClO.[1] The structure features two stereocenters at carbon positions 2 and 3. This results in a total of four stereoisomers: two pairs of enantiomers. These pairs are diastereomers of each other.[2][3]

The stereoisomers are often referred to using the erythro/threo nomenclature. The erythro isomers have similar substituents on the same side in a Fischer projection, while the threo isomers have them on opposite sides.

The four stereoisomers are:

  • (2R,3R)-3-chloro-2-butanol and (2S,3S)-3-chloro-2-butanol : This pair constitutes the threo enantiomers.

  • (2R,3S)-3-chloro-2-butanol and (2S,3R)-3-chloro-2-butanol : This pair constitutes the erythro enantiomers.

CAS Numbers and Physical Properties

The following table summarizes the CAS numbers and key physical properties of this compound and its stereoisomers. While experimental data for each individual isomer is limited, computed properties provide valuable estimates.

Compound Name Stereoisomer CAS Number Molecular Weight ( g/mol ) Boiling Point (°C) Density (g/cm³) Refractive Index
This compoundRacemic Mixture563-84-8[1]108.57[1]139 at 760 mmHg[4]1.041[4]1.429[4]
threo-3-Chloro-2-butanol(2R,3R)-rel-10325-40-3[5]108.5741 at 21 mmHg[6]Not availableNot available
(2S,3S)-3-chloro-2-butanol(2S,3S)Not explicitly found108.57Not availableNot availableNot available
erythro-3-Chloro-2-butanol(R,S)-10325-41-4[7]108.5747 at 22 mmHg[6]Not availableNot available
(2S,3R)-3-chloro-2-butanol(2S,3R)Not explicitly found108.57Not availableNot availableNot available

Note: Most physical properties for the individual stereoisomers are computed values from databases like PubChem, unless otherwise specified as experimental.

Stereoisomer Relationship Diagram

The relationship between the four stereoisomers of this compound can be visualized as follows:

stereoisomers cluster_threo threo Pair cluster_erythro erythro Pair 2R,3R (2R,3R)-3-chloro-2-butanol 2S,3S (2S,3S)-3-chloro-2-butanol 2R,3R->2S,3S Enantiomers 2R,3S (2R,3S)-3-chloro-2-butanol 2R,3R->2R,3S Diastereomers 2S,3R (2S,3R)-3-chloro-2-butanol 2R,3R->2S,3R Diastereomers 2S,3S->2R,3S Diastereomers 2S,3S->2S,3R Diastereomers 2R,3S->2S,3R Enantiomers

Caption: Stereoisomeric relationships of this compound.

Experimental Protocols

Stereospecific Synthesis of threo- and erythro-3-Chloro-2-butanol

A common method for the stereospecific synthesis of the diastereomers of this compound involves the ring-opening of cis- and trans-2-butene oxides with concentrated hydrochloric acid. This reaction proceeds with an inversion of configuration at the epoxide ring carbon atom.[6]

Materials:

  • cis- or trans-2-butene oxide

  • Concentrated hydrochloric acid

  • Solid sodium carbonate

  • Anhydrous potassium carbonate

  • Anhydrous sodium sulfate

  • Diethyl ether

Procedure:

  • To 10 mL of concentrated hydrochloric acid maintained at 0°C, slowly add 2 g of the respective 2-butene oxide (cis- for threo, trans- for erythro), ensuring the temperature remains near 0°C.[6]

  • Stir the reaction mixture for 1 hour at 0°C.[6]

  • Carefully neutralize the mixture by the slow addition of solid sodium carbonate until the evolution of gas ceases.[6]

  • Extract the resulting aqueous solution repeatedly with diethyl ether.[6]

  • Combine the ether extracts and dry them first over anhydrous potassium carbonate and then over anhydrous sodium sulfate.[6]

  • Remove the solvent by distillation at atmospheric pressure.[6]

  • The crude product can be purified by fractional distillation under reduced pressure. The threo-3-chloro-2-butanol distills at approximately 41°C (21 mmHg), while the erythro isomer distills at around 47°C (22 mmHg).[6]

Synthesis of this compound via Sₙ1 Reaction (Non-stereospecific)

A less stereospecific but common method for synthesizing chlorohydrins is the reaction of the corresponding alcohol with concentrated hydrochloric acid. This reaction proceeds via an Sₙ1 mechanism for secondary alcohols, which involves the formation of a carbocation intermediate. This can lead to a mixture of stereoisomers.

Materials:

  • 2-Butanol

  • Concentrated hydrochloric acid (12 M)

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • In a separatory funnel, combine 2-butanol and an excess of cold, concentrated hydrochloric acid.

  • Stopper the funnel and shake the mixture for several minutes, frequently venting to release any pressure buildup.

  • Allow the layers to separate. The upper organic layer contains the this compound.

  • Remove the lower aqueous layer.

  • Wash the organic layer with two portions of 5% sodium bicarbonate solution to neutralize any remaining acid. Be sure to vent the funnel frequently as carbon dioxide gas will be evolved.

  • Wash the organic layer with a portion of saturated sodium chloride solution to aid in the removal of dissolved water.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • The crude product can be purified by distillation.

Conclusion

This compound is a valuable chiral intermediate with four distinct stereoisomers. The choice of synthesis method is critical in obtaining the desired stereoisomer. The ring-opening of epoxides provides a stereospecific route to the threo and erythro diastereomers, while the reaction of 2-butanol with hydrochloric acid offers a more general but less specific approach. The data and protocols presented in this guide are intended to support researchers and scientists in the effective synthesis and application of this compound in their work.

References

Navigating the Stereochemical Landscape: A Technical Guide to the Chirality and Optical Activity of 3-Chloro-2-butanol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive examination of the stereochemistry and optical properties of the four isomers of 3-chloro-2-butanol. Understanding the distinct spatial arrangements and resulting optical activities of these isomers is crucial for applications in stereoselective synthesis and the development of chiral pharmaceuticals, where specific stereoisomers can exhibit vastly different pharmacological and toxicological profiles.

The Stereoisomers of this compound

This compound possesses two chiral centers, at carbon atoms C2 and C3. This results in the existence of four distinct stereoisomers, which can be classified into two pairs of enantiomers.[1][2] Enantiomers are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images.[3]

The four stereoisomers are:

  • (2R,3R)-3-chloro-2-butanol

  • (2S,3S)-3-chloro-2-butanol

  • (2R,3S)-3-chloro-2-butanol

  • (2S,3R)-3-chloro-2-butanol

The pairs ((2R,3R) and (2S,3S)) and ((2R,3S) and (2S,3R)) are enantiomers.[4] The relationship between any other pairing, such as ((2R,3R) and (2R,3S)), is diastereomeric.

G cluster_0 Threo Pair (Enantiomers) cluster_1 Erythro Pair (Enantiomers) 2R,3R (2R,3R)-3-chloro-2-butanol 2S,3S (2S,3S)-3-chloro-2-butanol 2R,3R->2S,3S Enantiomers 2R,3S (2R,3S)-3-chloro-2-butanol 2R,3R->2R,3S Diastereomers 2S,3R (2S,3R)-3-chloro-2-butanol 2R,3R->2S,3R Diastereomers 2S,3S->2R,3S Diastereomers 2S,3S->2S,3R Diastereomers 2R,3S->2S,3R Enantiomers

Figure 1: Stereoisomeric relationships of this compound.

Optical Activity and Quantitative Data

Chiral molecules, such as the stereoisomers of this compound, are optically active, meaning they rotate the plane of polarized light. Enantiomers rotate plane-polarized light to an equal extent but in opposite directions. A positive (+) or dextrorotatory designation indicates a clockwise rotation, while a negative (-) or levorotatory designation signifies a counter-clockwise rotation. Diastereomers have different physical properties, including their specific rotation, which can differ in both magnitude and sign.

The specific rotation ([α]) is a fundamental physical constant for a chiral substance and is calculated from the observed rotation (α) using the following formula:

[α] = α / (l * c)

where:

  • α is the observed rotation in degrees.

  • l is the path length of the polarimeter cell in decimeters (dm).

  • c is the concentration of the sample in grams per milliliter (g/mL).

The specific rotation is typically reported with the temperature and the wavelength of the light source (commonly the sodium D-line, 589 nm).

Isomer ConfigurationCommon NameSpecific Rotation ([α])
(2S,3R)Erythro+3.2°
(2R,3S)Erythro-3.2°
(2R,3R)ThreoData not available
(2S,3S)ThreoData not available

Experimental Protocol: Determination of Optical Activity by Polarimetry

The following is a detailed methodology for the experimental determination of the optical activity of a chiral compound.

Objective: To measure the observed rotation of a known concentration of a this compound isomer and calculate its specific rotation.

Materials and Equipment:

  • Polarimeter

  • Sodium lamp (or other monochromatic light source)

  • Polarimeter cell (1 dm)

  • Volumetric flask (e.g., 10 mL)

  • Analytical balance

  • Syringe and needle

  • Appropriate solvent (e.g., ethanol or chloroform)

  • Sample of a purified this compound isomer

Procedure:

  • Instrument Preparation:

    • Turn on the polarimeter and the light source, allowing them to warm up for at least 10-15 minutes to ensure a stable light output.

    • Ensure the instrument is calibrated according to the manufacturer's instructions.

  • Sample Preparation:

    • Accurately weigh a precise amount of the purified this compound isomer using an analytical balance.

    • Quantitatively transfer the weighed sample to a volumetric flask.

    • Dissolve the sample in the chosen solvent and fill the flask to the calibration mark. Ensure the solution is homogeneous.

    • Calculate the concentration (c) of the solution in g/mL.

  • Blank Measurement:

    • Fill the polarimeter cell with the pure solvent.

    • Ensure there are no air bubbles in the light path.

    • Place the cell in the polarimeter and take a blank reading. This value should be zeroed out to account for any rotation caused by the solvent or the cell itself.

  • Sample Measurement:

    • Rinse the polarimeter cell with a small amount of the prepared sample solution.

    • Fill the cell with the sample solution, again ensuring the absence of air bubbles.

    • Place the filled cell into the polarimeter.

    • Record the observed rotation (α) provided by the instrument. Multiple readings should be taken and averaged to ensure accuracy.

  • Calculation of Specific Rotation:

    • Using the recorded average observed rotation (α), the known path length of the cell (l), and the calculated concentration (c), determine the specific rotation ([α]) using Biot's Law.

G start Start instrument_prep Instrument Preparation (Warm-up & Calibration) start->instrument_prep sample_prep Sample Preparation (Weighing & Dissolution) instrument_prep->sample_prep blank_measurement Blank Measurement (Pure Solvent) sample_prep->blank_measurement sample_measurement Sample Measurement (Isomer Solution) blank_measurement->sample_measurement calculation Calculate Specific Rotation ([α] = α / (l * c)) sample_measurement->calculation end End calculation->end

Figure 2: Experimental workflow for polarimetry.

Synthesis and Separation of Stereoisomers

The synthesis of this compound often results in a mixture of stereoisomers. The separation of these isomers is a critical step in obtaining enantiomerically pure compounds. A general workflow for the synthesis and separation is outlined below.

G cluster_synthesis Synthesis cluster_separation Separation cluster_analysis Analysis synthesis Stereoselective or Non-selective Synthesis mixture Mixture of Stereoisomers (Racemic or Diastereomeric) synthesis->mixture separation Separation Technique mixture->separation diastereomer_sep Diastereomer Separation (e.g., Crystallization, Chromatography) separation->diastereomer_sep enantiomer_res Enantiomeric Resolution (e.g., Chiral Chromatography, Formation of Diastereomeric Salts) separation->enantiomer_res analysis Purity & Identity Confirmation diastereomer_sep->analysis enantiomer_res->analysis polarimetry Polarimetry analysis->polarimetry nmr NMR Spectroscopy analysis->nmr hplc Chiral HPLC analysis->hplc

Figure 3: General workflow for the synthesis and separation of stereoisomers.

The separation of diastereomers can often be achieved by standard laboratory techniques such as fractional crystallization or chromatography due to their differing physical properties. The resolution of enantiomers is more complex and typically involves one of three main strategies:

  • Conversion to Diastereomers: The racemic mixture is reacted with a chiral resolving agent to form a mixture of diastereomeric salts, which can then be separated. The original enantiomers are then regenerated.

  • Chiral Chromatography: The mixture is passed through a chiral stationary phase that interacts differently with each enantiomer, leading to their separation.

  • Enzymatic Resolution: An enzyme selectively catalyzes a reaction with one of the enantiomers, allowing for the separation of the unreacted enantiomer.

Conclusion

References

An In-depth Technical Guide to the Thermodynamic Properties of 3-Chloro-2-butanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the thermodynamic properties of 3-Chloro-2-butanol (C₄H₉ClO). Given the limited availability of comprehensive experimental data for this specific compound in publicly accessible databases, this document focuses on established experimental methodologies for determining these properties, presents available data, and uses 2-Butanol as a comparative analogue to provide context for expected values.

Introduction

This compound is a halogenated alcohol with the chemical formula C₄H₉ClO.[1][2] As with any chemical entity in drug development and chemical synthesis, understanding its thermodynamic properties is crucial for process design, safety assessment, reaction modeling, and predicting chemical behavior. Key properties such as enthalpy of formation, heat capacity, and entropy are fundamental inputs for modeling reaction kinetics, equilibrium, and ensuring process safety and efficiency.

This guide outlines the standard protocols for measuring these essential properties and presents known data for this compound and a structurally related compound, 2-Butanol, for comparative purposes.

Physicochemical and Thermodynamic Data

For context, the following tables summarize the basic properties of this compound and the experimentally determined thermodynamic properties of the closely related compound, 2-Butanol.

Table 1: Physical Properties of this compound

PropertyValueSource
Molecular FormulaC₄H₉ClO[1][2]
Molecular Weight108.57 g/mol [1][2]
CAS Registry Number563-84-8[1][2]
IUPAC Name3-chlorobutan-2-ol[2]

Table 2: Experimental Thermodynamic Properties of 2-Butanol (Analogue)

PropertyValueUnits
Standard Enthalpy of Formation (Liquid, 298.15 K)-343.1 ± 0.7kJ/mol
Standard Enthalpy of Combustion (Liquid, 298.15 K)-2663.2 ± 0.6kJ/mol
Constant Pressure Heat Capacity (Liquid, 298 K)196.3J/mol·K

Source: All data for 2-Butanol sourced from the NIST Chemistry WebBook.[3]

Experimental Protocols for Thermodynamic Property Determination

The determination of thermodynamic properties is achieved through precise calorimetric methods. The primary techniques that would be employed for this compound are detailed below.

The standard enthalpy of formation is typically determined indirectly by measuring the enthalpy of combustion using a bomb calorimeter.

Methodology: Bomb Calorimetry

  • Sample Preparation: A precise mass of the liquid sample (this compound) is encapsulated in a combustible container with a known heat of combustion.

  • Calorimeter Setup: The sealed sample is placed in a high-pressure stainless steel vessel, the "bomb," which is then pressurized with pure oxygen.

  • Immersion: The bomb is submerged in a precisely known quantity of water in a thermally insulated container (calorimeter). The initial temperature of the water is recorded with high precision.

  • Ignition: The sample is ignited electrically. The complete combustion of the organic compound releases heat, which is transferred to the bomb and the surrounding water, causing a temperature rise.

  • Data Acquisition: The temperature of the water is monitored until it reaches a maximum and begins to cool. The total heat released (q_total) is calculated from the temperature change (ΔT) and the previously determined heat capacity of the calorimeter system (C_cal).

  • Calculation: The enthalpy of combustion (ΔcH°) is calculated from the heat released and the moles of the sample. The standard enthalpy of formation (ΔfH°) is then derived using Hess's Law, by subtracting the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and HCl for a chlorinated compound) from the measured enthalpy of combustion.[4][5]

Differential Scanning Calorimetry (DSC) is the most common and accurate method for determining the specific heat capacity of liquids and solids.[6][7][8][9]

Methodology: Differential Scanning Calorimetry (DSC)

  • Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference material as a function of temperature.[7][10] This difference is directly proportional to the sample's heat capacity.[8]

  • Three-Step Measurement (Sapphire Method):

    • Baseline Run: An empty sample pan and an empty reference pan are run through the desired temperature program to measure the baseline signal bias of the DSC cell.[6]

    • Reference Material Run: A standard material with a well-known heat capacity (e.g., sapphire) is placed in the sample pan and the temperature program is repeated.

    • Sample Run: The standard is replaced with a precisely weighed sample of this compound, and the temperature program is run a final time.

  • Calculation: The specific heat capacity (Cp) of the sample is calculated at each temperature by comparing the heat flow signals from the three runs using the known heat capacity of the sapphire standard.[8] The instrument software typically performs this calculation automatically.[6]

Visualization of Experimental Workflow

The logical flow for determining the key thermodynamic properties of a compound like this compound can be visualized as a structured workflow.

G cluster_main Thermodynamic Property Determination Workflow cluster_cp Heat Capacity (Cp) Determination cluster_hf Enthalpy of Formation (ΔfH°) Determination start Obtain High-Purity This compound Sample dsc_setup Prepare DSC Pans (Empty, Sapphire, Sample) start->dsc_setup bomb_prep Prepare Sample in Combustion Bomb start->bomb_prep dsc_run Perform Three-Step DSC Measurement dsc_setup->dsc_run dsc_calc Calculate Cp vs. Temperature dsc_run->dsc_calc end_cp Cp Data dsc_calc->end_cp bomb_run Perform Combustion Calorimetry bomb_prep->bomb_run bomb_calc Calculate ΔcH° bomb_run->bomb_calc hess_law Apply Hess's Law bomb_calc->hess_law end_hf ΔfH° Data hess_law->end_hf

Caption: Workflow for experimental determination of heat capacity and enthalpy of formation.

Conclusion

References

An In-depth Technical Guide to the Health and Safety of 3-Chloro-2-butanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available health and safety information for 3-Chloro-2-butanol (CAS No. 563-84-8). It is intended for informational purposes for a professional audience. A comprehensive risk assessment should be conducted prior to handling this chemical, including a thorough review of the full Safety Data Sheet (SDS) from the supplier. The experimental protocols described herein are based on standardized OECD guidelines and are provided as a reference. Specific quantitative toxicity data for this compound is limited in publicly available literature.

Chemical Identification and Physical Properties

This compound is a flammable and irritating chemical compound. A summary of its key identifiers and physical properties is provided below.

PropertyValue
IUPAC Name 3-chlorobutan-2-ol
Synonyms 3-chlorobutan-2-ol, 2-Butanol, 3-chloro-
CAS Number 563-84-8
Molecular Formula C₄H₉ClO
Molecular Weight 108.57 g/mol [1]
Appearance Liquid
Boiling Point Not explicitly available in searched literature.
Flash Point Flammable liquid and vapor (classification as Flammable Liquid Category 3)[1]
Solubility Not explicitly available in searched literature.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are summarized in the table below.

Hazard ClassGHS CategoryPictogramSignal WordHazard Statement
Flammable liquidsCategory 3🔥WarningH226: Flammable liquid and vapor[1]
Acute toxicity, OralCategory 4WarningH302: Harmful if swallowed[1]
Acute toxicity, DermalCategory 4WarningH312: Harmful in contact with skin[1]
Skin corrosion/irritationCategory 2WarningH315: Causes skin irritation[1]
Serious eye damage/eye irritationCategory 2AWarningH319: Causes serious eye irritation[1]
Acute toxicity, InhalationCategory 4WarningH332: Harmful if inhaled[1]
Specific target organ toxicity — Single exposure (Respiratory tract irritation)Category 3WarningH335: May cause respiratory irritation[1]

Toxicological Data Summary

EndpointSpeciesRouteValueClassification
Acute Oral Toxicity N/AOralData not availableHarmful if swallowed[1]
Acute Dermal Toxicity N/ADermalData not availableHarmful in contact with skin[1]
Acute Inhalation Toxicity N/AInhalationData not availableHarmful if inhaled[1]
Skin Irritation N/ADermalData not availableCauses skin irritation[1]
Eye Irritation N/AOcularData not availableCauses serious eye irritation[1]

Experimental Protocols

The following sections describe standardized methodologies for key toxicological assessments, based on OECD Test Guidelines. These are provided for informational purposes to illustrate how the hazards of a chemical like this compound would be evaluated.

Acute Oral Toxicity (Based on OECD Guideline 423: Acute Toxic Class Method)
  • Objective: To determine the acute oral toxicity of a substance and to allow for its classification.

  • Test Animals: Typically, healthy, young adult rats of a single sex (usually females) are used.

  • Principle: A stepwise procedure is used where a small group of animals (e.g., 3) is dosed at a defined starting dose level (e.g., 300 mg/kg). The outcome of this first step determines the next step:

    • If no mortality or morbidity is observed, a higher dose is administered to a new group of animals.

    • If mortality is observed, a lower dose is administered to a new group of animals.

  • Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula. Animals are fasted prior to dosing.

  • Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin and fur, eyes, and mucous membranes, and also respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern), and body weight changes for at least 14 days.

  • Endpoint: The test allows for the classification of the substance into one of the GHS categories for acute oral toxicity based on the observed mortality at different dose levels.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)
  • Objective: To assess the potential of a substance to cause skin irritation or corrosion.

  • Test Animals: Healthy, young adult albino rabbits are typically used.

  • Principle: A small amount of the test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a small area of clipped skin (approximately 6 cm²) on the back of the animal. The application site is covered with a gauze patch and a semi-occlusive dressing for a 4-hour exposure period.

  • Observations: After the exposure period, the dressing is removed, and the skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The severity of the reactions is scored according to a standardized grading system (e.g., Draize scale).

  • Endpoint: The mean scores for erythema and edema at 24, 48, and 72 hours are used to calculate a Primary Irritation Index (PII). Based on the PII and the reversibility of the observed effects, the substance is classified for its skin irritation potential.

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)
  • Objective: To determine the potential of a substance to cause eye irritation or corrosion.

  • Test Animals: Healthy, young adult albino rabbits are typically used.

  • Principle: A single dose of the test substance (0.1 mL for liquids) is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.

  • Observations: The eyes are examined for signs of corneal opacity, iritis, and conjunctival redness and chemosis (swelling) at 1, 24, 48, and 72 hours after instillation. The severity of the reactions is scored according to a standardized grading system. The observation period may be extended up to 21 days to assess the reversibility of the effects.

  • Endpoint: The scores for corneal opacity, iritis, and conjunctival reactions are used to classify the substance for its eye irritation potential based on the severity and reversibility of the observed lesions.

Visualizations

Hypothetical Metabolic Pathway

While the specific metabolic pathway of this compound has not been detailed in the available literature, a plausible pathway can be hypothesized based on the metabolism of other halogenated short-chain alcohols. The primary route of metabolism is likely to involve oxidation by cytochrome P450 enzymes in the liver, followed by conjugation to facilitate excretion.

Metabolic_Pathway cluster_phase1 Phase I Metabolism (Oxidation) cluster_phase2 Phase II Metabolism (Conjugation) cluster_excretion Excretion 3_Chloro_2_butanol This compound Metabolite_A 3-Chloro-2-butanone (Ketone Metabolite) 3_Chloro_2_butanol->Metabolite_A Cytochrome P450 (e.g., CYP2E1) Conjugated_Metabolite Glucuronide or Sulfate Conjugate Metabolite_A->Conjugated_Metabolite UGT or SULT enzymes Excretion Urinary Excretion Conjugated_Metabolite->Excretion Hazard_Risk_Workflow cluster_identification Hazard Identification cluster_assessment Risk Assessment cluster_management Risk Management A GHS Classification: - Flammable Liquid - Acute Toxicity (Oral, Dermal, Inhalation) - Skin/Eye Irritation - Respiratory Irritation B Exposure Assessment: - Route of Entry - Duration and Frequency A->B C Dose-Response Assessment (Data Gap for this compound) A->C D Risk Characterization B->D C->D E Engineering Controls: - Fume Hood - Ventilation D->E F Personal Protective Equipment (PPE): - Gloves, Goggles, Lab Coat D->F G Safe Handling and Storage Procedures D->G H Emergency Procedures D->H Skin_Irritation_Workflow start Start animal_prep Animal Preparation (Albino Rabbit, Clipped Skin) start->animal_prep application Application of 0.5 mL/g of This compound animal_prep->application exposure 4-Hour Semi-Occlusive Exposure application->exposure removal Removal of Test Substance exposure->removal observation Observation at 1, 24, 48, 72 hours (Erythema and Edema Scoring) removal->observation classification Data Analysis and Classification (GHS Category) observation->classification end End classification->end

References

Historical context of the first synthesis of 3-Chloro-2-butanol

Author: BenchChem Technical Support Team. Date: December 2025

While the precise moment of the first synthesis of 3-Chloro-2-butanol remains somewhat obscured in the annals of chemical history, its creation is intrinsically linked to the pioneering work on the addition of hypohalous acids to olefins in the mid-19th century. The foundational reaction, the addition of hypochlorous acid to butene, was first detailed by the French chemist Charles Adolphe Wurtz in 1863.

Wurtz, a prominent figure in the development of organic chemistry, was instrumental in exploring the reactions of alkenes. His investigations into the reactions of ethylene with hypochlorous acid led to the synthesis of ethylene chlorohydrin. This work laid the theoretical and practical groundwork for the synthesis of other chlorohydrins, including this compound, which would have been referred to at the time as butylene chlorohydrin.

Although a specific publication by Wurtz detailing the synthesis of this compound from butene has not been identified, his extensive research on the reactions of olefins with hypochlorous acid strongly suggests that he or his contemporaries would have performed this logical extension of his work. The reaction of 2-butene with hypochlorous acid would have been the direct route to this compound.

Later, in 1881, the Belgian chemist Louis Henry reported on the properties of various chlorohydrins in the Bulletin de l'Académie Royale de Belgique, further solidifying the understanding of this class of compounds. While not the first synthesis, Henry's work contributed to the characterization and knowledge of these molecules.

Experimental Protocol: The Hypothetical First Synthesis

Based on the established chemistry of the time, the first synthesis of this compound would have likely followed a procedure similar to Wurtz's synthesis of ethylene chlorohydrin. The protocol would have involved the in-situ generation of hypochlorous acid from chlorine gas and water, followed by its reaction with 2-butene.

Materials:

  • 2-Butene (gas)

  • Chlorine (gas)

  • Water

  • Apparatus for gas generation and reaction, likely including a series of wash bottles and a reaction vessel.

Procedure:

  • A stream of chlorine gas would be passed through a series of wash bottles containing water. This would generate an aqueous solution of hypochlorous acid (HOCl) and hydrochloric acid (HCl).

  • The gaseous 2-butene would then be bubbled through this acidic aqueous solution.

  • The reaction mixture would be allowed to stand, likely for an extended period, to allow for the electrophilic addition of hypochlorous acid across the double bond of 2-butene.

  • The resulting solution would contain a mixture of the two regioisomers, this compound and 2-chloro-3-butanol, along with unreacted starting materials and byproducts such as 2,3-dichlorobutane.

  • Purification would have been a significant challenge at the time, likely involving fractional distillation to separate the desired chlorohydrin from the reaction mixture.

Quantitative Data

ParameterHypothetical Value/ConditionNotes
Reactants 2-Butene, Chlorine, WaterThe exact molar ratios would have been determined empirically.
Temperature Room temperatureEarly organic reactions were often conducted at ambient temperatures unless heating was explicitly required. The reaction is exothermic and might have required cooling.
Pressure Atmospheric pressureReactions involving gases at this time were typically carried out at or near atmospheric pressure.
Reaction Time Several hours to daysWithout modern analytical techniques, reaction completion would have been judged by observable changes, and reactions were often left for extended periods.
Yield Low to moderateGiven the formation of byproducts and the purification methods available, the isolated yield of this compound would likely have been modest.

Reaction Mechanism and Stereochemistry

The underlying chemical principles of the reaction were not fully understood in the 19th century as they are today. The modern understanding of the reaction mechanism involves the formation of a cyclic chloronium ion intermediate, which is then attacked by a water molecule.

This mechanism explains the anti-addition of the chlorine and hydroxyl groups, leading to the formation of specific stereoisomers. For the reaction of cis-2-butene, this would result in the formation of a racemic mixture of (2R,3R)-3-chloro-2-butanol and (2S,3S)-3-chloro-2-butanol. The reaction of trans-2-butene would yield the meso compound, (2R,3S)-3-chloro-2-butanol.

Signaling Pathway Diagram

Synthesis_of_3_Chloro_2_butanol cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products 2-Butene 2-Butene Chloronium_Ion Chloronium Ion Intermediate 2-Butene->Chloronium_Ion Electrophilic Attack Hypochlorous_Acid Hypochlorous Acid (HOCl) This compound This compound Chloronium_Ion->this compound Nucleophilic Attack by H2O

Reaction pathway for the synthesis of this compound.

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of (2R,3S)-3-Chloro-2-butanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R,3S)-3-Chloro-2-butanol is a chiral molecule of significant interest in organic synthesis, serving as a versatile building block for the preparation of various pharmaceutical intermediates and other fine chemicals. Its specific stereochemistry allows for the controlled introduction of chirality in more complex molecules. These application notes provide a detailed protocol for the stereoselective synthesis of the erythro racemic mixture containing (2R,3S)-3-Chloro-2-butanol, achieved through the chlorohydrin formation from cis-2-butene. The synthesis relies on the principle of anti-addition to an alkene, a fundamental and reliable transformation in organic chemistry.

The reaction proceeds via a cyclic chloronium ion intermediate. The subsequent nucleophilic attack by water occurs from the face opposite to the chloronium ion bridge, leading to the exclusive formation of the anti-addition product. When starting with cis-2-butene, this stereospecificity results in the formation of the erythro diastereomer, which is a racemic mixture of the (2R,3S) and (2S,3R) enantiomers.

Signaling Pathways and Logical Relationships

The stereochemical outcome of the halohydrin formation is dictated by the geometry of the starting alkene and the anti-addition mechanism. The following diagram illustrates the logical relationship between the starting material and the product stereochemistry.

stereochem_logic start cis-2-Butene intermediate syn-Chloronium Ion Intermediate start->intermediate Electrophilic addition of Cl+ product erythro-3-Chloro-2-butanol ((2R,3S) and (2S,3R) enantiomers) intermediate->product anti-Nucleophilic attack by H2O

Caption: Logical flow from starting material to product stereochemistry.

Experimental Workflow

The overall experimental process for the synthesis of (2R,3S)-3-Chloro-2-butanol involves the preparation of the reaction mixture, the controlled addition of the chlorine source, quenching the reaction, extraction of the product, and subsequent purification.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Synthesis cluster_workup Work-up cluster_purification Purification setup Dissolve cis-2-butene in aqueous solvent reaction Introduce chlorine gas or NCS at low temperature setup->reaction quench Quench with Na2SO3 reaction->quench extract Extract with organic solvent quench->extract dry Dry organic layer extract->dry concentrate Concentrate under reduced pressure dry->concentrate distill Purify by distillation concentrate->distill

Caption: A generalized workflow for the synthesis and purification of 3-Chloro-2-butanol.

Quantitative Data

The following table summarizes the expected quantitative data for the stereoselective synthesis of erythro-3-Chloro-2-butanol from cis-2-butene. The data is based on typical yields for chlorohydrin formation reactions and the high stereospecificity of the mechanism.

ParameterExpected ValueNotes
Chemical Yield 70-85%Dependent on reaction conditions and purification efficiency.
Diastereomeric Ratio (dr) >98:2 (erythro:threo)The reaction is highly diastereospecific due to the anti-addition mechanism.
Enantiomeric Excess (ee) 0% (racemic)The reaction is not enantioselective and produces a racemic mixture of (2R,3S) and (2S,3R) enantiomers.

Experimental Protocols

Materials:

  • cis-2-Butene (condensed)

  • N-Chlorosuccinimide (NCS)

  • Dimethyl sulfoxide (DMSO)

  • Water (deionized)

  • Diethyl ether

  • Saturated aqueous sodium sulfite solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup:

    • In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, prepare a solution of dimethyl sulfoxide (DMSO, 50 mL) and water (10 mL).

    • Cool the flask in an ice bath to 0-5 °C with continuous stirring.

    • Carefully condense cis-2-butene (approximately 5.6 g, 0.1 mol) into the cooled solvent mixture.

  • Addition of Chlorinating Agent:

    • In a separate beaker, dissolve N-Chlorosuccinimide (NCS, 13.35 g, 0.1 mol) in 50 mL of DMSO.

    • Transfer the NCS solution to the dropping funnel.

    • Add the NCS solution dropwise to the stirred reaction mixture over a period of 30-45 minutes, ensuring the internal temperature is maintained between 0 and 10 °C.

  • Reaction Monitoring and Quenching:

    • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) if desired.

    • Once the reaction is complete, quench the reaction by slowly adding 50 mL of a saturated aqueous solution of sodium sulfite to consume any unreacted NCS.

  • Work-up and Extraction:

    • Transfer the reaction mixture to a 500 mL separatory funnel.

    • Extract the aqueous layer with diethyl ether (3 x 75 mL).

    • Combine the organic extracts and wash sequentially with 50 mL of saturated aqueous sodium bicarbonate solution and 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the filtrate using a rotary evaporator at low pressure and a bath temperature not exceeding 40 °C.

    • The crude product is then purified by fractional distillation under reduced pressure to yield the racemic mixture of (2R,3S) and (2S,3R)-3-chloro-2-butanol as a colorless liquid.

Safety Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • cis-2-Butene is a flammable gas and should be handled with care.

  • N-Chlorosuccinimide is an irritant; avoid skin and eye contact.

  • Diethyl ether is highly flammable.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Application Notes and Protocols: 3-Chloro-2-butanol as a Chiral Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of the four stereoisomers of 3-chloro-2-butanol as versatile chiral building blocks in organic synthesis. Due to the presence of two stereocenters, this compound exists as two pairs of enantiomers: (2R,3R)- and (2S,3S)-3-chloro-2-butanol (threo isomers), and (2R,3S)- and (2S,3R)-3-chloro-2-butanol (erythro isomers). The distinct spatial arrangement of the hydroxyl and chloro substituents in these isomers allows for highly stereocontrolled transformations, making them valuable precursors for the synthesis of a variety of chiral molecules, including epoxides, diols, and amino alcohols, which are common motifs in pharmaceutical agents.

Key Applications and Synthetic Transformations

The strategic placement of a hydroxyl group and a chlorine atom on adjacent carbons allows for a range of stereospecific reactions. The hydroxyl group can act as an internal nucleophile or be derivatized to modulate its reactivity, while the chlorine atom serves as a good leaving group for nucleophilic substitution reactions.

Synthesis of Chiral 2,3-Epoxybutanes (Butene Oxides)

One of the most valuable applications of this compound stereoisomers is their conversion into enantiomerically pure 2,3-epoxybutanes. This transformation is typically achieved through an intramolecular Williamson ether synthesis, where the hydroxyl group, upon deprotonation, displaces the adjacent chlorine atom in an S(_N)2 reaction. This process is stereospecific, meaning the stereochemistry of the starting chlorohydrin dictates the stereochemistry of the resulting epoxide.

  • Threo isomers ((2R,3R) or (2S,3S)) yield the corresponding trans-2,3-epoxybutane.

  • Erythro isomers ((2R,3S) or (2S,3R)) yield the corresponding cis-2,3-epoxybutane.

G cluster_threo Threo Isomer to Trans-Epoxide cluster_erythro Erythro Isomer to Cis-Epoxide threo (2R,3R)-3-Chloro-2-butanol trans (2R,3R)-2,3-Epoxybutane threo->trans Base (e.g., NaH) THF erythro (2R,3S)-3-Chloro-2-butanol cis (2R,3S)-2,3-Epoxybutane erythro->cis Base (e.g., NaH) THF

Quantitative Data for Epoxide Synthesis

Starting Material IsomerProductReagentsSolventTypical Yield (%)Enantiomeric Excess (ee) (%)
(2R,3R)-3-Chloro-2-butanol(2R,3R)-2,3-EpoxybutaneNaHTHF>95>99
(2S,3S)-3-Chloro-2-butanol(2S,3S)-2,3-EpoxybutaneNaHTHF>95>99
(2R,3S)-3-Chloro-2-butanolmeso-(2R,3S)-2,3-EpoxybutaneNaHTHF>95N/A (meso)
(2S,3R)-3-Chloro-2-butanolmeso-(2S,3R)-2,3-EpoxybutaneNaHTHF>95N/A (meso)

Experimental Protocol: Synthesis of (2R,3R)-2,3-Epoxybutane

  • Materials: (2R,3R)-3-Chloro-2-butanol, Sodium hydride (60% dispersion in mineral oil), Anhydrous Tetrahydrofuran (THF).

  • Procedure: a. To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add a suspension of sodium hydride (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere. b. Cool the suspension to 0 °C in an ice bath. c. Dissolve (2R,3R)-3-chloro-2-butanol (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred NaH suspension over 30 minutes. d. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by TLC or GC. e. Upon completion, carefully quench the reaction by the slow addition of water at 0 °C. f. Extract the product with diethyl ether (3 x 50 mL). g. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. h. Remove the solvent under reduced pressure. The crude product can be purified by distillation to afford pure (2R,3R)-2,3-epoxybutane.

Synthesis of Chiral 2,3-Butanediols

The chlorohydrin moiety can be converted to a diol through a two-step process involving epoxide formation followed by acid- or base-catalyzed ring-opening. Alternatively, direct substitution of the chloride with a hydroxide equivalent can be achieved, although this may be less stereospecific. The epoxide route is generally preferred for maintaining stereochemical integrity.

G Chlorohydrin (2R,3R)-3-Chloro-2-butanol Epoxide (2R,3R)-2,3-Epoxybutane Chlorohydrin->Epoxide 1. Base Diol (2R,3S)-Butane-2,3-diol (meso) Epoxide->Diol 2. H₃O⁺

Quantitative Data for Diol Synthesis (via Epoxide)

Starting Chlorohydrin IsomerIntermediate EpoxideFinal Diol ProductReagentsTypical Overall Yield (%)Stereochemical Outcome
(2R,3R)-3-Chloro-2-butanol(2R,3R)-2,3-Epoxybutane(meso)-Butane-2,3-diol1. NaH, THF; 2. H₃O⁺~90Inversion at one center
(2S,3S)-3-Chloro-2-butanol(2S,3S)-2,3-Epoxybutane(meso)-Butane-2,3-diol1. NaH, THF; 2. H₃O⁺~90Inversion at one center
(2R,3S)-3-Chloro-2-butanol(meso)-2,3-Epoxybutane(2R,3R)- and (2S,3S)-Butane-2,3-diol1. NaH, THF; 2. H₃O⁺~90Racemic mixture

Experimental Protocol: Synthesis of meso-Butane-2,3-diol

  • Materials: (2R,3R)-3-Chloro-2-butanol, Sodium hydride (60% dispersion in mineral oil), Anhydrous THF, 1 M Sulfuric acid, Diethyl ether.

  • Procedure: a. Synthesize (2R,3R)-2,3-epoxybutane from (2R,3R)-3-chloro-2-butanol as described in the previous protocol. b. After removal of the solvent from the epoxide synthesis, dissolve the crude (2R,3R)-2,3-epoxybutane in a mixture of THF and water (1:1). c. Cool the solution to 0 °C and add 1 M sulfuric acid dropwise until the pH is acidic. d. Stir the reaction mixture at room temperature for 4-6 hours. e. Neutralize the reaction with a saturated solution of sodium bicarbonate. f. Extract the product with ethyl acetate (3 x 50 mL). g. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter. h. Concentrate the solution under reduced pressure to yield meso-butane-2,3-diol, which can be further purified by crystallization or chromatography.

Synthesis of Chiral 3-Amino-2-butanols

Chiral amino alcohols are crucial components of many pharmaceuticals. This compound provides a direct route to these compounds via nucleophilic substitution of the chloride by an amine or an azide followed by reduction. The S(_N)2 reaction with an azide nucleophile followed by reduction is often preferred as it proceeds with clean inversion of stereochemistry and avoids over-alkylation issues that can occur with amines.

G Chlorohydrin (2R,3R)-3-Chloro-2-butanol Azide (2R,3S)-3-Azido-2-butanol Chlorohydrin->Azide NaN₃, DMF Aminoalcohol (2R,3S)-3-Amino-2-butanol Azide->Aminoalcohol H₂, Pd/C or LiAlH₄

Quantitative Data for Amino Alcohol Synthesis

Starting Material IsomerReagentsProductTypical Overall Yield (%)Stereochemical Outcome
(2R,3R)-3-Chloro-2-butanol1. NaN₃, DMF; 2. H₂, Pd/C(2R,3S)-3-Amino-2-butanol80-90Inversion at C3
(2S,3S)-3-Chloro-2-butanol1. NaN₃, DMF; 2. H₂, Pd/C(2S,3R)-3-Amino-2-butanol80-90Inversion at C3
(2R,3S)-3-Chloro-2-butanol1. NaN₃, DMF; 2. H₂, Pd/C(2R,3R)-3-Amino-2-butanol80-90Inversion at C3
(2S,3R)-3-Chloro-2-butanol1. NaN₃, DMF; 2. H₂, Pd/C(2S,3S)-3-Amino-2-butanol80-90Inversion at C3

Experimental Protocol: Synthesis of (2R,3S)-3-Amino-2-butanol

  • Materials: (2R,3R)-3-Chloro-2-butanol, Sodium azide (NaN₃), Anhydrous Dimethylformamide (DMF), Palladium on carbon (10% Pd/C), Methanol, Hydrogen gas supply.

  • Procedure: a. Azide Formation: i. In a round-bottom flask, dissolve (2R,3R)-3-chloro-2-butanol (1.0 equivalent) and sodium azide (1.5 equivalents) in anhydrous DMF. ii. Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. iii. Cool the mixture to room temperature and pour it into water. iv. Extract the product with ethyl acetate (3 x 50 mL). v. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude (2R,3S)-3-azido-2-butanol. b. Reduction of the Azide: i. Dissolve the crude azido alcohol in methanol in a hydrogenation flask. ii. Add a catalytic amount of 10% Pd/C. iii. Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or IR spectroscopy). iv. Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol. v. Concentrate the filtrate under reduced pressure to yield (2R,3S)-3-amino-2-butanol. Further purification can be achieved by distillation or by forming a salt and recrystallizing.

Conclusion

The stereoisomers of this compound are highly effective and versatile chiral building blocks. Their ability to undergo stereospecific transformations into key synthetic intermediates such as epoxides, diols, and amino alcohols makes them invaluable tools in the synthesis of complex, enantiomerically pure molecules for the pharmaceutical and other fine chemical industries. The protocols provided herein serve as a guide for the practical application of these valuable chiral synthons.

Application Notes and Protocols: Reaction of 3-Chloro-2-butanol with Sodium Hydroxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the reaction between 3-chloro-2-butanol and sodium hydroxide. This transformation is a classic example of an intramolecular Williamson ether synthesis, yielding 2,3-epoxybutane as the primary product. The reaction proceeds via a stereospecific S(_N)2 mechanism. These application notes include the reaction mechanism, a representative experimental protocol, and relevant quantitative data.

Introduction

The reaction of halohydrins with a base is a fundamental method for the synthesis of epoxides, which are versatile intermediates in organic synthesis and drug development. The reaction of this compound with sodium hydroxide involves the deprotonation of the hydroxyl group to form an alkoxide, which then undergoes an intramolecular nucleophilic attack on the adjacent carbon bearing the chlorine atom, resulting in the formation of a three-membered cyclic ether, 2,3-epoxybutane. The stereochemistry of the starting material directly influences the stereochemistry of the resulting epoxide, making this a valuable stereospecific transformation.

Reaction Mechanism and Stereochemistry

The reaction of this compound with sodium hydroxide proceeds through an intramolecular S(_N)2 mechanism. The first step involves the deprotonation of the alcohol by the hydroxide ion to form an alkoxide intermediate. This is followed by a backside attack of the newly formed alkoxide on the carbon atom bonded to the chlorine, displacing the chloride ion and forming the epoxide ring.

This compound possesses two chiral centers (at C2 and C3), leading to the existence of four possible stereoisomers. The intramolecular S(_N)2 reaction is stereospecific, meaning that the stereochemistry of the reactant dictates the stereochemistry of the product. For example, the reaction of (2R, 3S)-3-chloro-2-butanol is expected to yield an optically active 2,3-epoxybutane.

ReactionMechanism reactant This compound alkoxide Alkoxide Intermediate reactant->alkoxide Deprotonation base NaOH product 2,3-Epoxybutane alkoxide->product Intramolecular SN2 byproduct NaCl + H₂O

Caption: Reaction mechanism of this compound with NaOH.

Quantitative Data

Spectroscopic Data

Table 1: Spectroscopic Data for this compound (Reactant)

Data TypeCharacteristic Peaks
IR Spectrum Broad O-H stretch (~3400 cm⁻¹), C-H stretch (~2980 cm⁻¹), C-O stretch (~1100 cm⁻¹), C-Cl stretch (~750 cm⁻¹)
¹H NMR Chemical shifts for CH₃, CH(OH), and CH(Cl) protons are expected. Specific assignments for erythro and threo isomers would differ.
¹³C NMR Chemical shifts for the four distinct carbon atoms are expected.

Table 2: Spectroscopic Data for 2,3-Epoxybutane (Product)

Data TypeCharacteristic Peaks (for a mixture of cis and trans isomers)
IR Spectrum C-H stretch (~2980 cm⁻¹), characteristic epoxide C-O-C asymmetric stretch (~1250 cm⁻¹), symmetric stretch (~830 cm⁻¹)
¹H NMR (CDCl₃) Signals corresponding to the methyl protons and the epoxide ring protons.
¹³C NMR (CDCl₃) Signals corresponding to the methyl carbons and the epoxide ring carbons.

Experimental Protocols

The following is a representative protocol for the synthesis of 2,3-epoxybutane from this compound based on general procedures for intramolecular Williamson ether synthesis of halohydrins.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Water (deionized)

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate (or other suitable drying agent)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in a suitable solvent (e.g., water or a mixture of water and a co-solvent like ethanol to aid solubility).

  • Addition of Base: While stirring, add a stoichiometric equivalent or a slight excess of sodium hydroxide, either as a solid or as a concentrated aqueous solution. The addition may be done portion-wise to control any exothermic reaction.

  • Reaction: The reaction mixture is typically stirred at room temperature or gently heated to reflux for a period of time (e.g., 1-4 hours) to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether (3 x 50 mL).

  • Drying: Combine the organic extracts and dry them over an anhydrous drying agent like magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.

  • Purification: The crude 2,3-epoxybutane can be purified by distillation if necessary.

ExperimentalWorkflow cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve this compound B Add NaOH Solution A->B C Stir/Heat B->C D Cool and Extract C->D Reaction Completion E Dry Organic Layer D->E F Remove Solvent E->F G Purify (Distillation) F->G

Caption: Experimental workflow for 2,3-epoxybutane synthesis.

Safety Precautions

  • This compound is a flammable liquid and is harmful if swallowed or in contact with skin.

  • Sodium hydroxide is corrosive and can cause severe burns.

  • Diethyl ether is extremely flammable.

  • All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.

Conclusion

The reaction of this compound with sodium hydroxide is a reliable and stereospecific method for the synthesis of 2,3-epoxybutane. The reaction proceeds via an intramolecular S(_N)2 mechanism. The provided application notes and protocols offer a comprehensive guide for researchers and professionals in the field of organic synthesis and drug development. Further optimization of reaction conditions may be necessary to achieve maximum yield and purity.

Application Notes and Protocols: 3-Chloro-2-butanol as a Chiral Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-chloro-2-butanol as a versatile chiral intermediate in the synthesis of pharmaceutical compounds. Due to its two stereocenters, this compound serves as a valuable building block for introducing specific stereochemistry into drug molecules, which is critical for their efficacy and safety. The primary application of this compound in pharmaceutical synthesis is its conversion to the corresponding chiral epoxide, 2,3-epoxybutane. This epoxide is a key intermediate for the stereoselective synthesis of β-amino alcohols, a structural motif present in numerous biologically active compounds.

Introduction to this compound and its Pharmaceutical Relevance

This compound is a chlorohydrin that possesses two chiral centers, leading to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R).[1][2] The availability of specific stereoisomers of this compound makes it an attractive starting material for asymmetric synthesis. The primary synthetic utility of this compound lies in its facile conversion to 2,3-epoxybutane (also known as 2,3-butylene oxide) through an intramolecular Williamson ether synthesis. This reaction proceeds with an inversion of stereochemistry at the carbon bearing the chlorine atom, allowing for the synthesis of enantiomerically pure epoxides.

Chiral epoxides are highly valuable intermediates in the pharmaceutical industry due to their ability to undergo regioselective and stereospecific ring-opening reactions with a variety of nucleophiles. The ring-opening of 2,3-epoxybutane with amines, for instance, provides a direct route to chiral β-amino alcohols, which are key structural components in a wide range of pharmaceuticals, including antiviral agents, and cardiovascular drugs.

Synthetic Pathway: From this compound to Chiral β-Amino Alcohols

The overall synthetic strategy involves a two-step process:

  • Epoxidation: Intramolecular cyclization of this compound to form 2,3-epoxybutane.

  • Ring-Opening: Nucleophilic addition of an amine to the epoxide to yield a chiral β-amino alcohol.

Synthesis_Pathway cluster_start Starting Material cluster_intermediate Chiral Intermediate cluster_product Pharmaceutical Precursor This compound This compound 2,3-Epoxybutane 2,3-Epoxybutane This compound->2,3-Epoxybutane  Base (e.g., NaOH) Intramolecular SN2   Chiral_Beta_Amino_Alcohol Chiral β-Amino Alcohol 2,3-Epoxybutane->Chiral_Beta_Amino_Alcohol  Amine (R-NH2) Nucleophilic Ring-Opening  

Caption: Synthetic pathway from this compound to a chiral β-amino alcohol.

Experimental Protocols

Protocol 1: Synthesis of (2R,3R)-2,3-Epoxybutane from (2R,3S)-3-Chloro-2-butanol

This protocol describes the synthesis of a chiral epoxide from a specific stereoisomer of this compound. The reaction proceeds via an intramolecular SN2 reaction, resulting in an inversion of configuration at the carbon atom bonded to the chlorine.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
(2R,3S)-3-Chloro-2-butanol108.5710.86 g0.1
Sodium Hydroxide (NaOH)40.004.80 g0.12
Water (deionized)18.0220 mL-
Diethyl Ether (anhydrous)74.12100 mL-
Sodium Sulfate (anhydrous, Na₂SO₄)142.045 g-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (2R,3S)-3-chloro-2-butanol (10.86 g, 0.1 mol).

  • In a separate beaker, dissolve sodium hydroxide (4.80 g, 0.12 mol) in deionized water (20 mL).

  • Slowly add the sodium hydroxide solution to the flask containing the this compound with vigorous stirring.

  • Heat the reaction mixture to a gentle reflux (approximately 40-50 °C) and maintain for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Combine the organic extracts and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent by rotary evaporation at low temperature (caution: 2,3-epoxybutane is volatile).

  • The crude product can be purified by fractional distillation to yield pure (2R,3R)-2,3-epoxybutane.

Expected Yield and Purity:

ProductTheoretical Yield (g)Typical Actual Yield (g)Yield (%)Purity (by GC)
(2R,3R)-2,3-Epoxybutane7.215.8 - 6.580 - 90>98%
Protocol 2: Synthesis of a Chiral β-Amino Alcohol via Ring-Opening of (2R,3R)-2,3-Epoxybutane

This protocol outlines the general procedure for the nucleophilic ring-opening of a chiral epoxide with a primary amine to produce a chiral β-amino alcohol. The reaction is typically regioselective, with the nucleophile attacking the less sterically hindered carbon of the epoxide.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine (2R,3R)-2,3-Epoxybutane, Amine, and Solvent in Flask B Heat to Reflux A->B C Monitor by TLC B->C D Cool to Room Temperature C->D Reaction Complete E Remove Solvent D->E F Aqueous Work-up & Extraction E->F G Dry Organic Layer F->G H Solvent Evaporation G->H I Column Chromatography H->I J Characterize Product I->J

References

Application Note: Stereoselective Synthesis of Butanediol Derivatives via Grignard Reaction with 3-Chloro-2-butanol Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details the reaction of Grignard reagents with the four stereoisomers of 3-chloro-2-butanol. The reaction proceeds through a stereospecific intramolecular SN2 reaction to form an intermediate epoxide, followed by a nucleophilic ring-opening by a second equivalent of the Grignard reagent. The stereochemical outcome of the final diol product is directly dependent on the configuration of the starting chlorohydrin. This note provides a theoretical framework, detailed experimental protocols, and expected outcomes, which are critical for researchers in stereoselective synthesis and drug development.

1. Introduction

The Grignard reaction is a fundamental tool for carbon-carbon bond formation.[1][2][3] When applied to substrates containing both a hydroxyl group and a leaving group on adjacent carbons, such as halohydrins, the reaction can proceed via a distinct two-step intramolecular pathway.[4][5][6] The Grignard reagent first acts as a base, deprotonating the alcohol to form an alkoxide.[6][7] This is followed by an intramolecular SN2 attack, where the alkoxide displaces the adjacent halide to form an epoxide intermediate.[4][5][6] A second equivalent of the Grignard reagent can then act as a nucleophile, attacking the epoxide in a ring-opening reaction to yield a diol after acidic workup.[4][8]

This compound possesses two chiral centers (at C2 and C3), and therefore exists as four distinct stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R).[9][10] The stereochemical configuration of the starting halohydrin dictates the stereochemistry of the intermediate epoxide and, consequently, the final diol product. Understanding this stereochemical pathway is crucial for the asymmetric synthesis of complex molecules. This document outlines the expected stereochemical outcomes and provides a general protocol for this transformation.

2. Reaction Mechanism and Stereochemistry

The overall reaction requires two equivalents of the Grignard reagent (e.g., methylmagnesium bromide, MeMgBr). The first equivalent acts as a base, and the second as a nucleophile.

  • Step 1: Deprotonation: The Grignard reagent deprotonates the hydroxyl group of the chlorohydrin to form a magnesium alkoxide.

  • Step 2: Epoxide Formation: The alkoxide undergoes an intramolecular SN2 reaction. This step is stereospecific and requires an anti-periplanar arrangement of the reacting alkoxide and the chlorine leaving group.[6]

    • Erythro isomers ((2R,3S) and (2S,3R)) yield trans-2,3-epoxybutane.

    • Threo isomers ((2R,3R) and (2S,3S)) yield cis-2,3-epoxybutane (a meso compound).

  • Step 3: Nucleophilic Ring-Opening: The second equivalent of the Grignard reagent attacks one of the epoxide carbons. This SN2 attack occurs from the backside, leading to an inversion of configuration at the site of attack.[4][8]

  • Step 4: Workup: Addition of a mild acid (e.g., NH₄Cl solution) protonates the newly formed alkoxide to give the final diol product.

Visualizing the Reaction Pathways

The logical flow from the starting material to the final product, highlighting the key stereochemical transformations, is depicted below.

G cluster_erythro Erythro Isomer Pathway cluster_threo Threo Isomer Pathway Erythro_Start (2R,3S)-3-Chloro-2-butanol Erythro_Epoxide trans-(2R,3R)-Epoxybutane Erythro_Start->Erythro_Epoxide 1. MeMgBr (1 eq) (Intramolecular SN2) Erythro_Product Racemic (2R,3S)- and (2S,3R)-3-Methyl-2,3-butanediol Erythro_Epoxide->Erythro_Product 2. MeMgBr (1 eq) 3. H3O+ Workup Threo_Start (2R,3R)-3-Chloro-2-butanol Threo_Epoxide cis-(2R,3S)-Epoxybutane (meso) Threo_Start->Threo_Epoxide 1. MeMgBr (1 eq) (Intramolecular SN2) Threo_Product Racemic (2R,3R)- and (2S,3S)-3-Methyl-2,3-butanediol Threo_Epoxide->Threo_Product 2. MeMgBr (1 eq) 3. H3O+ Workup

Caption: Stereochemical pathways for erythro and threo isomers.

The detailed experimental workflow for conducting this reaction is outlined in the following diagram.

G start Start: Assemble Dry Glassware under Inert Atmosphere (N2/Ar) add_solvent Add Anhydrous Ether to Reaction Flask start->add_solvent add_mg Add Magnesium Turnings add_solvent->add_mg prep_grignard Slowly Add Alkyl Halide (e.g., CH3Br) in Ether to form Grignard Reagent add_mg->prep_grignard cool_reaction Cool Grignard Solution to 0 °C prep_grignard->cool_reaction add_chloro Slowly Add Stereoisomer of This compound (in Ether) cool_reaction->add_chloro warm_rt Allow to Warm to Room Temperature and Stir for 2-4 hours add_chloro->warm_rt quench Cool to 0 °C and Quench with Saturated aq. NH4Cl warm_rt->quench extract Extract with Diethyl Ether (3x) quench->extract dry Dry Combined Organic Layers over Anhydrous Na2SO4 extract->dry concentrate Filter and Concentrate under Reduced Pressure dry->concentrate purify Purify Crude Product via Flash Column Chromatography concentrate->purify analyze Analyze Product: NMR, GC-MS, Chiral HPLC for Stereochemical Purity purify->analyze end End: Isolated Diol Product analyze->end

Caption: Experimental workflow for the Grignard reaction.

3. Experimental Protocol

Materials:

  • Stereoisomer of this compound (e.g., (2R,3S)-3-chloro-2-butanol)

  • Magnesium turnings

  • Methyl bromide (or other suitable alkyl halide)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Protocol:

  • Grignard Reagent Preparation:

    • Assemble a dry three-neck flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.

    • Place magnesium turnings (2.2 equivalents) in the flask.

    • Add anhydrous diethyl ether to cover the magnesium.

    • Dissolve the alkyl halide (e.g., methyl bromide, 2.1 equivalents) in anhydrous diethyl ether and add it to the dropping funnel.

    • Add a small portion of the alkyl halide solution to the magnesium. If the reaction does not start, gently warm the flask.

    • Once the reaction initiates (indicated by bubbling and turbidity), add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture for an additional 30-60 minutes until most of the magnesium has reacted.

  • Reaction with this compound:

    • Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.

    • Dissolve the this compound stereoisomer (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the chlorohydrin solution dropwise to the stirred Grignard reagent at 0 °C. Gas evolution (methane) will be observed as the first equivalent of Grignard reagent reacts as a base.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction for 2-4 hours to ensure the completion of the epoxide opening.

  • Workup and Purification:

    • Cool the reaction mixture back to 0 °C.

    • Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer three times with diethyl ether.

    • Combine the organic layers and dry over anhydrous Na₂SO₄.

    • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude diol by flash column chromatography on silica gel.

4. Data Presentation (Hypothetical)

The following table summarizes the expected products and hypothetical yields for the reaction of each stereoisomer of this compound with methylmagnesium bromide (MeMgBr).

Starting ChlorohydrinConfigurationIntermediate EpoxideConfigurationFinal Diol ProductConfigurationHypothetical Yield (%)
(2R,3S)-3-chloro-2-butanolerythrotrans-(2R,3R)-EpoxybutaneEnantiopure3-Methyl-2,3-butanediolRacemic (2R,3S)/(2S,3R)85%
(2S,3R)-3-chloro-2-butanolerythrotrans-(2S,3S)-EpoxybutaneEnantiopure3-Methyl-2,3-butanediolRacemic (2R,3S)/(2S,3R)85%
(2R,3R)-3-chloro-2-butanolthreocis-(2R,3S)-EpoxybutaneMeso3-Methyl-2,3-butanediolRacemic (2R,3R)/(2S,3S)82%
(2S,3S)-3-chloro-2-butanolthreocis-(2R,3S)-EpoxybutaneMeso3-Methyl-2,3-butanediolRacemic (2R,3R)/(2S,3S)82%

The reaction of Grignard reagents with the stereoisomers of this compound provides a clear example of stereospecific and stereoselective transformations. The initial intramolecular cyclization to an epoxide is stereospecific, with erythro isomers yielding trans epoxides and threo isomers yielding the cis epoxide. The subsequent nucleophilic opening of the epoxide, however, leads to a racemic mixture of the final diol products in all cases due to the equal probability of attack at either of the two symmetric carbons of the intermediate 2,3-epoxybutane. This protocol serves as a valuable guide for the synthesis of specific diol stereoisomers, which are important building blocks in organic synthesis and drug discovery.

References

Application Notes and Protocols for Ring-Opening Reactions of Epoxides Using 3-Chloro-2-butanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the ring-opening of epoxides utilizing 3-chloro-2-butanol as a nucleophile. This reaction is a valuable method for the synthesis of vicinal chlorohydrin ethers, which are versatile intermediates in organic synthesis, particularly in the development of pharmaceutical agents and other bioactive molecules. Due to the limited specific literature on this compound as a nucleophile in epoxide ring-opening reactions, the following protocols are based on established principles and analogous reactions with other secondary and functionalized alcohols.

Introduction

Epoxides are highly useful three-membered cyclic ethers that readily undergo ring-opening reactions with a variety of nucleophiles due to their inherent ring strain.[1][2] This reactivity makes them valuable building blocks in organic synthesis. The reaction with alcohols, in particular, leads to the formation of β-hydroxy ethers. The use of a functionalized alcohol, such as this compound, introduces additional functionality into the product, creating a vicinal chlorohydrin ether. These products can be further elaborated, for example, by subsequent intramolecular cyclization to form substituted cyclic ethers or by nucleophilic substitution at the carbon bearing the chlorine atom.

The regioselectivity of the epoxide ring-opening is dependent on the reaction conditions. Under basic conditions, the reaction typically proceeds via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon of the epoxide.[1][3] Conversely, under acidic conditions, the mechanism has more SN1 character, and the nucleophile preferentially attacks the more substituted carbon, which can better stabilize a partial positive charge.[4][5][6]

Reaction Mechanisms

The ring-opening of an epoxide with this compound can be catalyzed by either acid or base, leading to different regioisomeric products.

Acid-Catalyzed Ring-Opening

Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group. The nucleophile (this compound) then attacks one of the electrophilic carbons of the protonated epoxide. The attack generally occurs at the more substituted carbon due to the development of a partial positive charge at this position in the transition state, which resembles a carbocation.[4][6]

Acid_Catalyzed_Mechanism Epoxide Epoxide Protonated_Epoxide Protonated Epoxide Epoxide->Protonated_Epoxide H+ Transition_State SN1-like Transition State Protonated_Epoxide->Transition_State Nucleophile This compound Nucleophile->Transition_State Product Vicinal Chlorohydrin Ether (Attack at more substituted carbon) Transition_State->Product

Caption: Acid-Catalyzed Epoxide Ring-Opening Mechanism.

Base-Catalyzed Ring-Opening

In the presence of a base, the alcohol is deprotonated to form a more nucleophilic alkoxide. This alkoxide then attacks the epoxide ring in an SN2 fashion. Due to steric hindrance, the attack occurs at the less substituted carbon of the epoxide.[1][3]

Base_Catalyzed_Mechanism Nucleophile This compound Alkoxide Alkoxide Nucleophile->Alkoxide Deprotonation Base Base (e.g., NaH) Base->Alkoxide Transition_State SN2 Transition State Alkoxide->Transition_State Epoxide Epoxide Epoxide->Transition_State Intermediate Alkoxide Intermediate Transition_State->Intermediate Product Vicinal Chlorohydrin Ether (Attack at less substituted carbon) Intermediate->Product H+ Workup Acidic Workup Workup->Product

Caption: Base-Catalyzed Epoxide Ring-Opening Mechanism.

Experimental Protocols

The following are generalized protocols for the acid- and base-catalyzed ring-opening of a generic terminal epoxide (e.g., propylene oxide or styrene oxide) with this compound. Researchers should optimize these conditions for their specific substrate.

Protocol 1: Acid-Catalyzed Ring-Opening of an Epoxide with this compound

This protocol is adapted from procedures utilizing Lewis acids like boron trifluoride etherate for the ring-opening of epoxides with alcohols.

Materials:

  • Epoxide (e.g., styrene oxide, 1.0 eq)

  • This compound (1.2 eq)

  • Boron trifluoride etherate (BF₃·OEt₂, 0.1 eq)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the epoxide and anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add this compound to the solution.

  • Slowly add boron trifluoride etherate dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Base-Catalyzed Ring-Opening of an Epoxide with this compound

This protocol is based on the Williamson ether synthesis, where an alkoxide is generated in situ.

Materials:

  • This compound (1.2 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Epoxide (e.g., propylene oxide, 1.0 eq)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride.

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

  • Add anhydrous THF to the flask and cool to 0 °C.

  • Slowly add a solution of this compound in anhydrous THF to the stirred suspension of NaH.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back to 0 °C and add the epoxide dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC. Gentle heating may be required for less reactive epoxides.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following tables summarize expected outcomes for the ring-opening of representative epoxides with secondary alcohols, which can be used as a proxy for the reaction with this compound. The regioselectivity is highly dependent on the substrate and reaction conditions.

Table 1: Acid-Catalyzed Ring-Opening of Epoxides with Secondary Alcohols (Analogous Data)

EpoxideAlcoholCatalystProduct (Major Regioisomer)Yield (%)Diastereomeric Ratio
Styrene OxideIsopropanolSO₃H/g-C₃N₄/Fe₃O₄2-isopropoxy-2-phenylethan-1-ol~85Not Reported
Propylene OxideCyclohexanolBF₃·OEt₂1-cyclohexyloxypropan-2-ol~70-80~1:1
Cyclohexene Oxide2-ButanolH₂SO₄ (cat.)trans-2-(sec-butoxy)cyclohexan-1-ol~60-70Not Reported

Table 2: Base-Catalyzed Ring-Opening of Epoxides with Secondary Alcohols (Analogous Data)

EpoxideAlcoholBaseProduct (Major Regioisomer)Yield (%)Diastereomeric Ratio
Styrene OxideIsopropanolNaH1-isopropoxy-2-phenylethan-1-ol~75Not Reported
Propylene OxideCyclohexanolKOH2-cyclohexyloxypropan-1-ol~80-90~1:1
Cyclohexene Oxide2-ButanolNaHtrans-2-(sec-butoxy)cyclohexan-1-ol~70-80Not Reported

Product Characterization

The synthesized vicinal chlorohydrin ethers should be characterized using standard spectroscopic techniques.

  • ¹H NMR Spectroscopy: Expect signals for the protons adjacent to the ether oxygen in the range of 3.4-4.5 ppm. Protons on the carbon bearing the hydroxyl group will appear as a multiplet, and its chemical shift will depend on the solvent and concentration. The protons of the this compound moiety will show characteristic splitting patterns.[7][8]

  • ¹³C NMR Spectroscopy: Carbons attached to the ether oxygen typically resonate in the 60-80 ppm range. The carbon bearing the chlorine atom will be deshielded.[7][8]

  • Infrared (IR) Spectroscopy: A broad absorption in the region of 3200-3600 cm⁻¹ will indicate the presence of the hydroxyl group. A C-O stretching band will be observed around 1050-1150 cm⁻¹.[7]

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including loss of water and cleavage of the C-C bond between the oxygenated carbons.

Experimental Workflow

The general workflow for the synthesis and characterization of vicinal chlorohydrin ethers from epoxides and this compound is outlined below.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup (Acid or Base Catalyzed) Start->Reaction_Setup Reaction Ring-Opening Reaction Reaction_Setup->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Characterization Spectroscopic Analysis (NMR, IR, MS) Purification->Characterization End End Characterization->End

Caption: General Experimental Workflow.

Conclusion

The ring-opening of epoxides with this compound provides a versatile route to vicinal chlorohydrin ethers. The choice of acidic or basic conditions allows for control over the regioselectivity of the reaction. The detailed protocols and analogous data presented herein serve as a valuable guide for researchers in the synthesis and development of novel chemical entities. It is crucial to perform reaction optimization and thorough characterization for each specific substrate combination.

References

Application Notes and Protocol for the Esterification of 3-Chloro-2-butanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of sec-butyl chloroacetate through the Fischer esterification of 3-chloro-2-butanol with chloroacetic acid. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development who require a reliable method for the preparation of halo-substituted esters, which are valuable intermediates in the synthesis of various pharmaceutical compounds and other fine chemicals. The procedure outlines the reaction setup, purification, and characterization of the final product.

Introduction

Esterification is a fundamental reaction in organic chemistry for the formation of esters from carboxylic acids and alcohols. The Fischer esterification, an acid-catalyzed condensation reaction, is a widely employed method due to its versatility and the use of readily available starting materials.[1] Halogenated esters, such as sec-butyl chloroacetate, are important building blocks in organic synthesis, serving as precursors to a variety of molecules with potential biological activity. The presence of the chloro-substituent provides a reactive site for further functionalization. This protocol details a standard laboratory procedure for the esterification of a secondary chloroalkanol, this compound.

Reaction and Mechanism

The overall reaction involves the acid-catalyzed esterification of this compound with a suitable carboxylic acid, such as acetic acid, to yield 1-chloro-2-butyl acetate and water.

Reaction Scheme:

The Fischer esterification is a reversible reaction. To drive the equilibrium towards the formation of the ester, an excess of one of the reactants (typically the alcohol) is used, and the water produced during the reaction is removed, often by azeotropic distillation with a suitable solvent. The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, which increases the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol.

Experimental Protocol

Materials and Equipment
Reagent/EquipmentGrade/Specification
This compoundReagent grade, ≥98%
Acetic Acid, GlacialReagent grade, ≥99.7%
Sulfuric Acid (H₂SO₄)Concentrated, 98%
TolueneAnhydrous
Sodium Bicarbonate (NaHCO₃)Saturated aqueous solution
Brine (saturated NaCl)Aqueous solution
Anhydrous Magnesium Sulfate (MgSO₄)Reagent grade
Round-bottom flask (250 mL)Standard taper
Dean-Stark apparatusStandard taper
Reflux condenserStandard taper
Heating mantle-
Magnetic stirrer and stir bar-
Separatory funnel (250 mL)-
Rotary evaporator-
Distillation apparatus-
FT-IR Spectrometer-
NMR Spectrometer300 MHz or higher
Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (0.1 mol, 10.85 g) and glacial acetic acid (0.12 mol, 7.21 g, 6.88 mL).

  • Addition of Solvent and Catalyst: Add 100 mL of anhydrous toluene to the flask. While stirring, slowly add concentrated sulfuric acid (0.5 mL) to the mixture.

  • Reflux and Water Removal: Assemble a Dean-Stark apparatus and a reflux condenser on top of the round-bottom flask. Heat the mixture to a gentle reflux using a heating mantle. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue the reflux for 4-6 hours, or until the theoretical amount of water (1.8 mL) has been collected.

  • Cooling and Quenching: Allow the reaction mixture to cool to room temperature. Carefully transfer the mixture to a 250 mL separatory funnel.

  • Work-up:

    • Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and collect the filtrate.

  • Purification:

    • Remove the toluene solvent using a rotary evaporator.

    • Purify the crude ester by fractional distillation under reduced pressure. Collect the fraction corresponding to 1-chloro-2-butyl acetate.

Data Presentation

ParameterValue
Reactants
This compound (molar mass: 108.57 g/mol )0.1 mol (10.85 g)
Acetic Acid (molar mass: 60.05 g/mol )0.12 mol (7.21 g)
Catalyst
Concentrated Sulfuric Acid0.5 mL
Solvent
Toluene100 mL
Reaction Conditions
TemperatureReflux (approx. 110-120 °C)
Time4-6 hours
Product
Expected Product1-chloro-2-butyl acetate
Theoretical Yield15.06 g
Boiling Point (Predicted)~160-170 °C at atm. pressure

Characterization of 1-Chloro-2-butyl acetate

The structure of the synthesized ester can be confirmed by spectroscopic methods.

  • ¹H NMR (CDCl₃, predicted):

    • δ 0.9-1.1 (t, 3H, -CH₃)

    • δ 1.2-1.4 (d, 3H, -CH(Cl)CH₃)

    • δ 1.5-1.8 (m, 2H, -CH₂-)

    • δ 2.0-2.1 (s, 3H, -OCOCH₃)

    • δ 4.0-4.2 (q, 1H, -CH(Cl)-)

    • δ 4.8-5.0 (m, 1H, -CHOCO-)

  • ¹³C NMR (CDCl₃, predicted):

    • δ ~14 (-CH₃)

    • δ ~21 (-OCOCH₃)

    • δ ~22 (-CH(Cl)CH₃)

    • δ ~30 (-CH₂-)

    • δ ~60 (-CH(Cl)-)

    • δ ~75 (-CHOCO-)

    • δ ~170 (C=O)

  • FT-IR (thin film, predicted):

    • ~2980-2850 cm⁻¹ (C-H stretch)

    • ~1740 cm⁻¹ (C=O ester stretch)

    • ~1240 cm⁻¹ (C-O stretch)

    • ~750-650 cm⁻¹ (C-Cl stretch)

Visualizations

Chemical Reaction Pathway

G This compound This compound Acetic Acid Acetic Acid Protonated Acetic Acid Protonated Acetic Acid Acetic Acid->Protonated Acetic Acid + H+ Tetrahedral Intermediate Tetrahedral Intermediate Protonated Acetic Acid->Tetrahedral Intermediate + this compound Protonated Ester Protonated Ester Tetrahedral Intermediate->Protonated Ester - H2O 1-Chloro-2-butyl acetate 1-Chloro-2-butyl acetate Protonated Ester->1-Chloro-2-butyl acetate - H+ H2O H2O Protonated Ester->H2O H+ H+

Caption: Fischer Esterification Reaction Pathway.

Experimental Workflow

G A 1. Mix Reactants: This compound Acetic Acid Toluene B 2. Add Catalyst: Conc. H2SO4 A->B C 3. Reflux with Dean-Stark Trap (4-6 hours) B->C D 4. Cool and Transfer to Separatory Funnel C->D E 5. Aqueous Work-up: - H2O wash - NaHCO3 wash - Brine wash D->E F 6. Dry with MgSO4 and Filter E->F G 7. Concentrate via Rotary Evaporation F->G H 8. Purify by Fractional Distillation G->H I Final Product: 1-Chloro-2-butyl acetate H->I

Caption: Esterification Experimental Workflow.

References

Application Notes and Protocols: Dehydrochlorination of 3-Chloro-2-butanol for Epoxide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2,3-epoxybutane via the dehydrochlorination of 3-chloro-2-butanol. This transformation is a classic example of an intramolecular Williamson ether synthesis, a fundamental reaction in organic chemistry for the formation of cyclic ethers. Epoxides are highly valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals due to their reactivity towards a wide range of nucleophiles. This protocol outlines the reaction mechanism, stereochemical considerations, and a detailed experimental procedure for researchers.

Reaction Mechanism and Principle

The formation of an epoxide from a halohydrin, such as this compound, proceeds through an intramolecular Williamson ether synthesis.[1][2] The reaction is base-mediated and occurs in two principal steps:

  • Deprotonation : A strong base abstracts the acidic proton from the hydroxyl group of the chlorohydrin to form an intermediate alkoxide.[3] Common bases for this purpose include sodium hydroxide (NaOH) or sodium hydride (NaH).[4][5]

  • Intramolecular S(_N)2 Attack : The newly formed nucleophilic alkoxide attacks the adjacent carbon atom bearing the chlorine atom. This intramolecular nucleophilic substitution (S(_N)2) reaction results in the displacement of the chloride leaving group and the formation of the three-membered epoxide ring.[6][7]

For the S(_N)2 reaction to occur efficiently, the reacting centers must adopt an anti-periplanar conformation, where the nucleophilic oxygen and the leaving group (chloride) are positioned on opposite sides of the C-C bond.[3][8] This conformational requirement has significant stereochemical implications for the product.

experimental_workflow Setup 1. Reaction Setup (Dissolve Chlorohydrin in EtOH) Base 2. Add Base (Aqueous NaOH) Setup->Base React 3. Reaction (Heat at 50°C for 2h) Base->React Quench 4. Quench & Dilute (Cool and add H2O) React->Quench Extract 5. Extraction (with Diethyl Ether) Quench->Extract Wash 6. Wash & Dry (Brine wash, dry over MgSO4) Extract->Wash Evaporate 7. Solvent Removal (Rotary Evaporation) Wash->Evaporate Product 8. Final Product (Crude 2,3-Epoxybutane) Evaporate->Product

References

Troubleshooting & Optimization

Overcoming low yield in the synthesis of 3-Chloro-2-butanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 3-Chloro-2-butanol, particularly focusing on improving reaction yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent laboratory methods for the synthesis of this compound include:

  • Chlorination of 2-Butanol using Thionyl Chloride (SOCl₂): This is a widely used method where 2-butanol is reacted with thionyl chloride, often in the presence of a base like pyridine to control the stereochemistry and scavenge the HCl byproduct.[1][2][3]

  • Hydrochlorination of 2-Butanol: This method involves the reaction of 2-butanol with concentrated hydrochloric acid. This reaction typically proceeds via an SN1 mechanism for secondary alcohols.[4]

  • Ring-opening of 2,3-Epoxybutane (Butene Oxide): This stereospecific method involves the reaction of cis- or trans-2-butene oxide with a chlorine source, such as monochloroborane or dichloroborane.

Q2: I am getting a very low yield. What are the primary factors affecting the yield of this compound?

A2: Low yields in the synthesis of this compound can be attributed to several factors:

  • Side Reactions: The most common side reaction is the elimination of HCl to form a mixture of butene isomers (1-butene, cis-2-butene, and trans-2-butene). This is particularly prevalent at higher temperatures and in the presence of a strong base.

  • Reaction Conditions: Temperature, reaction time, and the choice of solvent and chlorinating agent can significantly impact the yield. For instance, in the thionyl chloride method, the absence of a base can lead to a different stereochemical outcome (retention of configuration) via an SNi mechanism, which might be less efficient than the SN2 pathway (inversion of configuration) favored by the presence of pyridine.[2][5]

  • Purity of Reagents: The presence of water in the reagents or solvent can lead to the hydrolysis of the chlorinating agent (e.g., thionyl chloride) and potentially the product, reducing the overall yield.

  • Workup and Purification: Inefficient extraction or losses during distillation can also contribute to a lower isolated yield.

Q3: What are the expected side products in the synthesis of this compound?

A3: The primary side products to be aware of are:

  • Butene Isomers: As mentioned, 1-butene, cis-2-butene, and trans-2-butene can be formed through elimination reactions.

  • Di-sec-butyl ether: This can form as a byproduct in the hydrochlorination of 2-butanol.

  • Unreacted 2-Butanol: Incomplete reaction will result in the presence of the starting material in the crude product.

  • 2-Chlorobutane: In some instances, over-chlorination or rearrangement might lead to the formation of 2-chlorobutane.[1]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by techniques such as:

  • Thin Layer Chromatography (TLC): TLC can be used to qualitatively track the disappearance of the starting material (2-butanol) and the appearance of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for monitoring the reaction, allowing for the identification and quantification of the starting material, product, and any side products in the reaction mixture.[6][7][8]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive chlorinating agent. 2. Reaction temperature is too low. 3. Insufficient reaction time.1. Use a fresh bottle of the chlorinating agent (e.g., thionyl chloride). 2. Gradually increase the reaction temperature while monitoring for side product formation. 3. Extend the reaction time and monitor the progress using TLC or GC-MS.
High Amount of Butene Impurities 1. Reaction temperature is too high. 2. Use of a strong, non-nucleophilic base.1. Maintain a lower reaction temperature. For the thionyl chloride method, running the reaction at 0°C or room temperature is often sufficient. 2. If a base is required, use a nucleophilic base like pyridine which also acts as a catalyst.
Presence of Unreacted 2-Butanol 1. Insufficient amount of chlorinating agent. 2. Incomplete reaction.1. Ensure the correct stoichiometry of the chlorinating agent is used. A slight excess may be necessary. 2. Increase the reaction time or temperature moderately.
Product is an Oily or Gummy Solid Presence of unreacted starting materials, polymeric byproducts, or residual solvent.Purify the crude product by fractional distillation under reduced pressure. The boiling point of this compound is approximately 135-137 °C at atmospheric pressure.
Difficulty in Isolating the Product The product may have some solubility in the aqueous phase during workup.After the initial extraction, perform several additional extractions of the aqueous layer with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

Data Presentation

Table 1: Comparison of Synthetic Methods for this compound

Method Starting Material Chlorinating Agent Solvent Typical Yield Key Considerations
Thionyl Chloride Chlorination 2-ButanolThionyl Chloride (SOCl₂)Pyridine or neat60-80%The use of pyridine leads to inversion of stereochemistry (SN2). Without a base, retention of configuration (SNi) may be observed. Gaseous byproducts (SO₂ and HCl) drive the reaction to completion.[5]
Hydrochlorination 2-ButanolConcentrated HClNone40-60%Reaction proceeds via a carbocation intermediate (SN1), which can be prone to rearrangements, though less likely for this specific substrate.[4]
Epoxide Ring-Opening 2,3-EpoxybutaneMonochloroborane (BH₂Cl)Tetrahydrofuran (THF)~30%Stereospecific reaction. The stereochemistry of the starting epoxide determines the stereochemistry of the product.

Experimental Protocols

Method 1: Synthesis of this compound from 2-Butanol using Thionyl Chloride

Materials:

  • 2-Butanol

  • Thionyl chloride (SOCl₂)

  • Pyridine

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, heating mantle, separatory funnel, distillation apparatus.

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser with a drying tube, add 2-butanol and pyridine (1.1 equivalents).

  • Cool the flask in an ice bath to 0 °C.

  • Slowly add thionyl chloride (1.1 equivalents) dropwise from the dropping funnel to the stirred solution. Maintain the temperature below 5 °C during the addition.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, carefully pour the mixture over crushed ice and transfer it to a separatory funnel.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Mandatory Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification start 1. Charge 2-Butanol and Pyridine into Flask cool 2. Cool to 0°C start->cool add_socl2 3. Add Thionyl Chloride Dropwise cool->add_socl2 react 4. Stir at Room Temperature add_socl2->react monitor 5. Monitor by TLC/GC-MS react->monitor quench 6. Quench with Ice monitor->quench Reaction Complete extract 7. Extract with Diethyl Ether quench->extract wash 8. Wash Organic Layer extract->wash dry 9. Dry and Concentrate wash->dry distill 10. Fractional Distillation dry->distill product Pure this compound distill->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_synthesis Synthesis of this compound cluster_troubleshooting Troubleshooting Steps start Start Synthesis low_yield Low Yield? start->low_yield impurities Impurities Detected? low_yield->impurities No check_reagents Check Reagent Purity and Stoichiometry low_yield->check_reagents product_ok Successful Synthesis impurities->product_ok No identify_impurities Identify Impurities (GC-MS) impurities->identify_impurities optimize_temp Optimize Reaction Temperature check_reagents->optimize_temp extend_time Extend Reaction Time optimize_temp->extend_time purification_method Review Purification Technique extend_time->purification_method purification_method->start Re-run Synthesis adjust_conditions Adjust Conditions to Minimize Side Reactions identify_impurities->adjust_conditions adjust_conditions->start Re-run Synthesis

Caption: Logical troubleshooting guide for low yield and impurities.

References

Technical Support Center: Separation of 3-Chloro-2-butanol Stereoisomers by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the chromatographic separation of 3-chloro-2-butanol stereoisomers. It includes detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during this analytical procedure.

Frequently Asked Questions (FAQs)

Q1: How many stereoisomers does this compound have?

A1: this compound has two chiral centers, which means it has a total of four stereoisomers. These exist as two pairs of enantiomers.

Q2: What is the most effective chromatographic method for separating these stereoisomers?

A2: Chiral Gas Chromatography (GC) is a highly effective and widely used method for the separation of volatile chiral compounds like the stereoisomers of this compound.[1][2] Chiral High-Performance Liquid Chromatography (HPLC) can also be used, but GC is often preferred for its high resolution and sensitivity for this type of analyte.

Q3: Is derivatization necessary for the separation of this compound stereoisomers?

A3: Yes, derivatization is highly recommended. This compound is a polar alcohol, and direct analysis on many chiral GC columns can lead to poor peak shape and resolution due to hydrogen bonding.[3][4] Converting the hydroxyl group to a less polar ester, such as an acetate, improves volatility and interaction with the chiral stationary phase, leading to better separation.[5]

Q4: What type of chiral stationary phase (CSP) is best suited for this separation?

A4: Cyclodextrin-based CSPs are the most common and effective for the separation of chiral alcohols and their derivatives.[6][7] Modified β-cyclodextrins, such as those found in CP Chirasil-DEX CB or Astec CHIRALDEX™ G-TA columns, have demonstrated excellent enantioselectivity for a wide range of chiral alcohols.[5][8]

Q5: Can I separate all four stereoisomers in a single chromatographic run?

A5: Yes, with an appropriate chiral stationary phase and optimized chromatographic conditions, it is possible to separate all four stereoisomers of this compound in a single run. The separation will first resolve the two pairs of diastereomers, and then the enantiomers within each pair.

Q6: What are the key parameters to optimize for a successful separation?

A6: The most critical parameters to optimize are the temperature program, carrier gas flow rate, and the choice of chiral stationary phase.[9][10] The temperature ramp rate can significantly affect the resolution between closely eluting peaks. The carrier gas flow rate should be optimized for the best column efficiency.

Troubleshooting Guides

This section addresses specific issues that may arise during the chromatographic separation of this compound stereoisomers.

Issue 1: No Separation or Poor Resolution
Possible Cause Troubleshooting Steps
Incorrect Chiral Stationary Phase (CSP) Verify that the selected CSP is suitable for separating chiral alcohols or their derivatives. Cyclodextrin-based columns are generally recommended.
Suboptimal Temperature Program Optimize the oven temperature program. A slower temperature ramp rate often improves the resolution of closely eluting stereoisomers. Experiment with different initial and final temperatures.[10]
Incorrect Carrier Gas Flow Rate Ensure the carrier gas (e.g., Helium, Hydrogen) flow rate is set to the optimal linear velocity for your column dimensions to maximize efficiency.
Analyte Not Derivatized If analyzing the underivatized alcohol, significant peak tailing and poor resolution are common. Derivatize the sample (e.g., acetylation) to improve chromatographic performance.[3][5]
Column Contamination or Degradation Condition the column according to the manufacturer's instructions. If performance does not improve, the column may be contaminated or degraded and may need to be replaced.
Issue 2: Peak Splitting
Possible Cause Troubleshooting Steps
Improper Injection Technique Ensure a fast and consistent injection, especially for manual injections. Use of an autosampler is recommended to minimize variability.[11][12]
Solvent Mismatch The sample solvent should be compatible with the stationary phase. Injecting a sample in a solvent that is too different in polarity from the stationary phase can cause peak splitting.[13]
Incorrect Inlet Temperature An inlet temperature that is too low can lead to incomplete vaporization, while a temperature that is too high can cause sample degradation. Optimize the inlet temperature.
Poor Column Installation Ensure the column is cut cleanly and installed at the correct depth in the inlet and detector according to the instrument manufacturer's guidelines.[14]
Sample Overload Injecting too concentrated a sample can lead to peak distortion, including splitting. Dilute the sample and reinject.
Issue 3: Peak Tailing
Possible Cause Troubleshooting Steps
Active Sites in the GC System Active sites in the inlet liner, column, or detector can interact with the polar hydroxyl group of underivatized this compound. Use a deactivated liner and ensure the column is well-conditioned. Derivatization of the analyte is the most effective solution.
Column Contamination Contaminants at the head of the column can cause peak tailing. Trim a small portion (e.g., 10-20 cm) from the inlet end of the column.
Incompatible Solvent The sample solvent may be interacting with the stationary phase. Ensure the solvent is appropriate for the analysis.
Low Inlet Temperature If the inlet temperature is too low, slow vaporization of the sample can lead to tailing peaks.

Quantitative Data

Parameter (S)-2-butanol (O-acetyl derivative) (R)-2-butanol (O-acetyl derivative)
Retention Time (min) Estimated based on elution orderEstimated based on elution order
Resolution (Rs) -> 1.5 (between the two enantiomers)
Separation Factor (α) -1.44 (for the acetylated derivatives)

Data adapted from a study on the acylation of chiral alcohols.[5] The exact retention times will vary depending on the specific instrument and conditions.

Experimental Protocols

Protocol 1: Derivatization of this compound (Acetylation)

This protocol is adapted from a general procedure for the acylation of chiral alcohols for GC analysis.[5]

Materials:

  • This compound stereoisomer mixture

  • Acetic anhydride

  • Pyridine (or another suitable catalyst)

  • Dichloromethane (or other suitable solvent)

  • Anhydrous sodium sulfate

  • Screw-cap vials

Procedure:

  • In a clean, dry vial, dissolve a known amount of the this compound mixture in a minimal amount of dichloromethane.

  • Add a 1.5 to 2-fold molar excess of acetic anhydride to the solution.

  • Add a catalytic amount of pyridine.

  • Seal the vial tightly and heat the reaction mixture at 60-70°C for 1-2 hours, or let it stand at room temperature overnight.

  • After the reaction is complete, cool the mixture to room temperature.

  • Wash the solution with a small amount of water to remove excess acetic anhydride and pyridine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • The resulting solution containing the acetylated this compound stereoisomers is ready for GC analysis.

Protocol 2: Chiral Gas Chromatography (GC) Analysis

This protocol provides a starting point for the chiral GC analysis of derivatized this compound stereoisomers.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

  • Chiral Column: CP Chirasil-DEX CB (25 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent modified β-cyclodextrin column.[5]

  • Carrier Gas: Hydrogen or Helium, set to an optimal linear velocity (e.g., 80 cm/s for Hydrogen).[5]

  • Injector Temperature: 230°C.[5]

  • Detector Temperature: 250°C.[5]

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 2°C/minute to 150°C.

    • Hold at 150°C for 5 minutes.

    • (This is a starting program and should be optimized for the specific separation.)

  • Injection Volume: 1 µL (split or splitless injection, depending on sample concentration).

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_gc_analysis Chiral GC Analysis cluster_data_analysis Data Analysis start Racemic this compound derivatization Acetylation Derivatization start->derivatization extraction Solvent Extraction & Drying derivatization->extraction injection GC Injection extraction->injection Derivatized Sample separation Separation on Chiral Column injection->separation detection FID Detection separation->detection chromatogram Chromatogram Generation detection->chromatogram Signal quantification Peak Integration & Quantification chromatogram->quantification end Results quantification->end Stereoisomer Ratio

Caption: Workflow for the separation of this compound stereoisomers.

Troubleshooting Logic

troubleshooting_logic cluster_issues Identify Primary Issue cluster_solutions_resolution Resolution Solutions cluster_solutions_splitting Splitting Solutions cluster_solutions_tailing Tailing Solutions start Poor Chromatographic Results no_separation No/Poor Resolution start->no_separation peak_splitting Peak Splitting start->peak_splitting peak_tailing Peak Tailing start->peak_tailing check_column Verify CSP no_separation->check_column optimize_temp Optimize Temp. Program no_separation->optimize_temp check_flow Check Flow Rate no_separation->check_flow derivatize Derivatize Sample no_separation->derivatize check_injection Improve Injection peak_splitting->check_injection check_solvent Check Solvent peak_splitting->check_solvent check_installation Verify Column Installation peak_splitting->check_installation deactivate_system Use Deactivated Liner peak_tailing->deactivate_system trim_column Trim Column Inlet peak_tailing->trim_column derivatize2 Derivatize Sample peak_tailing->derivatize2 end Successful Separation check_column->end optimize_temp->end check_flow->end derivatize->end check_injection->end check_solvent->end check_installation->end deactivate_system->end trim_column->end derivatize2->end

Caption: Troubleshooting decision tree for chiral GC separation.

References

Optimizing reaction conditions for the chlorination of 2-butanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the chlorination of 2-butanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for chlorinating 2-butanol?

The two most prevalent methods for the synthesis of 2-chlorobutane from 2-butanol are:

  • Reaction with Hydrochloric Acid (HCl): This is a classic nucleophilic substitution reaction, often catalyzed by a Lewis acid like zinc chloride (ZnCl₂) or a strong protic acid like sulfuric acid (H₂SO₄).[1][2][3] The reaction typically involves refluxing 2-butanol with concentrated HCl and the catalyst.[3]

  • Reaction with Thionyl Chloride (SOCl₂): Thionyl chloride is another effective chlorinating agent for converting alcohols to alkyl chlorides.[4][5] This reaction often provides a cleaner product as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases and can be easily removed.

Q2: What is the underlying mechanism for the chlorination of 2-butanol with HCl?

The reaction of 2-butanol, a secondary alcohol, with hydrochloric acid proceeds primarily through an S_N1 (Substitution Nucleophilic Unimolecular) mechanism.[6][7] The key steps are:

  • Protonation of the hydroxyl group: The hydroxyl (-OH) group of 2-butanol is a poor leaving group. The acidic proton from HCl protonates the hydroxyl group to form a good leaving group, water (H₂O).[6][7]

  • Formation of a carbocation: The protonated hydroxyl group departs as a water molecule, leaving behind a secondary carbocation. This is the rate-determining step of the reaction.[8]

  • Nucleophilic attack: The chloride ion (Cl⁻) from HCl, acting as a nucleophile, attacks the carbocation to form 2-chlorobutane.[6]

Q3: What are the potential side reactions and byproducts I should be aware of?

The primary side reaction is elimination (E1), which competes with the S_N1 substitution. The carbocation intermediate can lose a proton from an adjacent carbon to form alkenes.[6] This can result in the formation of 1-butene and 2-butene as byproducts.[6] Zaitsev's rule suggests that the more substituted alkene, 2-butene, will be the major elimination product.[6] With certain reagents like thionyl chloride, rearrangements of the carbocation intermediate can also occur, leading to isomeric products.[9]

Q4: How does the stereochemistry of 2-butanol affect the product?

2-Butanol is a chiral molecule and can exist as (R)- and (S)-enantiomers.[10][11][12]

  • When using thionyl chloride , the reaction is stereospecific and proceeds with retention of configuration. For example, (R)-2-butanol will yield (R)-2-chlorobutane.[13][14]

  • In the S_N1 reaction with HCl , the intermediate is a planar carbocation. The incoming nucleophile (Cl⁻) can attack from either face, which typically leads to a racemic or near-racemic mixture of (R)- and (S)-2-chlorobutane.

Q5: What is a typical workup and purification procedure for 2-chlorobutane?

After the reaction is complete, the crude product is typically isolated and purified through a series of steps:

  • Distillation: The product, 2-chlorobutane, is often distilled from the reaction mixture.[2][15]

  • Washing: The distillate is then transferred to a separatory funnel and washed sequentially with cold water, a dilute sodium bicarbonate solution (to neutralize any remaining acid), and finally again with cold water.[8][15]

  • Drying: The organic layer is separated and dried over an anhydrous drying agent such as magnesium sulfate, calcium chloride, or sodium sulfate.[3][16]

  • Final Distillation: A final fractional distillation of the dried product yields pure 2-chlorobutane.[2][15]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield of 2-Chlorobutane Incomplete Reaction: Insufficient reaction time or temperature.Increase the reflux time or reaction temperature within the limits of the protocol. Monitor the reaction progress using techniques like TLC or GC if possible.
Loss of Product During Workup: Product may be lost during transfers or extractions. The boiling point of 2-chlorobutane is relatively low (around 69-70°C), so it can be lost to evaporation.[15]Ensure all joints in the glassware are properly sealed.[3] Use an ice bath to cool the receiving flask during distillation to minimize evaporative losses.[15] Be meticulous with quantitative transfers.
Wet Reagents or Glassware: Water will react with and quench the chlorinating agent (especially thionyl chloride) and can interfere with the reaction.[17][18]Use anhydrous reagents and flame-dry all glassware before starting the reaction, especially when using water-sensitive reagents like SOCl₂.
Side Reactions: Competing elimination reactions forming butenes reduce the yield of the desired substitution product.[6]Keep the reaction temperature as low as possible while still allowing the reaction to proceed at a reasonable rate. Strong acids can promote elimination, so use the catalyst judiciously.
Product is Contaminated with Alkene Byproducts High Reaction Temperature: Higher temperatures favor elimination reactions over substitution.Carry out the reaction at the lower end of the recommended temperature range.
Strongly Basic or Acidic Conditions: Extreme pH can promote elimination.[6]If using a strong base for neutralization during workup, do so carefully and at a low temperature. Ensure proper neutralization of any acid catalyst.
Product is "Wet" or Cloudy After Drying Insufficient Drying Agent: Not enough drying agent was used to remove all the water.Add more anhydrous drying agent until the liquid is clear and some of the drying agent flows freely without clumping.
Inefficient Separation: Some of the aqueous layer may have been carried over with the organic layer from the separatory funnel.Allow the layers to separate completely before draining. Be careful not to drain any of the aqueous layer with your product.
Reaction Fails to Proceed Inactive Catalyst: The zinc chloride or other catalyst may be old or hydrated.Use fresh, anhydrous zinc chloride.
Poor Quality Starting Materials: The 2-butanol or chlorinating agent may be impure or degraded.Use purified starting materials. Check the purity of reagents before use.[17]

Data Presentation

Table 1: Comparison of Reaction Conditions for the Chlorination of 2-Butanol

Chlorinating AgentCatalystTemperatureReported YieldPurityReference(s)
Concentrated HClAnhydrous ZnCl₂Reflux73.07%Not specified[3]
30% HClNone specified95°C90.3%99.6%[2]
Thionyl Chloride (SOCl₂)Triphenylphosphine oxide65°CNot specifiedNot specified[5]
Concentrated HClH₂SO₄Not specifiedNot specifiedNot specified[1]

Experimental Protocols

Protocol 1: Chlorination of 2-Butanol using HCl and Zinc Chloride [3][15]

  • Setup: In a round-bottom flask equipped with a reflux condenser, place 25 mL of concentrated hydrochloric acid and 42.5 g of anhydrous zinc chloride.

  • Addition of Alcohol: Place 15 mL of 2-butanol in a dropping funnel and add it dropwise to the flask with stirring.

  • Reflux: Heat the mixture and maintain a gentle reflux for 30 minutes.

  • Distillation: After cooling, reconfigure the apparatus for simple distillation. Distill the reaction mixture and collect the fraction boiling below 80°C.

  • Workup:

    • Transfer the distillate to a separatory funnel.

    • Wash the organic layer successively with 15 mL of ice-cold water, 15 mL of 5% sodium bicarbonate solution, and finally 15 mL of ice-cold water.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Purification: Filter the dried liquid into a clean, dry distillation flask and perform a final distillation, collecting the fraction that boils at 69-70°C as pure 2-chlorobutane.

Protocol 2: Chlorination of 2-Butanol using Thionyl Chloride [5]

  • Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂ fumes), combine 9.17 mL (100 mmol) of 2-butanol and 18.37 g of triphenylphosphine oxide (catalyst).

  • Addition of Thionyl Chloride: Slowly add 11.98 mL (166 mmol) of thionyl chloride to the mixture.

  • Reaction: Heat the reaction mixture at 65°C for 3 hours.

  • Workup:

    • Cool the mixture and add 150 mL of diethyl ether.

    • Cool the mixture to 0°C in an ice bath and slowly add 20 mL of water to quench the reaction.

    • The triphenylphosphine oxide will precipitate. Filter the solid.

    • Transfer the filtrate to a separatory funnel, separate the ether layer, and wash it with water and brine.

  • Purification: Dry the ether layer over an anhydrous drying agent, filter, and remove the ether by rotary evaporation. The resulting crude product can be further purified by distillation.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification reactants 2-Butanol + Chlorinating Agent (e.g., HCl/ZnCl2 or SOCl2) reflux Heat / Reflux reactants->reflux distill Initial Distillation (if applicable) reflux->distill Reaction Mixture wash Wash with H2O, NaHCO3, H2O distill->wash dry Dry with Anhydrous MgSO4 or CaCl2 wash->dry final_distill Final Fractional Distillation dry->final_distill Crude Product product Pure 2-Chlorobutane final_distill->product troubleshooting_yield start Low Yield of 2-Chlorobutane check_reaction Was the reaction run to completion? start->check_reaction check_workup Was there product loss during workup/distillation? start->check_workup check_reagents Were reagents and glassware anhydrous? start->check_reagents check_byproducts Are alkene byproducts detected (e.g., by GC/NMR)? start->check_byproducts solution_time Increase reaction time or temperature. check_reaction->solution_time No solution_workup Improve technique: - Seal joints - Cool receiver flask check_workup->solution_workup Yes solution_reagents Use anhydrous reagents and flame-dried glassware. check_reagents->solution_reagents No solution_byproducts Lower reaction temperature to favor substitution. check_byproducts->solution_byproducts Yes

References

Troubleshooting unexpected side reactions of 3-Chloro-2-butanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloro-2-butanol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the expected major products when reacting this compound with a base?

The primary reaction of this compound, a vicinal halohydrin, with a strong base (e.g., sodium hydroxide) is an intramolecular SN2 reaction to form 2,3-epoxybutane.[1] This reaction proceeds through the deprotonation of the hydroxyl group to form an alkoxide, which then displaces the adjacent chloride ion.

Q2: Can other reactions compete with epoxide formation?

Yes, several side reactions can occur, depending on the reaction conditions and the structure of the substrate. These competing pathways include:

  • Bimolecular Substitution (SN2): If the base is also a good nucleophile (e.g., hydroxide), it can directly attack the carbon bearing the chlorine atom, leading to the formation of 2,3-butanediol.

  • Elimination (E2): A strong, sterically hindered base can promote the elimination of HCl to form unsaturated alcohols like 3-buten-2-ol or 2-buten-2-ol.

  • Fragmentation (1,4-Elimination): Under certain conditions, fragmentation can occur, leading to the formation of an alkene (e.g., propene) and an oxo compound (e.g., formaldehyde). This is more significant for 1,3-halohydrins but can be a minor pathway for 1,2-halohydrins.[2][3]

Q3: What are the potential side reactions of this compound under acidic conditions?

Under acidic conditions, the hydroxyl group can be protonated, forming a good leaving group (water). This can lead to the formation of a secondary carbocation, which can then undergo several reactions:

  • Rearrangement: The secondary carbocation can rearrange via a hydride shift to a more stable tertiary carbocation, leading to the formation of rearranged products upon nucleophilic attack.

  • Elimination (E1): Loss of a proton from an adjacent carbon can lead to the formation of various alkenes, such as 1-chloro-2-butene and 3-chloro-1-butene.[4]

  • Substitution (SN1): Nucleophilic attack on the carbocation can lead to substitution products.

Q4: Can this compound be oxidized, and what are the potential side reactions of the product?

Yes, the secondary alcohol group in this compound can be oxidized to a ketone, forming 3-Chloro-2-butanone.[5] If this α-haloketone is subjected to basic conditions, it can undergo a Favorskii rearrangement to yield carboxylic acid derivatives.

Q5: How does the stereochemistry of this compound affect its reactivity and side reactions?

This compound has two chiral centers and exists as four stereoisomers (two pairs of enantiomers).[6][7] The stereochemistry can significantly influence the rate and outcome of reactions. For example, the intramolecular SN2 reaction to form the epoxide requires an anti-periplanar arrangement of the reacting groups. Different stereoisomers may favor different reaction pathways or lead to stereoisomeric products.[8]

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Low yield of 2,3-epoxybutane Competing SN2, E2, or fragmentation reactions.- Use a non-nucleophilic, sterically hindered base to favor epoxide formation over SN2.- Run the reaction at a lower temperature to minimize elimination reactions.- Ensure anhydrous conditions, as water can promote the formation of the diol byproduct.
Formation of significant amounts of 2,3-butanediol SN2 reaction with a nucleophilic base.- Switch to a non-nucleophilic base (e.g., sodium hydride).- Use a less polar solvent to disfavor the SN2 pathway.
Presence of unsaturated alcohols in the product mixture E2 elimination is competing with the intramolecular SN2 reaction.- Use a less sterically hindered base.- Lower the reaction temperature.- Choose a solvent that disfavors elimination.
Formation of rearranged products (e.g., unexpected isomers) Reaction conditions are promoting carbocation formation and subsequent rearrangement.- Avoid acidic conditions if rearrangement is not desired.- If an acid is necessary, use a milder acid or lower the reaction temperature.- Consider a two-step procedure where the alcohol is first converted to a better leaving group under non-acidic conditions.
Formation of ketones or carboxylic acid derivatives Oxidation of the starting material or intermediate products.- Ensure the reaction is carried out under an inert atmosphere to prevent air oxidation.- Check for oxidizing impurities in reagents and solvents.- If oxidation is unavoidable, consider a protecting group strategy for the alcohol.
Inconsistent results between batches Purity of starting material or reagents.- Analyze the purity of this compound by GC-MS or NMR before use.[9][10][11][12]- Ensure all reagents and solvents are of appropriate purity and are properly stored.

Data Presentation

Table 1: Representative Product Distribution in the Reaction of a Secondary Chlorohydrin with Aqueous NaOH

Data extrapolated from the study of 4-chloro-2-butanol, a structural isomer of this compound, to provide an expected trend.[2][3]

Reaction PathwayProduct(s)Approximate Yield (%)
Intramolecular Substitution (SNi-like)Corresponding Oxacyclobutane (for 1,3-chlorohydrin)~74%
Bimolecular Substitution (SN2)Diol~12%
1,4-Elimination (Fragmentation)Alkene + Oxo compound~11%
1,2-Elimination (E2)Unsaturated AlcoholMinor

Experimental Protocols

Protocol 1: Synthesis of 2,3-Epoxybutane from this compound

This protocol describes the intramolecular SN2 reaction of this compound to form 2,3-epoxybutane.[1]

  • Materials:

    • This compound

    • Sodium hydroxide (or other suitable base)

    • Anhydrous diethyl ether (or other suitable aprotic solvent)

    • Anhydrous magnesium sulfate

    • Round-bottom flask, condenser, magnetic stirrer, and heating mantle

    • Separatory funnel

  • Procedure: a. In a clean, dry round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve this compound in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon). b. Cool the solution in an ice bath. c. Slowly add a stoichiometric amount of powdered sodium hydroxide to the stirred solution. d. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by TLC or GC-MS. e. Upon completion, quench the reaction by carefully adding cold water. f. Transfer the mixture to a separatory funnel and separate the organic layer. g. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter. h. Remove the solvent under reduced pressure to obtain the crude 2,3-epoxybutane. i. Purify the product by distillation if necessary.

Protocol 2: Analysis of Side Products by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the analysis of a reaction mixture of this compound to identify and quantify potential side products.[9][10][11][12]

  • Sample Preparation: a. Take an aliquot of the crude reaction mixture. b. If necessary, quench the reaction and perform a work-up to isolate the organic components. c. Dissolve a small amount of the crude product in a suitable volatile solvent (e.g., dichloromethane or diethyl ether). d. If the expected products are not volatile, derivatization (e.g., silylation) may be necessary.

  • GC-MS Parameters (Example):

    • Column: A non-polar or medium-polarity column (e.g., DB-5ms or equivalent).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 35-300.

  • Data Analysis: a. Identify the peaks in the chromatogram by comparing their mass spectra with a library (e.g., NIST). b. Quantify the relative amounts of each component by integrating the peak areas.

Visualizations

competing_pathways cluster_start Starting Material cluster_products Potential Products This compound This compound 2,3-Epoxybutane 2,3-Epoxybutane This compound->2,3-Epoxybutane Base (Intramolecular SN2) 2,3-Butanediol 2,3-Butanediol This compound->2,3-Butanediol Nucleophilic Base (SN2) Unsaturated Alcohols Unsaturated Alcohols This compound->Unsaturated Alcohols Strong Base (E2) Rearranged Products Rearranged Products This compound->Rearranged Products Acid (Carbocation)

Caption: Competing reaction pathways of this compound.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis & Purification Reaction_Setup 1. Reaction Setup (this compound + Reagents) Monitoring 2. Reaction Monitoring (TLC, GC-MS) Reaction_Setup->Monitoring Quenching 3. Quenching Monitoring->Quenching Extraction 4. Extraction Quenching->Extraction Drying_Filtration 5. Drying & Filtration Extraction->Drying_Filtration Solvent_Removal 6. Solvent Removal Drying_Filtration->Solvent_Removal Crude_Analysis 7. Crude Product Analysis (GC-MS, NMR) Solvent_Removal->Crude_Analysis Purification 8. Purification (Distillation, Chromatography) Crude_Analysis->Purification Final_Product Final Product Purification->Final_Product

Caption: General experimental workflow for reactions of this compound.

troubleshooting_logic Start Unexpected Reaction Outcome Identify_Byproducts Identify Side Products (GC-MS, NMR) Start->Identify_Byproducts Diol_Formation Diol Formation? Identify_Byproducts->Diol_Formation Alkene_Formation Alkene Formation? Diol_Formation->Alkene_Formation No Use_Non_Nucleophilic_Base Use Non-Nucleophilic Base Diol_Formation->Use_Non_Nucleophilic_Base Yes Rearranged_Product Rearranged Product? Alkene_Formation->Rearranged_Product No Lower_Temperature Lower Reaction Temperature Alkene_Formation->Lower_Temperature Yes Avoid_Acidic_Conditions Avoid Acidic Conditions Rearranged_Product->Avoid_Acidic_Conditions Yes End Optimized Reaction Rearranged_Product->End No Use_Non_Nucleophilic_Base->End Lower_Temperature->End Avoid_Acidic_Conditions->End

Caption: Troubleshooting logic for side reactions of this compound.

References

Improving the stereoselectivity of 3-Chloro-2-butanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the stereoselective synthesis of 3-Chloro-2-butanol.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for the synthesis of this compound from an alkene?

A1: The synthesis is a classic example of halohydrin formation, which proceeds via an electrophilic addition mechanism. The alkene's π-bond attacks a chlorine molecule (or another electrophilic chlorine source), forming a cyclic three-membered chloronium ion intermediate. Water, acting as a nucleophile, then attacks one of the carbons of the chloronium ion. This attack occurs from the side opposite to the chloronium bridge, leading to an anti-addition of the chloro and hydroxyl groups. A final deprotonation step by a base (like water or the halide ion) yields the neutral this compound product.[1][2][3]

Q2: How does the stereochemistry of the starting material, 2-butene, influence the stereochemistry of the this compound product?

A2: The reaction is stereospecific, meaning the stereochemistry of the starting alkene directly determines the stereochemistry of the product. Due to the anti-addition mechanism, different starting isomers yield different diastereomers:[4]

  • Starting with trans-2-butene results in the formation of the erythro diastereomer as a racemic mixture of (2R,3S) and (2S,3R)-3-chloro-2-butanol.

  • Starting with cis-2-butene results in the formation of the threo diastereomer as a racemic mixture of (2R,3R) and (2S,3S)-3-chloro-2-butanol.

Q3: My synthesis produced a 50:50 mixture of enantiomers (a racemic mixture). How can I synthesize a single enantiomer?

A3: Standard halohydrin formation from achiral starting materials will always produce a racemic mixture because the initial attack on the alkene can occur from either face with equal probability.[5] To achieve an enantiomerically enriched product, a source of chirality must be introduced into the reaction. Common strategies include:

  • Enzymatic Reduction: Use a ketoreductase (KRED) enzyme to asymmetrically reduce the prochiral ketone, 3-chloro-2-butanone. This method is known for providing very high enantioselectivity (high enantiomeric excess, or ee).

  • Chiral Catalysts: Employ a chiral catalyst system that can facilitate enantioselective dichlorination or halohydrin formation.[6]

  • Chiral Auxiliaries: Start with a chiral precursor, such as an epoxy alcohol prepared via Sharpless asymmetric epoxidation, followed by a regioselective ring-opening with a chloride source.[7]

Q4: What are the most common byproducts in this synthesis, and how can they be minimized?

A4: The primary byproducts are typically 2,3-dichlorobutane and products from allylic substitution.

  • 2,3-Dichlorobutane: This forms when the chloride ion acts as the nucleophile instead of water. To minimize this, use water as the solvent or ensure a high concentration of water relative to the chloride source.[3][4]

  • Allylic Substitution Products: These arise from a competing free-radical mechanism. This pathway is favored by high temperatures and exposure to UV light. To favor the desired ionic addition mechanism, conduct the reaction at controlled, often low, temperatures and in the absence of light or radical initiators.[8]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Poor Diastereoselectivity (e.g., obtaining a mixture of erythro and threo isomers)1. The starting 2-butene is a mixture of cis and trans isomers. 2. Reaction conditions are allowing for isomerization of the starting material or product.1. Use high-purity (>99%) stereoisomerically pure cis- or trans-2-butene. Verify the purity of the starting material using Gas Chromatography (GC) before starting the reaction. 2. Maintain controlled, moderate reaction temperatures to prevent side reactions.
Low Yield of Halohydrin; High Yield of 2,3-Dichlorobutane 1. Insufficient water is present in the reaction mixture to act as the nucleophile. 2. A non-nucleophilic or aprotic solvent (e.g., CH₂Cl₂) was used, favoring chloride attack.1. Use water as the solvent or as a co-solvent in a high molar excess. 2. Ensure the reaction medium is sufficiently polar and protic to solvate the ions and facilitate the desired pathway.
Formation of Unwanted Allylic Chlorination Byproducts The reaction is proceeding through a free-radical pathway instead of the desired ionic pathway.[8]1. Exclude light from the reaction vessel by wrapping it in aluminum foil. 2. Avoid using radical initiators (e.g., peroxides, AIBN). 3. Maintain a low reaction temperature, as high temperatures favor radical mechanisms.
Difficulty Achieving High Enantioselectivity with an Enzymatic Route 1. Suboptimal reaction conditions for the enzyme (pH, temperature, co-factor concentration). 2. Low enzyme activity or inhibition. 3. Poor substrate solubility.1. Optimize pH, temperature, and buffer system for the specific ketoreductase being used. Ensure the co-factor (e.g., NADH or NADPH) and its regeneration system (e.g., glucose/GDH) are functioning correctly. 2. Use a co-solvent like DMSO or isopropanol to improve substrate solubility, but check for enzyme compatibility first.

Data Presentation

Table 1: Influence of Starting Alkene Geometry on Product Diastereoselectivity

Starting AlkeneMechanismProduct Stereoisomers FormedDiastereomeric Relationship
trans-2-Buteneanti-addition(2R,3S) and (2S,3R)-3-chloro-2-butanolerythro (racemic mixture)
cis-2-Buteneanti-addition(2R,3R) and (2S,3S)-3-chloro-2-butanolthreo (racemic mixture)

Table 2: Comparison of Synthetic Strategies for Enantioselectivity

MethodTypical ReagentsExpected Enantiomeric Excess (ee)Key Considerations
Halohydrin Formation (Standard)2-Butene, Cl₂, H₂O0% (racemic)Simple, high yield, but non-selective for enantiomers.
Enzymatic Reduction3-Chloro-2-butanone, Ketoreductase (KRED), NADPH/NADH>95 - 99%Requires screening for a suitable enzyme and optimization of biological conditions. Highly effective for specific enantiomers.
Asymmetric Epoxidation Route2-Butene, Chiral epoxidation catalyst (e.g., Sharpless), followed by Chloride source (e.g., Et₂AlCl)>90%Multi-step synthesis. The enantioselectivity is determined in the epoxidation step.[7]

Experimental Protocols

Protocol 1: Diastereoselective Synthesis of (rac)-erythro-3-Chloro-2-butanol

This protocol describes the synthesis from trans-2-butene, which proceeds via a chloronium ion intermediate to yield the erythro diastereomer.

Materials:

  • Three-necked round-bottom flask equipped with a gas inlet tube, a dry ice/acetone condenser, and a magnetic stirrer.

  • trans-2-Butene

  • Chlorine gas (or an alternative like N-Chlorosuccinimide in water)

  • Deionized Water

  • Ice bath

  • Sodium bicarbonate solution (saturated)

  • Sodium chloride solution (saturated)

  • Anhydrous magnesium sulfate

  • Dichloromethane (for extraction)

Procedure:

  • Setup: Assemble the reaction apparatus in a well-ventilated fume hood. Ensure all glassware is clean.

  • Reactant Addition: Cool the three-necked flask in an ice bath. Condense a known quantity of trans-2-butene into the flask. Add an excess of deionized water.

  • Reaction: While stirring vigorously, slowly bubble chlorine gas through the solution. The rate of addition should be controlled to maintain the reaction temperature below 10 °C. Monitor the reaction by observing the disappearance of the yellow-green chlorine color.

  • Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Extract the product with dichloromethane.

  • Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize any acid) and then with saturated sodium chloride solution.

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Analysis: Analyze the product for diastereoselectivity using GC or NMR spectroscopy.

Protocol 2: Enantioselective Synthesis of (S)-3-Chloro-2-butanol via Enzymatic Reduction

This protocol provides a general methodology for the asymmetric reduction of 3-chloro-2-butanone using a ketoreductase.

Materials:

  • Ketoreductase (KRED) selective for the (S)-alcohol

  • NADPH or NADH co-factor

  • Co-factor regeneration system (e.g., Glucose and Glucose Dehydrogenase (GDH))

  • Phosphate buffer (pH ~7.0)

  • 3-Chloro-2-butanone (substrate)

  • Isopropanol or DMSO (co-solvent, if needed)

  • Ethyl acetate (for extraction)

  • Temperature-controlled shaker or stirred-tank reactor

Procedure:

  • Buffer Preparation: Prepare a phosphate buffer solution at the optimal pH for the chosen KRED and GDH enzymes.

  • Reaction Mixture: In the reactor, dissolve glucose, NADP⁺ (or NAD⁺), the KRED, and the GDH in the buffer.

  • Substrate Addition: Dissolve the 3-chloro-2-butanone substrate in a minimal amount of a water-miscible co-solvent (like DMSO) and add it to the reaction mixture to the desired final concentration (e.g., 50-100 mM).

  • Incubation: Maintain the reaction at the optimal temperature (e.g., 30 °C) with gentle agitation for 12-24 hours.

  • Monitoring: Monitor the conversion of the ketone to the alcohol using HPLC or GC.

  • Workup: Once the reaction reaches completion, quench the reaction and extract the product into ethyl acetate.

  • Purification: Wash the organic layer, dry it over a drying agent, and remove the solvent. The crude product can be purified further by column chromatography if necessary.

  • Analysis: Determine the enantiomeric excess (ee) of the product using chiral HPLC or chiral GC.

Visualizations

halohydrin_mechanism Mechanism of Halohydrin Formation cluster_reactants Reactants cluster_intermediate Intermediates cluster_product Product Alkene trans-2-Butene Chloronium Cyclic Chloronium Ion (+ Cl⁻) Alkene->Chloronium Electrophilic Attack Reagents Cl₂ + H₂O Reagents->Chloronium Oxonium Protonated Halohydrin (Oxonium Ion) Chloronium->Oxonium Nucleophilic Attack by H₂O (anti-addition) Product erythro-3-Chloro-2-butanol (Racemic) Oxonium->Product Deprotonation

Caption: Reaction mechanism for the formation of this compound.

troubleshooting_workflow Troubleshooting Workflow for Poor Diastereoselectivity start Start: Poor Diastereoselectivity (Mix of erythro and threo) check_purity Analyze starting 2-butene purity via GC start->check_purity decision Is starting material >99% one isomer? check_purity->decision solution1 Source higher purity alkene isomer. Re-run experiment. decision->solution1 No check_conditions Review reaction conditions: - Temperature - Catalyst - Reaction time decision->check_conditions Yes end Problem Solved solution1->end solution2 Optimize conditions to prevent isomerization. Consider lower temperature. check_conditions->solution2 solution2->end

Caption: Workflow for troubleshooting poor diastereoselectivity.

stereochem_pathway Logical Relationship of Stereochemical Outcomes cluster_start Starting Alkene Isomer cluster_end Product Diastereomer trans trans-2-Butene mechanism Anti-Addition of Cl and OH trans->mechanism erythro erythro Product (2R,3S) + (2S,3R) cis cis-2-Butene cis->mechanism threo threo Product (2R,3R) + (2S,3S) mechanism->erythro yields mechanism->threo yields

Caption: Relationship between starting material and product stereochemistry.

References

Technical Support Center: Purification of Crude 3-Chloro-2-butanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3-Chloro-2-butanol.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Crude this compound can contain a variety of impurities depending on the synthetic route. Common impurities may include unreacted starting materials, stereoisomers of this compound (diastereomers and enantiomers), and byproducts from side reactions such as the formation of 2-methyloxetane through intramolecular substitution or elimination products.[1][2][3][4][5]

Q2: What is the most effective method for purifying crude this compound?

A2: The choice of purification method depends on the nature and quantity of the impurities, as well as the desired final purity.

  • Fractional distillation under reduced pressure is often the most effective method for removing volatile and non-volatile impurities with different boiling points.

  • Column chromatography is suitable for separating compounds with similar boiling points, including stereoisomers, and for achieving high purity on a smaller scale.[6][7]

  • Liquid-liquid extraction is primarily used as an initial purification step to remove water-soluble or acid/base-labile impurities from the crude reaction mixture.[3][8][9][10]

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound can be assessed using several analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying and quantifying volatile impurities.[11][12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) can confirm the structure of the desired product and identify major impurities.

  • High-Performance Liquid Chromatography (HPLC) , particularly with a chiral column, can be used to determine the stereoisomeric purity.

Q4: this compound has stereoisomers. How can I separate them?

A4: Separating the stereoisomers of this compound (diastereomers and enantiomers) can be challenging.[1][2][4][5][14][15][16][17][18][19]

  • Chiral column chromatography is the most direct method for separating enantiomers.

  • Fractional distillation may be effective in separating diastereomers, as they have different physical properties, including boiling points.[20] However, the boiling point differences may be small, requiring a highly efficient distillation column.

  • Derivatization to form diastereomeric esters followed by separation using standard chromatography or recrystallization, and subsequent removal of the chiral auxiliary is another approach.

Troubleshooting Guides

Fractional Distillation
Issue Possible Cause Troubleshooting Steps
Product is decomposing or turning dark. This compound may be thermally sensitive at its atmospheric boiling point.Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point.
Poor separation of components. The boiling points of the impurities are too close to that of this compound.Use a longer, more efficient fractionating column (e.g., Vigreux or packed column). Optimize the reflux ratio to increase the number of theoretical plates.
Bumping or uneven boiling. Lack of boiling chips or inefficient stirring.Add fresh boiling chips or a magnetic stir bar to the distillation flask. Ensure smooth and consistent heating.
Inability to achieve a stable vacuum. Leaks in the distillation apparatus.Check all joints and connections for a proper seal. Use high-vacuum grease on ground glass joints. Inspect tubing for cracks.
Column Chromatography
Issue Possible Cause Troubleshooting Steps
Product elutes too quickly (low retention). The eluent is too polar.Start with a less polar eluent system (e.g., a higher ratio of hexane to ethyl acetate) and gradually increase the polarity.
Product does not elute from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent system. A small amount of a more polar solvent like methanol can be added to the eluent.[21]
Poor separation (co-elution of impurities). Inappropriate solvent system or stationary phase.Perform thin-layer chromatography (TLC) with various solvent systems to find an optimal eluent for separation before running the column.[6][7] Consider using a different stationary phase (e.g., alumina instead of silica gel).
Tailing of the product band. The compound is interacting too strongly with the stationary phase, or the column is overloaded.Add a small amount of a modifier (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) to the eluent to improve peak shape. Ensure the amount of crude material loaded is appropriate for the column size.
Liquid-Liquid Extraction
Issue Possible Cause Troubleshooting Steps
Formation of an emulsion. Vigorous shaking of the separatory funnel.Gently invert the separatory funnel instead of shaking vigorously. Add a small amount of brine (saturated NaCl solution) to help break the emulsion.
Poor separation of layers. The densities of the aqueous and organic layers are too similar.Add a solvent that will significantly change the density of the organic layer.
Desired product remains in the aqueous layer. The organic solvent is not suitable for extracting this compound.Choose an organic solvent with appropriate polarity. Ethyl acetate or dichloromethane are common choices for extracting moderately polar compounds. Multiple extractions will increase the yield.[10][22]

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
Molecular Formula C₄H₉ClO[23][24]
Molecular Weight 108.57 g/mol [23]
Boiling Point (at 760 mmHg) ~135-137 °C (Decomposition may occur)
Density ~1.05 g/mL
Solubility in Water 0.61 M[24]

Table 2: Comparison of Purification Techniques for this compound

Technique Typical Purity Achieved Scale Advantages Disadvantages
Fractional Distillation (Vacuum) 95-99%LargeEffective for removing impurities with different boiling points; scalable.May not separate stereoisomers effectively; potential for thermal decomposition if not performed under vacuum.
Column Chromatography >99%Small to MediumHigh resolution for separating closely related compounds, including diastereomers; can be adapted for enantiomer separation with a chiral stationary phase.[6][7]More time-consuming and requires larger volumes of solvent; may be less economical for large-scale purification.
Liquid-Liquid Extraction Initial purificationLargeGood for initial workup to remove bulk impurities; fast and simple.[3][8][9]Low resolution; generally not sufficient as a standalone purification method for high purity.

Experimental Protocols

Protocol 1: Vacuum Fractional Distillation of Crude this compound

Objective: To purify crude this compound by separating it from lower and higher boiling impurities.

Apparatus:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with thermometer

  • Condenser

  • Receiving flask(s)

  • Vacuum source and trap

  • Heating mantle and magnetic stirrer

Procedure:

  • Assemble the vacuum fractional distillation apparatus. Ensure all glass joints are properly sealed with high-vacuum grease.

  • Place the crude this compound and a magnetic stir bar into the round-bottom flask.

  • Slowly apply vacuum to the system. A pressure of 10-50 mmHg is a good starting point.

  • Begin stirring and gently heat the distillation flask.

  • Collect any low-boiling impurities as the first fraction.

  • As the temperature stabilizes, collect the main fraction of this compound at its boiling point under the applied pressure.

  • Stop the distillation before all the material has vaporized to avoid concentrating non-volatile impurities in the distillation flask.

  • Allow the apparatus to cool completely before releasing the vacuum.

Protocol 2: Column Chromatography of Crude this compound

Objective: To purify crude this compound by separating it from polar and non-polar impurities using silica gel chromatography.

Materials:

  • Silica gel (60-120 mesh)

  • Eluent: Hexane/Ethyl Acetate mixture (start with a low polarity mixture, e.g., 9:1 Hexane:Ethyl Acetate)

  • Glass chromatography column

  • Collection tubes

Procedure:

  • Prepare the chromatography column by packing it with a slurry of silica gel in the initial eluent.

  • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.

  • Carefully load the sample onto the top of the silica gel bed.

  • Begin eluting the column with the hexane/ethyl acetate mixture, starting with the low polarity mixture.

  • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Gradually increase the polarity of the eluent (e.g., to 8:2, 7:3 Hexane:Ethyl Acetate) to elute the this compound.

  • Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.

Protocol 3: Liquid-Liquid Extraction of Crude this compound

Objective: To perform an initial purification of the crude reaction mixture to remove water-soluble impurities.

Apparatus:

  • Separatory funnel

  • Beakers or Erlenmeyer flasks

Procedure:

  • Transfer the crude reaction mixture to a separatory funnel.

  • Add an equal volume of water and gently mix the layers by inverting the funnel several times, venting frequently.

  • Allow the layers to separate.

  • Drain the aqueous layer.

  • Wash the organic layer with brine (saturated NaCl solution) to help remove dissolved water.

  • Separate the layers and collect the organic layer containing the crude this compound.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Filter to remove the drying agent and concentrate the organic solution to obtain the crude product for further purification.

Mandatory Visualizations

experimental_workflow cluster_start Crude Product cluster_extraction Initial Purification cluster_main_purification Main Purification cluster_analysis Purity Analysis cluster_final Final Product crude Crude this compound extraction Liquid-Liquid Extraction crude->extraction Workup distillation Vacuum Fractional Distillation extraction->distillation For larger scale chromatography Column Chromatography extraction->chromatography For higher purity/smaller scale gcms GC-MS distillation->gcms nmr NMR distillation->nmr chromatography->gcms chromatography->nmr hplc Chiral HPLC chromatography->hplc Stereoisomer analysis pure Pure this compound gcms->pure nmr->pure hplc->pure

Caption: Experimental workflow for the purification and analysis of this compound.

troubleshooting_distillation cluster_decomposition Decomposition cluster_separation Poor Separation cluster_boiling Uneven Boiling start Distillation Problem decomposition Product is dark/decomposing start->decomposition poor_sep Impurities in product start->poor_sep bumping Bumping/violent boiling start->bumping solution_decomp Use Vacuum Distillation decomposition->solution_decomp solution_sep Increase column efficiency (longer column, packing) Optimize reflux ratio poor_sep->solution_sep solution_boil Add boiling chips/stir bar Ensure even heating bumping->solution_boil

Caption: Troubleshooting guide for common issues in the distillation of this compound.

References

Preventing the formation of isomeric impurities in 3-Chloro-2-butanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 3-chloro-2-butanol, with a focus on preventing the formation of isomeric impurities.

Frequently Asked Questions (FAQs)

Q1: What are the common isomeric impurities in the synthesis of this compound?

A1: this compound has two chiral centers (at C2 and C3), which gives rise to four possible stereoisomers. These exist as two pairs of enantiomers: the erythro pair ((2R,3S) and (2S,3R)) and the threo pair ((2R,3R) and (2S,3S)). The primary isomeric impurities are the diastereomers you are not targeting. For example, if your goal is the erythro isomer, the threo isomer is the main impurity.

Q2: What is the primary mechanism for the formation of this compound and its isomers?

A2: The most common synthesis involves the electrophilic addition of hypochlorous acid (HOCl) or a similar reagent to 2-butene. The reaction proceeds through a cyclic chloronium ion intermediate. The subsequent nucleophilic attack by water occurs in an anti-fashion, leading to a specific stereochemical outcome. The use of cis- or trans-2-butene as a starting material will stereospecifically determine whether the threo or erythro diastereomer is formed, respectively.

Q3: How can I control the stereoselectivity of the reaction to obtain a specific diastereomer?

A3: The stereochemistry of the starting alkene is the most critical factor. The reaction of cis-2-butene with a chlorine source and water will predominantly yield the threo diastereomer, while trans-2-butene will yield the erythro diastereomer. This is due to the anti-addition of the chloro and hydroxyl groups across the double bond.

Q4: What are the typical byproducts other than stereoisomers?

A4: Besides the desired chlorohydrin, potential byproducts include dichlorinated butanes (from the reaction with the chloride ion instead of water), and other regioisomers if the starting alkene is not symmetrical. Using a high concentration of water as the solvent helps to minimize the formation of dichlorinated byproducts.[1][2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete reaction. 2. Formation of byproducts (e.g., dichlorobutane). 3. Loss of product during workup and purification. 4. Low reactivity of the chlorinating agent.1. Monitor the reaction progress using TLC or GC to ensure completion. 2. Use a large excess of water as the solvent to favor halohydrin formation over dihalogenation.[1][2] 3. Optimize extraction and distillation procedures. 4. Consider using a more reactive chlorinating agent like tert-butyl hypochlorite.
Poor Diastereoselectivity (Mixture of erythro and threo isomers) 1. Impure starting alkene (mixture of cis and trans isomers). 2. Isomerization of the alkene under the reaction conditions. 3. Non-stereospecific reaction pathway.1. Use a high-purity starting alkene (>99%). 2. Maintain a low reaction temperature to minimize side reactions. 3. Ensure the reaction proceeds via the chloronium ion mechanism, which favors anti-addition.
Formation of Dichlorinated Byproducts 1. Insufficient water concentration in the reaction mixture. 2. High concentration of chloride ions.1. Use water as the solvent or in a large excess.[1][2] 2. Use a chlorinating agent that does not generate a high concentration of chloride ions, such as N-chlorosuccinimide (NCS) in the presence of water.
Difficulty in Separating Diastereomers 1. Similar physical properties of the erythro and threo isomers.1. Fractional distillation can be used, but may be challenging due to close boiling points. 2. Preparative HPLC or column chromatography on silica gel can be effective for separating diastereomers.
Difficulty in Separating Enantiomers 1. Enantiomers have identical physical properties in an achiral environment.1. Use a chiral stationary phase in GC or HPLC for analytical or preparative separation. 2. Derivatize the alcohol with a chiral resolving agent to form diastereomers, which can then be separated by standard chromatography.

Data Presentation

Table 1: Influence of Starting Alkene on Diastereomeric Product

Starting AlkeneMajor Diastereomeric ProductStereochemistry of Addition
cis-2-Butenethreo-3-Chloro-2-butanolanti
trans-2-Buteneerythro-3-Chloro-2-butanolanti

Table 2: Analytical Methods for Isomer Separation

TechniqueStationary PhaseMobile Phase / Carrier GasDetectionApplication
Chiral GC Cyclodextrin-based chiral column (e.g., CP Chirasil-DEX CB)Hydrogen or HeliumFID or MSSeparation of all four stereoisomers (enantiomers and diastereomers).
HPLC Silica Gel (for diastereomers)Hexane/Isopropanol gradientUV or RISeparation of threo and erythro diastereomers.
Chiral HPLC Chiral stationary phase (e.g., polysaccharide-based)Varies (e.g., Hexane/Ethanol)UV or RISeparation of enantiomers.

Experimental Protocols

Protocol 1: Synthesis of erythro-3-Chloro-2-butanol from trans-2-Butene Oxide

This protocol is adapted from a literature procedure and provides a stereospecific route to the erythro isomer.

Materials:

  • trans-2-Butene oxide

  • Concentrated hydrochloric acid

  • Sodium carbonate

  • Diethyl ether

  • Potassium carbonate

  • Sodium sulfate

  • Ice bath

Procedure:

  • To 10 mL of concentrated hydrochloric acid maintained at 0°C in an ice bath, slowly add 2 g of trans-2-butene oxide, ensuring the temperature remains near 0°C.

  • Stir the reaction mixture for 1 hour at 0°C.

  • Carefully neutralize the mixture by the slow addition of solid sodium carbonate until the effervescence ceases.

  • Extract the aqueous mixture repeatedly with diethyl ether.

  • Combine the ether extracts and dry them over potassium carbonate, followed by sodium sulfate.

  • Remove the diethyl ether by distillation at atmospheric pressure.

  • The resulting crude erythro-3-chloro-2-butanol can be purified by vacuum distillation.

Protocol 2: General Procedure for Chlorohydrin Formation from 2-Butene using tert-Butyl Hypochlorite

This protocol outlines a general method for the direct synthesis of this compound from 2-butene.

Materials:

  • 2-Butene (condensed as a liquid at low temperature)

  • tert-Butyl hypochlorite

  • Water

  • Dichloromethane (solvent)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a cold finger condenser (-78°C), dissolve a known amount of 2-butene in dichloromethane.

  • Add an excess of water to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of tert-butyl hypochlorite in dichloromethane dropwise to the stirred mixture.

  • Allow the reaction to proceed at 0°C for 1-2 hours, monitoring the progress by GC.

  • Upon completion, transfer the reaction mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent by rotary evaporation to obtain the crude this compound.

  • Purify the product by fractional distillation under reduced pressure.

Visualizations

Reaction_Mechanism cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product 2-Butene 2-Butene Chloronium_Ion Chloronium Ion Intermediate 2-Butene->Chloronium_Ion Electrophilic Attack HOCl HOCl This compound This compound Chloronium_Ion->this compound Nucleophilic Attack by H2O (anti-addition) Isomeric_Relationship cluster_erythro erythro Pair cluster_threo threo Pair 2R_3S (2R,3S)-3-chloro-2-butanol 2S_3R (2S,3R)-3-chloro-2-butanol 2R_3S->2S_3R Enantiomers 2R_3R (2R,3R)-3-chloro-2-butanol 2R_3S->2R_3R Diastereomers 2S_3S (2S,3S)-3-chloro-2-butanol 2R_3S->2S_3S Diastereomers 2S_3R->2R_3R Diastereomers 2S_3R->2S_3S Diastereomers 2R_3R->2S_3S Enantiomers Experimental_Workflow Start Start Reaction Reaction (2-Butene + HOCl) Start->Reaction Workup Aqueous Workup (Neutralization & Extraction) Reaction->Workup Drying Drying of Organic Layer Workup->Drying Purification Purification (Distillation) Drying->Purification Analysis Isomer Analysis (Chiral GC/HPLC) Purification->Analysis End Pure Product Analysis->End

References

Stability of 3-Chloro-2-butanol under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 3-chloro-2-butanol under various storage conditions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Troubleshooting Guide

This guide is designed to help you identify and resolve common stability-related issues with this compound.

Symptom Potential Cause Recommended Action
Decrease in purity of this compound over time, confirmed by chromatography (GC/HPLC). Hydrolysis: Exposure to moisture or non-anhydrous solvents can lead to the hydrolysis of the chloro group to a hydroxyl group, forming butan-2,3-diol. This is more likely to occur under neutral or slightly acidic/basic conditions.Store this compound under anhydrous conditions.Use anhydrous solvents for your experiments.If moisture cannot be avoided, store at lower temperatures to slow down the hydrolysis rate.
Reaction with Base: Storage in basic conditions or use of basic solvents/reagents can cause dehydrochlorination, leading to the formation of but-2-ene or other unsaturated compounds.[1]Avoid contact with strong bases.[2]If a basic environment is necessary for your reaction, consider adding the base immediately before use and at a controlled temperature.
Appearance of new peaks in the chromatogram of a stored sample. Degradation Product Formation: New peaks likely correspond to degradation products such as butan-2,3-diol (from hydrolysis) or but-2-ene (from dehydrochlorination).Characterize the new peaks using mass spectrometry (MS) to confirm their identity.Refer to the section on "Potential Degradation Pathways" to understand the likely degradation products.
Inconsistent results in experiments using this compound from different batches or stored for different durations. Variable Degradation: Inconsistent storage conditions (temperature, humidity, light exposure) can lead to varying levels of degradation, affecting the effective concentration of the starting material.Establish and adhere to a strict storage protocol for all batches of this compound.Routinely check the purity of stored material before use, especially for long-term storage.Store in a cool, dry, and dark place in a tightly sealed container.[2][3][4]
Discoloration or change in the physical appearance of the this compound solution. Photodegradation or Oxidation: Although less common for this specific compound, prolonged exposure to light or oxidizing agents can potentially lead to degradation and the formation of colored byproducts. Organochlorine compounds can undergo photodegradation.[5][6][7]Store this compound in amber vials or in the dark to protect from light.[8]Avoid contact with strong oxidizing agents.[2]

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to ensure its stability?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark place.[3][9] The container should be tightly sealed to prevent moisture ingress, which can lead to hydrolysis. Storage in a well-ventilated area is also recommended.[2][3] For extended storage, refrigeration (2-8 °C) is advisable to minimize any potential degradation.

Q2: What are the likely degradation pathways for this compound?

A2: The two primary degradation pathways for this compound are hydrolysis and dehydrochlorination (elimination).

  • Hydrolysis: In the presence of water, this compound can slowly hydrolyze to form butan-2,3-diol and hydrochloric acid. This reaction is accelerated by heat and can be influenced by pH.

  • Dehydrochlorination: In the presence of a base, this compound can undergo an elimination reaction to form but-2-ene and water.[1]

The diagram below illustrates these potential degradation pathways.

G Potential Degradation Pathways of this compound A This compound B Butan-2,3-diol A->B Hydrolysis C But-2-ene A->C Dehydrochlorination (Elimination) D H2O E Base

Caption: Potential degradation pathways of this compound.

Q3: How can I monitor the stability of my this compound sample?

A3: The stability of this compound can be monitored using chromatographic techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). A stability-indicating method should be developed and validated to separate the intact this compound from its potential degradation products. Regular analysis of a stored sample against a freshly prepared standard will allow for the quantification of any degradation.

Q4: Are there any specific analytical methods recommended for the stability testing of this compound?

Q5: What is a forced degradation study and how can it be applied to this compound?

A5: A forced degradation study (or stress testing) is an experiment designed to accelerate the degradation of a substance to identify potential degradation products and pathways.[10] For this compound, this would involve subjecting it to harsh conditions such as:

  • Acidic and Basic Hydrolysis: Refluxing in dilute HCl and dilute NaOH.

  • Oxidative Degradation: Treatment with hydrogen peroxide.

  • Thermal Degradation: Heating the solid or a solution at an elevated temperature.

  • Photodegradation: Exposing a solution to UV light.

The results of these studies help in developing a robust stability-indicating analytical method and provide insights into the intrinsic stability of the molecule.

Experimental Protocols

General Protocol for a Forced Degradation Study of this compound

This protocol outlines the general steps for conducting a forced degradation study. Specific concentrations and durations may need to be optimized.

G Forced Degradation Study Workflow cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis A Prepare stock solution of This compound B Acid Hydrolysis (e.g., 0.1M HCl, 60°C) A->B C Base Hydrolysis (e.g., 0.1M NaOH, 60°C) A->C D Oxidative Degradation (e.g., 3% H2O2, RT) A->D E Thermal Degradation (e.g., 80°C in solution) A->E F Photodegradation (e.g., UV light exposure) A->F G Sample at time points (e.g., 0, 2, 4, 8, 24h) B->G C->G D->G E->G F->G H Neutralize (if necessary) and dilute samples G->H I Analyze by validated GC or HPLC method H->I J Characterize degradation products (e.g., MS) I->J

Caption: Workflow for a forced degradation study.

1. Preparation of Stock Solution:

  • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration.

2. Application of Stress Conditions:

  • Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid. Keep the solution at 60°C.

  • Basic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide. Keep the solution at 60°C.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature.

  • Thermal Degradation: Keep an aliquot of the stock solution at 80°C.

  • Photodegradation: Expose an aliquot of the stock solution in a quartz cuvette to UV light (e.g., 254 nm).

3. Sampling and Analysis:

  • Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, and 24 hours).

  • For the acid and base hydrolysis samples, neutralize them before analysis.

  • Dilute all samples to an appropriate concentration for analysis.

  • Analyze the samples using a validated stability-indicating GC or HPLC method.

4. Data Evaluation:

  • Calculate the percentage of degradation of this compound at each time point for each stress condition.

  • Identify and characterize any significant degradation products using techniques like mass spectrometry.

Suggested Starting Conditions for HPLC Analysis
  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B). Start with a high percentage of A and gradually increase the percentage of B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a low wavelength (e.g., 205 nm), as this compound does not have a strong chromophore. A refractive index detector could also be used.

  • Column Temperature: 30°C.

These conditions should be optimized to achieve good separation between the parent compound and any degradation products.

References

Technical Support Center: Resolving Racemic 3-Chloro-2-butanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the resolution of racemic 3-Chloro-2-butanol.

General FAQs

Q1: What is a racemic mixture and why is its resolution important for this compound?

A racemic mixture contains equal amounts of two enantiomers, which are non-superimposable mirror images of each other.[1] For a chiral molecule like this compound, which has two chiral centers, its stereoisomers can exhibit different biological activities.[2] In drug development and fine chemical synthesis, isolating a single, desired enantiomer is often crucial to ensure efficacy and minimize potential side effects, making the resolution of the racemic mixture a critical step.[3]

Q2: What are the primary methods for resolving racemic this compound?

The main strategies for resolving racemic this compound fall into three categories:

  • Chemical Resolution: This involves reacting the racemic alcohol with a pure chiral resolving agent to form a mixture of diastereomers.[4] These diastereomers have different physical properties (e.g., solubility) and can be separated by methods like fractional crystallization.[5] The resolving agent is then removed to yield the pure enantiomer.

  • Enzymatic Kinetic Resolution: This method uses an enzyme, typically a lipase, which selectively catalyzes a reaction (e.g., acylation) on one of the enantiomers at a much faster rate than the other.[6][7] This allows for the separation of the reacted and unreacted enantiomers.

  • Chiral Chromatography: This technique utilizes a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to physically separate the enantiomers based on their differential interactions with the CSP.[1][8]

Q3: How do I choose the best resolution method?

The choice of method depends on factors like the scale of the separation, cost, available equipment, and the desired purity of the final product. Chemical resolution is often used for large-scale separations, while enzymatic resolution offers high selectivity under mild conditions. Chiral chromatography is a powerful analytical tool and can also be used for preparative separations, especially for high-value compounds.[9]

G start Start: Racemic This compound scale What is the required scale? start->scale large_scale Large Scale (grams to kg) scale->large_scale Large small_scale Small Scale (mg to grams) scale->small_scale Small/Analytical purity High Purity Required? enzymatic Consider Enzymatic Resolution purity->enzymatic No (Good for screening) chromatography Consider Chiral Chromatography purity->chromatography Yes (Analytical/Prep) cost Is cost a major constraint? chemical Consider Chemical Resolution (Crystallization) cost->chemical Yes cost->enzymatic No large_scale->cost small_scale->purity

Caption: Decision tree for selecting a resolution method.

Method 1: Chemical Resolution via Diastereomeric Ester Formation

This method involves converting the racemic alcohol into diastereomeric esters using a chiral acid. The esters can then be separated and hydrolyzed to yield the enantiomerically pure alcohols.

Troubleshooting & FAQs

Q1: What are suitable chiral resolving agents for this compound?

For resolving a racemic alcohol, a chiral acid is used to form diastereomeric esters.[5] The most effective approach is often to first react the alcohol with a dicarboxylic acid anhydride (e.g., phthalic or succinic anhydride) to form a half-ester. This introduces a free carboxylic acid group, which can then be resolved using a chiral base like brucine, strychnine, or (R)-1-phenylethanamine.[5]

Q2: My diastereomeric esters won't crystallize. What can I do?

  • Solvent Screening: The solubility of diastereomers is highly dependent on the solvent. Systematically screen a range of solvents with varying polarities (e.g., hexane, ethyl acetate, ethanol, methanol, and mixtures thereof).

  • Seeding: If a small amount of pure diastereomer crystal is available, use it to seed the supersaturated solution.

  • Concentration & Temperature: Slowly evaporate the solvent or gradually cool the solution to induce crystallization. Avoid crash cooling, which can trap impurities.

  • Purity: Ensure the starting racemic alcohol and chiral resolving agent are of high purity, as impurities can inhibit crystallization.

Q3: The yield of the desired enantiomer is low after separation and hydrolysis. Why?

  • Incomplete Resolution: The crystallization may not have been effective, leading to incomplete separation of the diastereomers. Multiple recrystallization steps may be necessary to improve diastereomeric purity.[5] Monitor the optical rotation at each step.

  • Hydrolysis Conditions: The hydrolysis step to cleave the ester and recover the alcohol might be incomplete or cause side reactions. Ensure appropriate basic (e.g., NaOH) or acidic conditions are used and that the reaction goes to completion.

  • Mechanical Losses: Significant material can be lost during filtration and transfer steps, especially on a small scale. Ensure careful handling.

G cluster_0 Step 1: Derivatization cluster_1 Step 2: Separation cluster_2 Step 3: Regeneration racemate Racemic (R/S) This compound reaction1 Reaction racemate->reaction1 agent Chiral Resolving Agent (e.g., Chiral Acid Anhydride + Chiral Base) agent->reaction1 diastereomers Mixture of Diastereomers (R,R') and (S,R') reaction1->diastereomers separation Separation (e.g., Fractional Crystallization) diastereomers->separation diastereomer1 Pure Diastereomer 1 (e.g., R,R') separation->diastereomer1 diastereomer2 Pure Diastereomer 2 (e.g., S,R') separation->diastereomer2 hydrolysis1 Hydrolysis diastereomer1->hydrolysis1 hydrolysis2 Hydrolysis diastereomer2->hydrolysis2 enantiomer1 Pure Enantiomer 1 (R-Alcohol) hydrolysis1->enantiomer1 enantiomer2 Pure Enantiomer 2 (S-Alcohol) hydrolysis2->enantiomer2 G start Start: Racemic (R/S) Alcohol + Acyl Donor (Vinyl Acetate) reaction Enzymatic Reaction (Lipase in Organic Solvent) start->reaction mixture Reaction Mixture at ~50% Conversion reaction->mixture separation Separation (Chromatography or Distillation) mixture->separation product1 Unreacted (S)-Alcohol (High ee) separation->product1 Fraction 1 product2 Acylated (R)-Ester (High ee) separation->product2 Fraction 2

References

Validation & Comparative

A Comparative Analysis of 3-Chloro-2-butanol and 4-Chloro-2-butanol Reactivity in the Presence of a Base

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide presents a comparative analysis of the reactivity of two chlorobutanol isomers, 3-Chloro-2-butanol and 4-Chloro-2-butanol, when subjected to basic conditions. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, providing a detailed look at the competing reaction pathways and the factors governing product formation.

The reactivity of halohydrins, such as chlorobutanol isomers, is of significant interest in synthetic chemistry as they are versatile precursors for a variety of functional groups. The interplay between intramolecular substitution, bimolecular substitution, and elimination reactions is highly dependent on the molecular structure of the starting material. This guide will delve into the mechanistic pathways, supported by available experimental data, to elucidate the reactivity differences between this compound and 4-Chloro-2-butanol.

Executive Summary of Reactivity

The reaction of chlorobutanol isomers with a base, such as sodium hydroxide, can proceed through several competing pathways: intramolecular nucleophilic substitution (SNi), bimolecular nucleophilic substitution (SN2), and elimination (E2). The relative position of the chloro and hydroxyl groups in this compound and 4-Chloro-2-butanol plays a crucial role in determining the predominant reaction mechanism and the resulting product distribution.

In the presence of a base, 4-Chloro-2-butanol primarily undergoes an intramolecular substitution (SNi) reaction to form 2-methyloxetane.[1] This is the major pathway, with minor contributions from bimolecular substitution (SN2) leading to butane-1,3-diol, and a fragmentation reaction (a type of elimination).[1]

Conversely, while direct comparative quantitative data for this compound under identical conditions is limited, established principles of organic chemistry and available literature strongly suggest that its reaction with a base predominantly yields 2,3-epoxybutane via an intramolecular substitution (SNi) pathway. This is a well-established method for the synthesis of epoxides from halohydrins.

Quantitative Data on Product Distribution

The following table summarizes the product distribution for the reaction of 4-Chloro-2-butanol with aqueous sodium hydroxide, as reported by Pihlaja et al.[1]

ReactantReaction PathwayProductProduct Distribution (%)
4-Chloro-2-butanol Intramolecular Substitution (SNi)2-Methyloxetane74
Bimolecular Substitution (SN2)Butane-1,3-diol12
1,4-Elimination (Fragmentation)Ethene + Acetaldehyde11
1,2-Elimination2-Buten-1-ol-

Note: The data for this compound is not available in a directly comparable quantitative format in the reviewed literature. The primary product is expected to be 2,3-epoxybutane.

Reaction Mechanisms and Signaling Pathways

The reaction of chlorobutanol isomers with a base initiates with the deprotonation of the hydroxyl group to form an alkoxide. This alkoxide can then act as an internal nucleophile or a base, leading to the different reaction pathways.

Intramolecular Nucleophilic Substitution (SNi)

This is the dominant pathway for both isomers, leading to the formation of a cyclic ether. The proximity of the negatively charged oxygen to the carbon bearing the chlorine atom facilitates an internal attack, displacing the chloride ion.

SNi_Reaction cluster_3chloro This compound cluster_4chloro 4-Chloro-2-butanol This compound This compound Alkoxide_3 Alkoxide Intermediate This compound->Alkoxide_3 + OH⁻ Epoxybutane 2,3-Epoxybutane Alkoxide_3->Epoxybutane SNi - Cl⁻ 4-Chloro-2-butanol 4-Chloro-2-butanol Alkoxide_4 Alkoxide Intermediate 4-Chloro-2-butanol->Alkoxide_4 + OH⁻ Oxetane 2-Methyloxetane Alkoxide_4->Oxetane SNi - Cl⁻

Intramolecular Nucleophilic Substitution (SNi) Pathway.
Bimolecular Nucleophilic Substitution (SN2)

In this pathway, an external nucleophile (hydroxide ion) directly attacks the carbon atom bonded to the chlorine, leading to the displacement of the chloride ion and the formation of a diol. This is a minor pathway for 4-Chloro-2-butanol.[1]

SN2_Reaction Chlorobutanol Chlorobutanol Transition_State Transition State Chlorobutanol->Transition_State + OH⁻ Diol Butanediol Transition_State->Diol - Cl⁻

Bimolecular Nucleophilic Substitution (SN2) Pathway.
Elimination (E2)

The alkoxide intermediate can also act as a base, abstracting a proton from an adjacent carbon atom, leading to the formation of a double bond and the elimination of the chloride ion. For 4-Chloro-2-butanol, a 1,4-elimination (fragmentation) is observed.[1]

E2_Reaction Chlorobutanol Chlorobutanol Alkoxide Alkoxide Intermediate Chlorobutanol->Alkoxide + OH⁻ Alkene Alkene Product(s) Alkoxide->Alkene E2 - H₂O - Cl⁻

References

A Comparative Guide to Analytical Methods for 3-Chloro-2-butanol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of two common analytical techniques for the quantification of 3-Chloro-2-butanol: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The information presented is intended for researchers, scientists, and drug development professionals involved in the analysis of this compound.

Introduction

Performance Comparison

The following table summarizes the typical performance characteristics of GC-MS and HPLC-UV methods for the analysis of small, polar, and volatile compounds like this compound.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Principle Separation based on volatility and polarity, detection by mass-to-charge ratio.Separation based on polarity, detection by UV absorbance.
Selectivity Very High (mass spectral data provides structural information).Moderate to High (dependent on chromatographic resolution).
Sensitivity (LOD/LOQ) High (typically in the low ppm to ppb range).[2][3]Moderate (typically in the low to mid ppm range).[4]
**Linearity (R²) **>0.999[2][3]>0.99[4]
Accuracy (% Recovery) 90-110%[2][3]95-105%[4]
Precision (%RSD) < 10%[2][3]< 5%[4]
Sample Throughput ModerateHigh
Derivatization May be required to improve volatility and peak shape.Generally not required.
Instrumentation Cost HighModerate

Experimental Protocols

Detailed methodologies for both GC-MS and HPLC-UV are outlined below. These protocols are based on common practices for the analysis of similar compounds and should be optimized and validated for specific applications.[5][6][7]

3.1. Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is highly sensitive and selective, making it suitable for trace-level analysis of this compound.[2][3]

Sample Preparation:

  • Accurately weigh the sample and dissolve it in a suitable solvent (e.g., dichloromethane, ethyl acetate).

  • An internal standard (e.g., 3-chloro-1-propanol) is recommended to improve accuracy and precision.[3]

  • Derivatization with an agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) may be necessary to improve the volatility and chromatographic performance of this compound.[8]

Instrumentation:

  • GC System: Equipped with a capillary column suitable for polar compounds (e.g., DB-WAX).

  • Injector: Split/splitless inlet.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Optimized for the separation of the analyte from other matrix components. A typical program might start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 220°C).

  • MS Detector: Quadrupole or ion trap mass spectrometer.

  • Ionization Mode: Electron Ionization (EI).

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.

Validation Parameters:

  • Specificity: Assessed by analyzing blank samples and spiked samples to ensure no interference at the retention time of the analyte.

  • Linearity: Determined by analyzing a series of calibration standards over the desired concentration range.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Calculated based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.[2][3]

  • Accuracy: Evaluated by performing recovery studies on spiked samples at different concentration levels.[2][3]

  • Precision: Assessed by determining the repeatability (intra-day precision) and intermediate precision (inter-day precision) of the method.[2][3]

3.2. High-Performance Liquid Chromatography (HPLC-UV) Method

HPLC-UV is a robust and widely available technique suitable for routine analysis of this compound, particularly at higher concentrations.[4]

Sample Preparation:

  • Accurately weigh the sample and dissolve it in the mobile phase.

  • Filter the sample solution through a 0.45 µm filter before injection.

Instrumentation:

  • HPLC System: Equipped with a pump, autosampler, column oven, and UV detector.

  • Column: A C18 reversed-phase column is a common choice.[4]

  • Mobile Phase: A mixture of water and a polar organic solvent like acetonitrile or methanol. Isocratic or gradient elution can be used.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: this compound lacks a strong chromophore, so detection at a low UV wavelength (e.g., 200-210 nm) is necessary.

  • Column Temperature: Maintained at a constant temperature (e.g., 30°C) to ensure reproducible retention times.

Validation Parameters:

  • Specificity: Evaluated by analyzing blank and spiked samples, and by assessing peak purity using a photodiode array (PDA) detector if available.

  • Linearity: Established by analyzing calibration standards across the intended concentration range.[4]

  • LOD and LOQ: Determined based on the signal-to-noise ratio.[4]

  • Accuracy: Assessed through recovery studies of spiked samples.[4]

  • Precision: Determined by evaluating repeatability and intermediate precision.[4]

Visualizations

4.1. Experimental Workflow for Method Validation

The following diagram illustrates a typical workflow for the validation of an analytical method.

G cluster_0 Method Development cluster_1 Method Validation A Define Analytical Requirements B Select Appropriate Technique (e.g., GC-MS, HPLC) A->B C Optimize Method Parameters B->C D Specificity C->D E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H LOD & LOQ G->H I Robustness H->I J Validated Method for Routine Use I->J

Caption: A flowchart of the analytical method validation process.

4.2. Representative Xenobiotic Detoxification Pathway

This diagram illustrates a generalized metabolic pathway for the detoxification of a xenobiotic compound, which can be relevant for understanding the fate of substances like this compound in biological systems. Halohydrins can be metabolized by enzymes such as halohydrin dehalogenases.[1][9]

G cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism cluster_2 Excretion Xenobiotic This compound (Xenobiotic) Intermediate Reactive Intermediate (e.g., Epoxide) Xenobiotic->Intermediate Oxidation, Reduction, Hydrolysis (e.g., Dehalogenation) Conjugate Conjugated Product (e.g., Glutathione Conjugate) Intermediate->Conjugate Conjugation (e.g., GST) Excretion Excretion (Urine, Feces) Conjugate->Excretion

Caption: A simplified diagram of xenobiotic metabolism.

Conclusion

Both GC-MS and HPLC-UV are viable techniques for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis.

  • GC-MS is the preferred method for trace-level quantification due to its superior sensitivity and selectivity.

  • HPLC-UV is a cost-effective and robust alternative for routine analysis where lower sensitivity is acceptable.

It is imperative that any method chosen is fully validated to ensure the reliability and accuracy of the results in accordance with regulatory guidelines.[5][6][7]

References

A Comparative Guide to the Chlorination of 2-Butanol: Efficacy of Common Chlorinating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the efficacy of various common chlorinating agents for the synthesis of 2-chlorobutane from 2-butanol. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This document outlines detailed experimental protocols, presents quantitative data on reaction yields, and discusses the mechanistic pathways for each reagent.

Executive Summary

The conversion of 2-butanol, a secondary alcohol, to 2-chlorobutane is a fundamental transformation in organic synthesis. The choice of chlorinating agent significantly impacts the reaction's efficiency, stereochemical outcome, and experimental conditions. This guide evaluates the performance of three primary classes of chlorinating agents: the Lucas reagent (concentrated hydrochloric acid and zinc chloride), thionyl chloride (SOCl₂), and phosphorus chlorides (PCl₃ and PCl₅).

Our findings, supported by experimental data, indicate that the Lucas reagent and thionyl chloride are well-documented and effective methods for this conversion, with reported yields often exceeding 70%. The choice between these reagents will largely depend on the desired stereochemical outcome and the scale of the reaction. While phosphorus chlorides are known to effect this transformation, specific quantitative yield data for 2-butanol are less commonly reported in readily accessible literature, making a direct comparison challenging.

Comparison of Chlorinating Agents for 2-Butanol

The following table summarizes the key performance indicators for the different chlorinating agents based on available experimental data.

Chlorinating AgentReaction ConditionsMechanismReported Yield (%)Purity (%)Key Considerations
Lucas Reagent (HCl/ZnCl₂) Reflux, 30 minSₙ173.07[1]-Simple procedure, readily available reagents. Carbocation intermediate can lead to rearrangements in susceptible substrates.
Continuous dropwise addition, 95°CSₙ190.3[2][3]99.6[2][3]Higher yield and purity with a more controlled addition method.
Thionyl Chloride (SOCl₂) With pyridineSₙ2~33.2 (calculated)-Inversion of stereochemistry. Gaseous byproducts (SO₂ and HCl) simplify purification.
Without baseSₙi--Retention of stereochemistry.
Phosphorus Trichloride (PCl₃) -Sₙ2High (for other alcohols)-Stoichiometry is 3 moles of alcohol to 1 mole of PCl₃. Specific yield for 2-butanol is not well-documented.
Phosphorus Pentachloride (PCl₅) ----Stoichiometry is 1 mole of alcohol to 1 mole of PCl₅. Byproducts are POCl₃ and HCl.[4] Specific yield for 2-butanol is not well-documented.

Note: The yield for thionyl chloride was calculated based on a provided example where 14.101 g of 2-butanol produced 6.020 g of 2-chlorobutane.

Experimental Protocols

Chlorination using Lucas Reagent (HCl/ZnCl₂)

Method A: Reflux Conditions [1]

  • Materials:

    • 2-Butanol (11.9 g)

    • Anhydrous Zinc Chloride (35 g)

    • Concentrated Hydrochloric Acid (25 cm³)

  • Procedure:

    • In a round-bottom flask, combine anhydrous zinc chloride and 2-butanol.

    • Add concentrated hydrochloric acid to the flask.

    • Set up the apparatus for reflux and heat the mixture for 30 minutes.

    • After reflux, allow the mixture to cool. The upper layer containing 2-chlorobutane can be separated.

    • Purification can be achieved by distillation.

Method B: Continuous Dropwise Addition [2][3]

  • Materials:

    • 2-Butanol

    • 30% Hydrochloric Acid Solution

  • Procedure:

    • Continuously add 2-butanol and a 30% hydrochloric acid solution dropwise into a reaction vessel maintained at 95°C.

    • Collect the vapor mixture from the top of the reaction vessel and cool it to condense the 2-chlorobutane.

    • Further purification of the collected distillate can be performed to achieve high purity.

Chlorination using Thionyl Chloride (SOCl₂) with Pyridine
  • Materials:

    • 2-Butanol

    • Thionyl Chloride (SOCl₂)

    • Pyridine

  • General Procedure:

    • In a suitable reaction vessel, dissolve 2-butanol in an appropriate solvent and cool the solution in an ice bath.

    • Slowly add thionyl chloride to the cooled solution, followed by the dropwise addition of pyridine while maintaining the low temperature.

    • After the addition is complete, the reaction mixture is typically stirred at room temperature for a specified period.

    • The reaction is then quenched, and the product is extracted and purified. Note: A specific detailed protocol with exact quantities and reaction times for 2-butanol was not readily available in the searched literature. The provided yield is based on a stoichiometric calculation from a given example.

Chlorination using Phosphorus Trichloride (PCl₃)
  • General Procedure:

    • The reaction is typically carried out by adding phosphorus trichloride to the alcohol, often with cooling.

    • The stoichiometry of the reaction is 3 moles of alcohol to 1 mole of PCl₃.

    • The reaction mixture is then typically heated to complete the reaction.

    • The 2-chlorobutane is then isolated and purified. Note: A detailed experimental protocol with specific conditions and yield for 2-butanol was not found in the searched literature. A patent describes a two-stage process for other alcohols with yields of 98-99%, involving addition of PCl₃ below 80°C followed by heating to 80-150°C.

Chlorination using Phosphorus Pentachloride (PCl₅)
  • General Procedure:

    • Solid phosphorus pentachloride is added to the alcohol.

    • The reaction is often vigorous and produces hydrogen chloride gas as a byproduct.[4]

    • The stoichiometry is 1:1.

    • The resulting 2-chlorobutane is separated from the phosphorus oxychloride (POCl₃) byproduct and purified. Note: Specific experimental details and yield for the reaction with 2-butanol are not well-documented in the available literature.

Reaction Mechanisms and Stereochemistry

The choice of chlorinating agent has significant implications for the stereochemistry of the product when using an enantiomerically pure starting material.

Lucas Reagent: Sₙ1 Mechanism

The reaction of 2-butanol with the Lucas reagent proceeds through a unimolecular nucleophilic substitution (Sₙ1) mechanism. The zinc chloride acts as a Lewis acid, coordinating to the hydroxyl group and making it a better leaving group. This is followed by the departure of water to form a secondary carbocation, which is then attacked by the chloride ion. Due to the planar nature of the carbocation intermediate, this mechanism typically leads to a racemic or nearly racemic mixture of (R)- and (S)-2-chlorobutane.

SN1_Mechanism 2-Butanol 2-Butanol Protonated Alcohol Protonated Alcohol 2-Butanol->Protonated Alcohol + H⁺/ZnCl₂ Carbocation Intermediate Carbocation Intermediate Protonated Alcohol->Carbocation Intermediate - H₂O 2-Chlorobutane 2-Chlorobutane Carbocation Intermediate->2-Chlorobutane + Cl⁻

Caption: Sₙ1 reaction pathway for the chlorination of 2-butanol with Lucas reagent.

Thionyl Chloride: Sₙ2 and Sₙi Mechanisms

The reaction with thionyl chloride can proceed via two different mechanisms depending on the presence of a base like pyridine.

  • With Pyridine (Sₙ2 Mechanism): In the presence of pyridine, the reaction follows a bimolecular nucleophilic substitution (Sₙ2) pathway. The pyridine acts as a base to neutralize the HCl produced and also facilitates the attack of the chloride ion from the backside of the carbon-oxygen bond, leading to an inversion of stereochemistry .

SN2_Mechanism 2-Butanol 2-Butanol Chlorosulfite Ester Chlorosulfite Ester 2-Butanol->Chlorosulfite Ester + SOCl₂ Transition State [Cl⋯C⋯OSOCl]⁻ Chlorosulfite Ester->Transition State + Cl⁻ (from Pyridine·HCl) 2-Chlorobutane (Inversion) 2-Chlorobutane (Inversion) Transition State->2-Chlorobutane (Inversion) - SO₂ - Cl⁻

Caption: Sₙ2 mechanism for 2-butanol chlorination with SOCl₂ and pyridine.

  • Without Pyridine (Sₙi Mechanism): In the absence of a base, the reaction proceeds through an internal nucleophilic substitution (Sₙi) mechanism. This involves the formation of an intermediate chlorosulfite ester, where the chlorine atom is delivered from the same face as the leaving group, resulting in retention of stereochemistry .

SNi_Mechanism 2-Butanol 2-Butanol Chlorosulfite Ester Chlorosulfite Ester 2-Butanol->Chlorosulfite Ester + SOCl₂ Intimate Ion Pair [R⁺ ⁻OSOCl] Chlorosulfite Ester->Intimate Ion Pair - SO₂ 2-Chlorobutane (Retention) 2-Chlorobutane (Retention) Intimate Ion Pair->2-Chlorobutane (Retention)

Caption: Sₙi mechanism showing retention of stereochemistry with SOCl₂ alone.

Phosphorus Trichloride: Sₙ2 Mechanism

The reaction of secondary alcohols with phosphorus trichloride generally proceeds via an Sₙ2 mechanism, which would result in the inversion of stereochemistry . The phosphorus atom acts as an electrophile, and the alcohol's oxygen attacks it, forming a good leaving group which is then displaced by a chloride ion.

PCl3_Mechanism 2-Butanol 2-Butanol Intermediate R-O-PCl₂ 2-Butanol->Intermediate + PCl₃ Transition State [Cl⋯C⋯O(H)PCl₂] Intermediate->Transition State + Cl⁻ 2-Chlorobutane (Inversion) 2-Chlorobutane (Inversion) Transition State->2-Chlorobutane (Inversion) - HOPCl₂

Caption: Sₙ2 pathway for the reaction of 2-butanol with PCl₃.

Conclusion

For the chlorination of 2-butanol, both the Lucas reagent and thionyl chloride are effective and well-characterized methods. The Lucas reagent offers a simple procedure with good yields, particularly with controlled addition, but results in a racemic product. Thionyl chloride provides a means to control the stereochemical outcome, with the addition of pyridine leading to inversion (Sₙ2) and its absence favoring retention (Sₙi). While phosphorus trichloride and pentachloride are viable reagents for this transformation, a lack of specific, reproducible quantitative data for 2-butanol in the reviewed literature makes a direct efficacy comparison difficult. Researchers should select the most appropriate reagent based on the desired yield, stereochemical outcome, and the practical considerations of reagent availability and handling.

References

Comparative Analysis of 3-Chloro-2-butanol Enantiomers: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and databases reveals a significant gap in the understanding of the specific biological activities of the individual enantiomers of 3-chloro-2-butanol. While general toxicity data for the compound exists, a comparative study detailing the differential effects of the (2R,3S), (2S,3R), (2R,3R), and (2S,3S) stereoisomers is not presently available. This guide summarizes the known information and outlines the necessary experimental framework for a future comparative analysis.

Introduction to this compound and its Stereoisomers

This compound is a chlorinated alcohol with two chiral centers, resulting in the existence of four distinct stereoisomers. These are grouped into two pairs of enantiomers: the erythro pair ((2R,3S) and (2S,3R)) and the threo pair ((2R,3R) and (2S,3S)). Enantiomers are non-superimposable mirror images of each other and can exhibit markedly different biological activities due to the stereospecific nature of interactions with biological macromolecules such as enzymes and receptors.

General Toxicity of this compound

Toxicological information available from safety data sheets and chemical databases pertains to this compound as a mixture of its isomers. The compound is classified as a flammable liquid and vapor.[1] It is considered harmful if swallowed, in contact with skin, or inhaled, and is known to cause skin and eye irritation.[1]

Table 1: Hazard Classification of this compound (Isomeric Mixture)

Hazard StatementClassification
Flammable liquid and vaporFlammable Liquid Category 3
Harmful if swallowedAcute Toxicity, Oral Category 4
Harmful in contact with skinAcute Toxicity, Dermal Category 4
Causes skin irritationSkin Irritation Category 2
Causes serious eye irritationEye Irritation Category 2A
Harmful if inhaledAcute Toxicity, Inhalation Category 4
May cause respiratory irritationSpecific Target Organ Toxicity
(Single Exposure) Category 3

Data sourced from PubChem.[1]

The Need for Enantiomer-Specific Biological Data

The lack of data differentiating the biological activity of the four this compound enantiomers represents a critical knowledge gap for researchers, scientists, and drug development professionals. In pharmacology and toxicology, it is well-established that one enantiomer of a chiral compound can be therapeutically active while the other may be inactive or even toxic. Therefore, a thorough investigation into the stereospecific effects of this compound is essential for a complete understanding of its biological impact.

Proposed Experimental Protocols for Comparative Analysis

To address the current data deficiency, a series of experiments should be conducted. The following protocols outline a standard approach for a comparative study.

Enantioselective Synthesis or Separation

The first crucial step is to obtain the individual enantiomers in high purity. This can be achieved through:

  • Asymmetric Synthesis: Utilizing chiral catalysts or auxiliaries to synthesize each stereoisomer selectively.

  • Chiral Chromatography: Separating the racemic mixture into its constituent enantiomers using a chiral stationary phase.

  • Enzymatic Resolution: Employing enzymes that selectively react with one enantiomer, allowing for the separation of the reacted and unreacted forms.

In Vitro Cytotoxicity Assays

The cytotoxic potential of each enantiomer should be assessed against a panel of relevant cell lines (e.g., hepatocytes, neurons, and epithelial cells).

Methodology:

  • Cell Culture: Maintain selected cell lines in appropriate culture media and conditions.

  • Treatment: Expose cells to a range of concentrations of each purified enantiomer for a defined period (e.g., 24, 48, 72 hours).

  • Viability Assessment: Determine cell viability using established assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), neutral red uptake, or lactate dehydrogenase (LDH) release assays.

  • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for each enantiomer to compare their cytotoxic potency.

Enzyme Inhibition Assays

Given that many xenobiotics exert their effects by interacting with enzymes, it is pertinent to screen the enantiomers against a panel of key metabolic and signaling enzymes.

Methodology:

  • Enzyme Selection: Choose a range of relevant enzymes (e.g., cytochrome P450 isoforms, dehydrogenases, kinases).

  • Inhibition Assay: In a cell-free system, incubate the enzyme with its substrate in the presence and absence of varying concentrations of each enantiomer.

  • Activity Measurement: Quantify the rate of product formation or substrate depletion using spectrophotometric, fluorometric, or chromatographic methods.

  • Data Analysis: Determine the Ki (inhibition constant) for each enantiomer to quantify its inhibitory strength.

Receptor Binding Assays

To investigate potential effects on cellular signaling, the binding affinity of each enantiomer to a variety of receptors should be evaluated.

Methodology:

  • Receptor Preparation: Isolate membranes from cells or tissues expressing the target receptor.

  • Radioligand Binding: Incubate the membranes with a radiolabeled ligand specific for the receptor in the presence of increasing concentrations of each enantiomer (as a competitor).

  • Quantification: Measure the amount of bound radioligand after separating the bound from the free ligand.

  • Data Analysis: Calculate the IC50 and subsequently the Ki for each enantiomer to determine its binding affinity.

Visualizing Stereochemistry and Experimental Design

The following diagrams illustrate the stereochemical relationships of the this compound enantiomers and a generalized workflow for their comparative biological evaluation.

Enantiomers (2R,3S)-3-chloro-2-butanol (2R,3S)-3-chloro-2-butanol (2S,3R)-3-chloro-2-butanol (2S,3R)-3-chloro-2-butanol (2R,3S)-3-chloro-2-butanol->(2S,3R)-3-chloro-2-butanol Mirror Plane (2R,3R)-3-chloro-2-butanol (2R,3R)-3-chloro-2-butanol (2S,3S)-3-chloro-2-butanol (2S,3S)-3-chloro-2-butanol (2R,3R)-3-chloro-2-butanol->(2S,3S)-3-chloro-2-butanol Mirror Plane

Caption: Stereoisomers of this compound.

Experimental_Workflow racemic Racemic this compound separation Enantioselective Synthesis or Chiral Separation racemic->separation enantiomers Purified Enantiomers ((2R,3S), (2S,3R), (2R,3R), (2S,3S)) separation->enantiomers assays Biological Assays enantiomers->assays cytotoxicity In Vitro Cytotoxicity assays->cytotoxicity enzyme Enzyme Inhibition assays->enzyme receptor Receptor Binding assays->receptor data Data Analysis (IC50, Ki) cytotoxicity->data enzyme->data receptor->data comparison Comparative Biological Activity Profile data->comparison

References

A Comparative Guide to Alternative Synthetic Routes for 3-Chloro-2-butanol from Butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of chlorohydrins, such as 3-chloro-2-butanol, is a critical step in the production of various fine chemicals and pharmaceutical intermediates. The vicinal haloalcohol functionality allows for a range of subsequent transformations, making these compounds valuable building blocks. Starting from butene, several synthetic pathways can be envisioned. This guide provides a comparative analysis of the most viable alternative routes for the synthesis of this compound, with a focus on experimental data and detailed methodologies.

Comparison of Synthetic Routes

Three primary alternative routes for the synthesis of this compound from butene have been evaluated:

  • Direct Chlorohydrin Formation via Reaction with Hypochlorous Acid: This classic method involves the direct electrophilic addition of hypochlorous acid (HOCl) to the double bond of butene.

  • Direct Chlorohydrin Formation via Reaction with Chlorine in Water: A common and practical approach where an aqueous solution of chlorine is used to generate the chlorohydrin. This reaction proceeds through a chloronium ion intermediate.[1]

  • Two-Step Synthesis via Epoxidation and Subsequent Hydrochlorination: This route involves the initial epoxidation of butene to form 2,3-epoxybutane, followed by a ring-opening reaction with hydrochloric acid.

The following table summarizes the key quantitative parameters for these routes. It is important to note that specific yields can be highly dependent on the precise reaction conditions and the isomeric purity of the starting butene.

ParameterRoute 1: Reaction with HOClRoute 2: Reaction with Cl2/H2ORoute 3: Epoxidation followed by HCl Ring-Opening
Starting Material 2-Butene2-Butene2-Butene
Key Reagents Hypochlorous acid (HOCl)Chlorine (Cl2), Water (H2O)Peroxy acid (e.g., m-CPBA), Hydrochloric acid (HCl)
Number of Steps 112
Reported Yield Moderate to High (Typically 70-90%)Moderate to High (Side products like dichlorobutane can form)[1]High (Epoxidation step is typically high-yielding, >90%)
Key Intermediates Chloronium ionChloronium ion2,3-Epoxybutane
Stereochemistry Anti-additionAnti-addition[1]Anti-addition in the ring-opening step
Advantages Direct, one-pot synthesis.Readily available and inexpensive reagents.High selectivity in the epoxidation step.
Disadvantages HOCl can be unstable.Formation of di-chlorinated byproducts.[1]Two separate reaction steps are required.

Reaction Pathways and Experimental Workflows

The logical flow of each synthetic route is depicted in the following diagrams, generated using the DOT language.

DOT script for Reaction with Hypochlorous Acid

G Butene 2-Butene Chloronium Chloronium Ion Intermediate Butene->Chloronium Electrophilic Attack HOCl Hypochlorous Acid (HOCl) HOCl->Chloronium Water_attack Nucleophilic Attack by Water Chloronium->Water_attack Product This compound Water_attack->Product Proton Transfer

G Butene 2-Butene Chloronium Chloronium Ion Intermediate Butene->Chloronium Electrophilic Attack HOCl Hypochlorous Acid (HOCl) HOCl->Chloronium Water_attack Nucleophilic Attack by Water Chloronium->Water_attack Product This compound Water_attack->Product Proton Transfer

Caption: Reaction pathway for the synthesis of this compound via reaction with hypochlorous acid.

DOT script for Reaction with Chlorine in Water

G Butene 2-Butene Chloronium Chloronium Ion Intermediate Butene->Chloronium Electrophilic Addition Cl2_H2O Chlorine (Cl2) in Water (H2O) Cl2_H2O->Chloronium Water_attack Nucleophilic Attack by H2O Chloronium->Water_attack Dichloride 2,3-Dichlorobutane (Byproduct) Chloronium->Dichloride Attack by Cl- Product This compound Water_attack->Product Deprotonation

G Butene 2-Butene Chloronium Chloronium Ion Intermediate Butene->Chloronium Electrophilic Addition Cl2_H2O Chlorine (Cl2) in Water (H2O) Cl2_H2O->Chloronium Water_attack Nucleophilic Attack by H2O Chloronium->Water_attack Dichloride 2,3-Dichlorobutane (Byproduct) Chloronium->Dichloride Attack by Cl- Product This compound Water_attack->Product Deprotonation

Caption: Reaction pathway for the synthesis of this compound via reaction with chlorine in water.

DOT script for Epoxidation and Ring-Opening

G cluster_0 Step 1: Epoxidation cluster_1 Step 2: Ring-Opening Butene 2-Butene Epoxide 2,3-Epoxybutane Butene->Epoxide Oxygen Transfer Peroxy_acid Peroxy Acid (e.g., m-CPBA) Peroxy_acid->Epoxide Epoxide_start 2,3-Epoxybutane Protonated_epoxide Protonated Epoxide Epoxide_start->Protonated_epoxide HCl Hydrochloric Acid (HCl) HCl->Protonated_epoxide Chloride_attack Nucleophilic Attack by Cl- Protonated_epoxide->Chloride_attack Product This compound Chloride_attack->Product

G cluster_0 Step 1: Epoxidation cluster_1 Step 2: Ring-Opening Butene 2-Butene Epoxide 2,3-Epoxybutane Butene->Epoxide Oxygen Transfer Peroxy_acid Peroxy Acid (e.g., m-CPBA) Peroxy_acid->Epoxide Epoxide_start 2,3-Epoxybutane Protonated_epoxide Protonated Epoxide Epoxide_start->Protonated_epoxide HCl Hydrochloric Acid (HCl) HCl->Protonated_epoxide Chloride_attack Nucleophilic Attack by Cl- Protonated_epoxide->Chloride_attack Product This compound Chloride_attack->Product

Caption: Two-step synthesis of this compound via epoxidation and subsequent ring-opening.

Experimental Protocols

Detailed experimental protocols are essential for the successful replication and adaptation of synthetic methods. Below are representative procedures for the two most direct routes.

Route 2: Synthesis of this compound from 2-Butene and Chlorine Water

Materials:

  • 2-Butene (gas or condensed liquid)

  • Chlorine gas

  • Deionized water

  • Ice bath

  • Gas dispersion tube

  • Reaction flask with a stirrer

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Distillation apparatus

Procedure:

  • A reaction flask equipped with a magnetic stirrer and a gas dispersion tube is charged with deionized water and cooled in an ice bath.

  • 2-Butene is bubbled through the cold water until a saturated solution is obtained or a desired amount is dissolved.

  • Chlorine gas is then slowly bubbled through the aqueous solution of 2-butene with vigorous stirring. The reaction is exothermic and the temperature should be maintained below 10 °C.

  • The reaction progress is monitored by a suitable method, such as GC analysis of aliquots.

  • Upon completion, the reaction mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether).

  • The combined organic layers are washed with a dilute solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by fractional distillation to yield this compound. The formation of 2,3-dichlorobutane as a byproduct is expected.[1]

Route 3: Two-Step Synthesis via Epoxidation and Hydrochlorination

Step 1: Epoxidation of 2-Butene to 2,3-Epoxybutane

Materials:

  • 2-Butene

  • meta-Chloroperoxybenzoic acid (m-CPBA) or other suitable peroxy acid

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Reaction flask with a stirrer

  • Separatory funnel

  • Sodium bicarbonate solution

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • 2-Butene is dissolved in a suitable aprotic solvent, such as dichloromethane, in a reaction flask equipped with a magnetic stirrer and cooled in an ice bath.

  • A solution of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in the same solvent is added dropwise to the butene solution while maintaining the temperature below 5 °C. The reaction is typically complete within a few hours.[2]

  • The reaction mixture is then washed with a saturated solution of sodium bicarbonate to remove the resulting carboxylic acid, followed by a wash with brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is carefully removed by distillation at atmospheric pressure to yield crude 2,3-epoxybutane.

Step 2: Ring-Opening of 2,3-Epoxybutane with HCl

Materials:

  • 2,3-Epoxybutane (from Step 1)

  • Concentrated Hydrochloric Acid (HCl)

  • Reaction flask with a stirrer

  • Ice bath

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Distillation apparatus

Procedure:

  • The crude 2,3-epoxybutane is placed in a reaction flask and cooled in an ice bath.

  • Concentrated hydrochloric acid is added dropwise with vigorous stirring. The reaction is exothermic and the temperature should be carefully controlled.

  • After the addition is complete, the reaction mixture is stirred at room temperature for a specified period, with the progress monitored by TLC or GC.

  • The reaction mixture is then diluted with water and extracted with an organic solvent.

  • The organic layer is washed with a dilute sodium bicarbonate solution and then with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The final product, this compound, is purified by fractional distillation.

Conclusion

Both direct chlorohydrin formation and the two-step epoxidation/ring-opening sequence are effective methods for the synthesis of this compound from butene. The choice of the optimal route will depend on factors such as the desired purity of the final product, the availability and cost of reagents, and the scale of the synthesis. The direct reaction with chlorine water is a more straightforward, one-pot process but may lead to the formation of byproducts. The two-step epoxidation route offers higher selectivity in the first step, potentially leading to a cleaner final product, but requires an additional synthetic transformation. For drug development professionals, the higher purity often achievable with the two-step method may be advantageous, despite the longer procedure. Researchers may find the direct methods more convenient for rapid access to the target molecule.

References

Benchmarking 3-Chloro-2-butanol: A Comparative Guide for Chiral Auxiliary Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking effective and novel chiral auxiliaries, this guide provides a comparative benchmark of 3-Chloro-2-butanol against established alternatives in asymmetric synthesis. Due to the limited published data on this compound as a chiral auxiliary, this guide presents a hypothetical performance evaluation based on its structural characteristics, alongside literature-derived data for widely-used auxiliaries.

Executive Summary

Chiral auxiliaries are indispensable tools in modern asymmetric synthesis, enabling the stereocontrolled formation of new chiral centers. While auxiliaries such as Evans' oxazolidinones and Oppolzer's sultams are well-established, the exploration of novel, cost-effective, and easily accessible alternatives is a continuous pursuit in process chemistry and drug discovery. This guide focuses on this compound, a simple chiral alcohol, as a potential chiral auxiliary and hypothetically benchmarks its performance against industry standards in a classic asymmetric aldol reaction. The following sections detail the experimental protocols, present comparative data (with hypothetical values for this compound), and visualize the workflows involved.

Performance Benchmark: Asymmetric Aldol Reaction

The asymmetric aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. The diastereoselectivity of this reaction when mediated by a chiral auxiliary is a critical measure of the auxiliary's effectiveness. In this hypothetical benchmark, an acetate enolate derived from the respective chiral auxiliary is reacted with a model aldehyde, isobutyraldehyde.

Table 1: Comparative Performance of Chiral Auxiliaries in an Asymmetric Aldol Reaction

Chiral AuxiliaryDiastereomeric Ratio (d.r.)Yield (%)Cleavage Conditions
This compound (Hypothetical) >90:10 ~85% Mild acidic or reductive cleavage
(R)-4-Phenyloxazolidin-2-one (Evans)>99:1>90%LiOH/H₂O₂ or other hydrolytic methods
(+)-Oppolzer's Camphorsultam>98:2>95%LiAlH₄ reduction or hydrolysis
(-)-8-Phenylmenthol>95:5~90%Reductive cleavage (e.g., LiAlH₄)

Note: The data for this compound is hypothetical and intended for comparative illustration. The data for Evans' auxiliary, Oppolzer's sultam, and 8-phenylmenthol are typical values reported in the literature.

Experimental Protocols

A generalized experimental protocol for the asymmetric aldol reaction using a chiral auxiliary is provided below. This protocol can be adapted for specific auxiliaries and substrates.

General Procedure for Asymmetric Aldol Addition
  • Acylation of the Chiral Auxiliary: The chiral auxiliary (1.0 eq.) is dissolved in an aprotic solvent (e.g., THF, CH₂Cl₂) and cooled to 0 °C. An acylating agent (e.g., acetyl chloride, 1.1 eq.) and a base (e.g., triethylamine, 1.2 eq.) are added. The reaction is stirred until completion, followed by an aqueous workup and purification to yield the N-acyl or O-acyl derivative.

  • Enolate Formation: The acylated auxiliary (1.0 eq.) is dissolved in a dry, aprotic solvent (e.g., CH₂Cl₂) and cooled to -78 °C under an inert atmosphere (e.g., Argon). A Lewis acid (e.g., TiCl₄, 1.1 eq.) or a boron reagent (e.g., dibutylboron triflate, 1.1 eq.) is added, followed by a tertiary amine base (e.g., N,N-diisopropylethylamine, 1.2 eq.). The mixture is stirred to form the corresponding enolate.

  • Aldol Addition: The aldehyde (e.g., isobutyraldehyde, 1.2 eq.) is added dropwise to the enolate solution at -78 °C. The reaction is monitored by TLC for the consumption of the starting material.

  • Workup and Purification: The reaction is quenched with a suitable aqueous solution (e.g., saturated NH₄Cl). The organic layer is separated, washed, dried over anhydrous MgSO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography to isolate the aldol adduct.

  • Auxiliary Cleavage: The purified aldol adduct is subjected to appropriate cleavage conditions to remove the chiral auxiliary and yield the chiral product (e.g., a β-hydroxy acid or alcohol). The specific conditions depend on the nature of the auxiliary linkage (e.g., ester, amide).

Visualizing the Workflow and Logic

To better illustrate the processes involved in using a chiral auxiliary, the following diagrams are provided in the DOT language.

G General Workflow for Chiral Auxiliary Mediated Synthesis A Chiral Auxiliary B Substrate Attachment A->B Acylation C Diastereoselective Reaction B->C e.g., Aldol, Alkylation D Purification of Diastereomers C->D E Auxiliary Cleavage D->E F Enantiopure Product E->F G Recovered Auxiliary E->G

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

G Hypothetical Aldol Reaction with this compound Auxiliary cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_product Products A This compound C O-Acetylation A->C B Acetyl Chloride B->C D Enolate Formation (e.g., TiCl4, DIPEA) C->D E Aldol Addition (Isobutyraldehyde) D->E F Diastereomeric Aldol Adducts E->F G Chiral β-Hydroxy Ester F->G Cleavage

Caption: Hypothetical reaction pathway for an asymmetric aldol addition using this compound.

Concluding Remarks

While this guide presents a hypothetical use case for this compound as a chiral auxiliary, it underscores the structured approach required to evaluate any new candidate. The simplicity and potential low cost of this compound make it an intriguing subject for further experimental investigation. Future work should focus on synthesizing the acylated derivatives, performing asymmetric reactions to gather empirical data on diastereoselectivity and yield, and optimizing cleavage conditions. Such studies will be crucial in determining if this compound can be a viable and valuable addition to the synthetic chemist's toolkit for asymmetric synthesis.

A Comparative Guide to DFT Studies on the Transition States of 3-Chloro-2-butanol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Density Functional Theory (DFT) for modeling the transition states of reactions involving 3-Chloro-2-butanol. While direct, comprehensive experimental and computational comparisons for this specific molecule are not extensively documented in existing literature, this document constructs a comparison based on established methodologies for similar haloalcohols. The objective is to offer a framework for evaluating the performance of common DFT functionals against higher-accuracy computational methods and hypothetical experimental data for gas-phase elimination reactions.

The primary reaction pathway explored is the dehydrochlorination of this compound, a reaction representative of haloalcohol chemistry, which can proceed through different transition states to yield various isomers of butene.

Experimental and Computational Protocols

A robust comparison requires well-defined experimental and computational methodologies. The following protocols outline a basis for such a comparative study.

Computational Protocol: DFT and Coupled Cluster Calculations

A multi-level theoretical approach is employed to investigate the gas-phase elimination reaction of this compound.

  • Conformational Search: An initial conformational search of the reactant (this compound) and products (1-butene, cis-2-butene, trans-2-butene, HCl, H₂O) is performed using a computationally less expensive method, such as the semi-empirical GFN2-xTB method.

  • Geometry Optimization and Frequency Calculations: The lowest energy conformers, along with the transition state structures for each reaction pathway, are optimized using the B3LYP functional with the 6-311+G(d,p) basis set. Frequency calculations are performed at the same level of theory to confirm the nature of the stationary points (zero imaginary frequencies for minima, one imaginary frequency for transition states) and to obtain zero-point vibrational energies (ZPVE).

  • Single-Point Energy Refinement: To obtain more accurate energy barriers, single-point energy calculations are performed on the B3LYP-optimized geometries using a more accurate method, such as CCSD(T) (Coupled Cluster with Single, Double, and perturbative Triple excitations), with a larger basis set (e.g., aug-cc-pVTZ). This approach, often denoted as CCSD(T)//B3LYP, provides a good balance between computational cost and accuracy.[1]

  • Intrinsic Reaction Coordinate (IRC) Calculations: To ensure that the identified transition states connect the desired reactants and products, IRC calculations are performed from the transition state geometry in both forward and reverse directions.[2]

Hypothetical Experimental Protocol: Gas-Phase Pyrolysis

  • Reactant Preparation: A dilute mixture of this compound in an inert carrier gas (e.g., Nitrogen) is prepared.

  • Flow Reactor: The gas mixture is passed through a temperature-controlled flow reactor. The temperature is varied to study the reaction rate at different temperatures.

  • Product Analysis: The reaction products exiting the reactor are analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the different butene isomers and other byproducts.

  • Kinetic Analysis: By measuring the extent of reaction at different temperatures and residence times, the rate constants can be determined. An Arrhenius plot (ln(k) vs. 1/T) is then used to derive the experimental activation energy (Ea) and pre-exponential factor (A).

Comparative Data on Reaction Barriers

The following table summarizes the hypothetical quantitative data obtained from the described computational and experimental protocols for the gas-phase dehydrochlorination of this compound.

Reaction PathwayProduct(s)DFT (B3LYP) Activation Energy (kcal/mol)CCSD(T) Activation Energy (kcal/mol)Hypothetical Experimental Activation Energy (kcal/mol)
E2 (anti-periplanar TS) trans-2-Butene + HCl + H₂O35.838.239.5 ± 0.5
E2 (syn-periplanar TS) cis-2-Butene + HCl + H₂O37.139.5Not individually resolved
E2 (Hofmann-like TS) 1-Butene + HCl + H₂O38.541.0Minor product, Ea not determined

Note: The values presented are hypothetical and for illustrative purposes to demonstrate a comparative analysis.

The data indicates that the B3LYP functional underestimates the activation barriers compared to the higher-accuracy CCSD(T) method and the hypothetical experimental results. This is a common trend for this functional in barrier height predictions.[3] The CCSD(T) results, considered the "gold standard" in computational chemistry, are expected to be in closer agreement with experimental data.

Transition State Geometries

The geometry of the transition state provides crucial insights into the reaction mechanism. The table below compares key bond distances in the calculated transition state for the formation of trans-2-butene.

ParameterDFT (B3LYP) (Å)CCSD(T) (Å)
C-Cl bond length (breaking) 2.252.21
C-H bond length (breaking) 1.451.48
C=C bond length (forming) 1.381.39

Note: The values presented are hypothetical.

Visualizations

Reaction Pathway Diagram

The following diagram illustrates the competing elimination pathways from this compound.

G cluster_reactants Reactant cluster_products Products cluster_ts Transition States Reactant This compound TS1 TS anti-periplanar Reactant->TS1 Ea(1) TS2 TS syn-periplanar Reactant->TS2 Ea(2) TS3 TS Hofmann-like Reactant->TS3 Ea(3) P1 trans-2-Butene + HCl P2 cis-2-Butene + HCl P3 1-Butene + HCl TS1->P1 TS2->P2 TS3->P3

Figure 1: Reaction pathways for the elimination of HCl from this compound.

Computational Workflow Diagram

This diagram outlines the logical flow of the computational study.

G A Conformational Search (GFN2-xTB) B Geometry Optimization & Frequency Calculation (B3LYP/6-311+G(d,p)) A->B C Identify Lowest Energy Conformers and TS B->C D Single-Point Energy Refinement (CCSD(T)/aug-cc-pVTZ) C->D E IRC Calculation (Verify TS) C->E F Calculate Activation Energies D->F E->F G Compare with Experimental Data F->G

References

A Comparative Kinetic Analysis of Chlorobutanol Isomers with Isopropylamine

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the reaction kinetics of 4-chloro-2-butanol and 3-chloro-1-butanol with isopropylamine reveals significant mechanistic differences, providing valuable insights for researchers and professionals in drug development and chemical synthesis.

This guide presents a comparative analysis of the reaction kinetics between two structural isomers of chlorobutanol and isopropylamine. The study highlights how the position of the chlorine atom influences the reaction pathway, leading to distinct products and reaction rates. This information is critical for predicting reactivity and designing synthetic routes involving similar halogenated alcohols.

Kinetic Data Summary

The kinetic parameters for the reaction of 4-chloro-2-butanol and 3-chloro-1-butanol with isopropylamine were investigated, revealing a substantial difference in their reaction rates. The data, summarized in the table below, indicates that 4-chloro-2-butanol reacts significantly faster than its isomer.

ReactantFirst-Order Rate Constant (k, s⁻¹)Relative Rate Ratio
4-chloro-2-butanol(45.0 ± 1.3) x 10⁻⁶80
3-chloro-1-butanol(0.55 ± 0.02) x 10⁻⁶1

Table 1: Comparison of first-order rate constants for the reaction of chlorobutanol isomers with isopropylamine.

Mechanistic Insights

The significant difference in reactivity is attributed to distinct reaction mechanisms. The reaction of 4-chloro-2-butanol with isopropylamine proceeds predominantly through an intramolecular substitution (SNi) mechanism. This involves the initial formation of a 2-methyloxetane intermediate, which is subsequently opened by the amine to yield 4-isopropylamino-2-butanol.[1][2]

In contrast, 3-chloro-1-butanol reacts via a direct bimolecular substitution (SN2) mechanism, where the isopropylamine directly displaces the chloride ion to form 3-isopropylamino-1-butanol.[1][2] The location of the chlorine on a secondary carbon in 3-chloro-1-butanol makes the SNi pathway less favorable.[1][2]

Experimental Workflow

The logical flow of the experimental procedure to determine the kinetic parameters is outlined below.

G cluster_prep Reactant Preparation cluster_reaction Reaction Execution cluster_analysis Kinetic Analysis A Weigh 4-chloro-2-butanol or 3-chloro-1-butanol C Thermostat Reactants A->C B Prepare Isopropylamine Solution B->C D Mix Reactants in Reaction Vessel C->D E Maintain Constant Temperature (e.g., 80°C) D->E F Withdraw Aliquots at Timed Intervals E->F G Quench Reaction F->G H Analyze Samples (e.g., Gas Chromatography) G->H I Determine Reactant Concentration Over Time H->I J Calculate First-Order Rate Constants I->J

Figure 1: Generalized workflow for the kinetic analysis of the reaction between chlorobutanol isomers and isopropylamine.

Experimental Protocols

The following is a detailed methodology for the kinetic analysis of the reaction between chlorobutanol isomers and isopropylamine.

Materials:

  • 4-chloro-2-butanol

  • 3-chloro-1-butanol

  • Isopropylamine

  • Internal standard (e.g., n-amyl alcohol)

  • Reaction vessel

  • Thermostatic oil bath

  • Gas chromatograph

Procedure:

  • Reactant Preparation: A weighed amount of the chlorobutanol isomer (4-chloro-2-butanol or 3-chloro-1-butanol) and an internal standard are placed in the reaction vessel. A separate solution of isopropylamine is prepared.

  • Thermostating: The reaction vessel containing the chlorobutanol and the isopropylamine solution are separately thermostated at the desired reaction temperature (e.g., 80°C) for at least one hour to ensure thermal equilibrium.

  • Reaction Initiation: The thermostated isopropylamine solution is rapidly added to the reaction vessel containing the chlorobutanol isomer with vigorous mixing to initiate the reaction.

  • Sampling: Aliquots of the reaction mixture are withdrawn at specific time intervals.

  • Analysis: The composition of the aliquots is analyzed, typically by gas chromatography, to determine the concentration of the reacting chlorobutanol isomer relative to the internal standard.

  • Kinetic Calculations: The first-order rate constants are calculated from the decrease in the concentration of the chlorobutanol isomer over time.

For the synthesis and confirmation of the reaction products, the following procedure was employed: A mixture of the respective chlorobutanol isomer and isopropylamine was heated in an oil bath at 80°C.[1] After the reaction was complete, the mixture was cooled, filtered, and subjected to hydrolysis with aqueous NaOH. The aqueous solution was then extracted with diethyl ether to isolate the amino alcohol product. The structure of the product was confirmed using ¹H and ¹³C NMR spectroscopy.[1]

References

A Comparative Guide to the Synthetic Utility of 3-Chloro-2-butanol and Other Halohydrins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, halohydrins serve as versatile intermediates, prized for their dual functionality that allows for a variety of subsequent transformations. Among these, 3-Chloro-2-butanol is a readily available and cost-effective starting material. This guide provides an objective comparison of this compound with its bromine and iodine-containing counterparts (3-Bromo-2-butanol and 3-Iodo-2-butanol), as well as a positional isomer (2-Chloro-1-propanol), in key synthetic applications. The comparative analysis is supported by established chemical principles and available experimental data to inform the selection of the most suitable halohydrin for a given synthetic strategy.

Physical and Chemical Properties

The choice of a halohydrin in a synthetic route is often influenced by its physical properties and the reactivity of the carbon-halogen bond. The following table summarizes key properties of the compared halohydrins.

PropertyThis compound3-Bromo-2-butanol3-Iodo-2-butanol2-Chloro-1-propanol
Molecular Formula C₄H₉ClOC₄H₉BrOC₄H₉IOC₃H₇ClO
Molecular Weight 108.57 g/mol 153.02 g/mol 200.02 g/mol 94.54 g/mol
Boiling Point ~135-137 °C~145-147 °C~160-162 °C~133-134 °C
C-X Bond Energy ~339 kJ/mol (C-Cl)~285 kJ/mol (C-Br)~218 kJ/mol (C-I)~339 kJ/mol (C-Cl)
Reactivity Trend GoodBetterBestGood

Note: Some physical properties are estimated based on available data for similar compounds.

The trend in carbon-halogen (C-X) bond energy is a critical factor governing the reactivity of these molecules in nucleophilic substitution reactions. The weaker C-I bond in 3-Iodo-2-butanol makes it the most reactive, while the stronger C-Cl bond in this compound renders it the most stable and least reactive among the three 3-halo-2-butanols.

Performance in Key Synthetic Reactions

The utility of halohydrins is most prominently demonstrated in the synthesis of epoxides and in their reactions with various nucleophiles, including Grignard reagents.

Epoxide Formation via Intramolecular Sₙ2 Reaction

The conversion of vicinal halohydrins to epoxides is a cornerstone reaction in organic synthesis. This intramolecular Williamson ether synthesis proceeds via an Sₙ2 mechanism, where the deprotonated hydroxyl group acts as an internal nucleophile, displacing the adjacent halide.[1][2]

The rate of this reaction is directly influenced by the nature of the leaving group (the halide). Consequently, the reactivity trend for epoxide formation is:

Iodo-> Bromo- > Chloro-

This trend suggests that while this compound can be effectively converted to 2,3-epoxybutane, the reaction will proceed at a slower rate compared to its bromo and iodo analogs under identical conditions.[1]

HalohydrinRelative Reaction RateTypical Reaction ConditionsExpected Yield
This compoundSlowerStrong base (e.g., NaOH, KOH) in a suitable solvent (e.g., ethanol, THF)Good to Excellent
3-Bromo-2-butanolFasterMilder base (e.g., NaH, K₂CO₃) or shorter reaction times with strong basesExcellent
3-Iodo-2-butanolFastestMilder base and shorter reaction timesExcellent

Note: Yields are generally high for this intramolecular reaction, but reaction times will vary significantly.

Reactions with Grignard Reagents

Halohydrins can react with Grignard reagents in two principal ways: as a proton source (acid-base reaction) or as an electrophile (nucleophilic attack). The acidic proton of the hydroxyl group will readily quench the Grignard reagent. To achieve nucleophilic attack on the carbon bearing the halogen, the hydroxyl group must first be protected, or a di-Grignard reagent can be used to deprotonate the alcohol first.

Assuming the hydroxyl group is addressed, the reactivity of the halohydrin towards the Grignard reagent will again depend on the carbon-halogen bond strength.

HalohydrinReactivity with Grignard ReagentsPotential Products
This compoundSlower nucleophilic substitutionC-C bond formation at the C-Cl position
3-Bromo-2-butanolFaster nucleophilic substitutionC-C bond formation at the C-Br position
3-Iodo-2-butanolFastest nucleophilic substitutionC-C bond formation at the C-I position
Other Nucleophilic Substitution Reactions

The versatility of halohydrins extends to reactions with a wide range of other nucleophiles, such as azide (N₃⁻), cyanide (CN⁻), and alkoxides (RO⁻). The principles of leaving group ability remain consistent, with iodohydrins being the most reactive, followed by bromohydrins, and then chlorohydrins.

For instance, in a reaction with sodium azide to introduce an azido group, 3-Iodo-2-butanol would be expected to react the fastest, requiring milder conditions and shorter reaction times compared to this compound.

Experimental Protocols

Detailed experimental procedures are crucial for reproducible and successful synthetic outcomes. Below are representative protocols for the synthesis of the halohydrins and their subsequent conversion to an epoxide.

Synthesis of 3-Bromo-2-butanol from 2-Butene
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-butene in a suitable solvent such as dichloromethane. Cool the solution in an ice bath.

  • Reagent Addition: Slowly add a solution of N-bromosuccinimide (NBS) in a mixture of DMSO and water to the stirred solution of 2-butene. Maintain the temperature below 10 °C during the addition.

  • Reaction: Allow the reaction mixture to stir for several hours at room temperature, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into water and extract with diethyl ether. Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation.

Synthesis of 2,3-Epoxybutane from this compound
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in ethanol.

  • Base Addition: To the stirred solution, add a solution of potassium hydroxide in ethanol dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within a few hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into cold water. Extract the product with diethyl ether.

  • Purification: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation to obtain the volatile 2,3-epoxybutane.[1]

Visualizing Reaction Pathways and Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate the logical flow of synthetic transformations and experimental procedures.

Epoxide_Formation Halohydrin Halohydrin (e.g., this compound) Alkoxide Alkoxide Intermediate Halohydrin->Alkoxide Deprotonation Base Base (e.g., NaOH) Base->Alkoxide Epoxide Epoxide (e.g., 2,3-Epoxybutane) Alkoxide->Epoxide Intramolecular SN2 Salt Salt (e.g., NaCl)

Intramolecular Sₙ2 reaction for epoxide formation.

Halohydrin_Synthesis_Workflow cluster_synthesis Halohydrin Synthesis cluster_epoxidation Epoxidation start Start: Alkene reagents Add Halogenating Agent (e.g., NBS/H₂O) start->reagents reaction Stir at Controlled Temperature reagents->reaction workup Aqueous Work-up & Extraction reaction->workup purification Dry & Purify (e.g., Distillation) workup->purification end Product: Halohydrin purification->end start_epox Start: Halohydrin base_add Add Base (e.g., KOH/EtOH) start_epox->base_add reflux Heat to Reflux base_add->reflux workup_epox Aqueous Work-up & Extraction reflux->workup_epox purify_epox Dry & Purify (e.g., Distillation) workup_epox->purify_epox end_epox Product: Epoxide purify_epox->end_epox

General experimental workflow for halohydrin synthesis and epoxidation.

Conclusion

The choice between this compound and its bromo and iodo analogs for a particular synthesis depends on a balance of reactivity, cost, and stability. While 3-Iodo-2-butanol offers the highest reactivity, its higher cost and potential for instability may not always be desirable. 3-Bromo-2-butanol often represents a practical compromise, providing good reactivity at a moderate cost. This compound, being the most stable and cost-effective, is a viable option when slower reaction rates can be tolerated or when forcing conditions are applicable. Understanding these trade-offs allows for the rational design of synthetic routes that are both efficient and economical.

References

Safety Operating Guide

Proper Disposal of 3-Chloro-2-butanol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. 3-Chloro-2-butanol, a halogenated organic compound, requires specific procedures for its disposal to mitigate risks to personnel and the environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be aware of its inherent hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a flammable liquid and is harmful if swallowed, in contact with skin, or inhaled.[1] It is also known to cause skin and serious eye irritation.[1] Therefore, all handling procedures must be conducted in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound, essential for its safe handling and storage.

PropertyValue
CAS Number 563-84-8
Molecular Formula C4H9ClO
Molecular Weight 108.57 g/mol [1]
Density 1.041 g/cm³[2]
Boiling Point 139°C at 760 mmHg[2]
Flash Point 61°C[2]
Solubility in Water 0.61 M[2][3]

Step-by-Step Disposal Protocol

The proper disposal of this compound is a critical step in the laboratory workflow. As a halogenated organic compound, it must be disposed of as hazardous waste. Adherence to the following protocol is mandatory.

Experimental Protocol: Waste Segregation and Collection
  • Waste Identification: Clearly identify the waste as "Halogenated Organic Waste" and specifically as "this compound".

  • Container Selection: Use a designated, leak-proof, and chemically compatible waste container. The container should be clearly labeled.

  • Segregation: Crucially, do not mix this compound waste with non-halogenated organic waste. This segregation is vital for proper disposal and can impact disposal costs. Also, avoid mixing with other types of waste such as acids, bases, or oxidizing agents.

  • Accumulation: Collect the waste in the designated container, ensuring the container is kept closed when not in use. The accumulation should occur in a designated satellite accumulation area within the laboratory.

  • Labeling: Affix a hazardous waste label to the container immediately upon adding the first drop of waste. The label must include the chemical name ("this compound"), the approximate volume, and the date of accumulation.

Spill Response Protocol

In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.

  • Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation.

  • Personal Protective Equipment (PPE): Before addressing the spill, don the appropriate PPE, including respiratory protection if necessary.

  • Containment: Use an inert absorbent material, such as vermiculite, sand, or commercial sorbent pads, to contain the spill.

  • Collection: Carefully collect the absorbed material and contaminated debris and place it into a designated, sealable hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Labeling: Label the spill clean-up waste container clearly as "Hazardous Waste: this compound Spill Debris".

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_lab In the Laboratory cluster_disposal Waste Management A Handling of This compound B Generate Waste A->B F Spill Occurs A->F C Segregate Halogenated Waste B->C D Label Waste Container (Chemical Name, Date) C->D E Store in Satellite Accumulation Area D->E I Request Waste Pickup from Environmental Health & Safety E->I G Execute Spill Response Protocol F->G H Collect Spill Debris as Hazardous Waste G->H H->I J Transport to Hazardous Waste Facility I->J K Final Disposal (e.g., Incineration) J->K

Figure 1. Logical workflow for the proper disposal of this compound.

Final Disposal Logistics

Once the waste container is full, or has been in accumulation for the maximum allowable time according to institutional and local regulations, a waste pickup must be scheduled with your institution's Environmental Health and Safety (EHS) department. EHS will then manage the transportation of the hazardous waste to a licensed disposal facility. The typical final disposal method for halogenated organic compounds is high-temperature incineration.[4]

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility. Always consult your institution's specific waste management policies and the Safety Data Sheet (SDS) for the most detailed and current information.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-2-butanol
Reactant of Route 2
Reactant of Route 2
3-Chloro-2-butanol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.